molecular formula C21H18BrNO3 B15606099 (3aS,4R,9bR)-G-1

(3aS,4R,9bR)-G-1

货号: B15606099
分子量: 412.3 g/mol
InChI 键: VHSVKVWHYFBIFJ-YPENRWOSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(3aS,4R,9bR)-G-1 is a useful research compound. Its molecular formula is C21H18BrNO3 and its molecular weight is 412.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C21H18BrNO3

分子量

412.3 g/mol

IUPAC 名称

1-[(3aS,4S,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone

InChI

InChI=1S/C21H18BrNO3/c1-11(24)12-5-6-18-15(7-12)13-3-2-4-14(13)21(23-18)16-8-19-20(9-17(16)22)26-10-25-19/h2-3,5-9,13-14,21,23H,4,10H2,1H3/t13-,14+,21+/m1/s1

InChI 键

VHSVKVWHYFBIFJ-YPENRWOSSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the GPER Agonist G-1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical identifier "(3aS,4R,9bR)-G-1" provided in the query does not correspond to a readily identifiable or well-characterized compound in the scientific literature. The following guide focuses on the widely studied compound known as G-1 , a potent and selective agonist of the G protein-coupled estrogen receptor (GPER). The stereochemistry of the well-known G-1 is typically described as (±)-1-[(3aR,4S,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone.

Chemical Structure and Properties

G-1 is a non-steroidal, high-affinity, and selective agonist for the G protein-coupled estrogen receptor (GPER), formerly known as GPR30.[1][2] It is a critical tool for elucidating the physiological and pathological roles of GPER, distinct from the classical nuclear estrogen receptors (ERα and ERβ).

Chemical Identifiers
IdentifierValue
IUPAC Name (±)-1-[(3aR,4S,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone
CAS Number 881639-98-1[2]
Molecular Formula C₂₁H₁₈BrNO₃[2]
SMILES CC(C1=CC(--INVALID-LINK--([H])[C@@]2([H])--INVALID-LINK--N5)=C5C=C1)=O[2]
InChI Key VHSVKVWHYFBIFJ-HKZYLEAXSA-N[2]
PubChem ID 5322399
Physicochemical Properties
PropertyValue
Molecular Weight 412.3 g/mol [2]
Purity ≥98% (HPLC)
Solubility DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: 1 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml[2]
Storage Store at -20°C
Appearance Lyophilized powder[3]
UV absorption 242, 329 nm[2]

Biological Activity and Signaling Pathways

G-1 is a potent and selective agonist for GPER, with a Ki of 11 nM and an EC₅₀ of 2 nM. It exhibits no significant binding to the classical estrogen receptors, ERα and ERβ, at concentrations up to 10 µM.[2] The activation of GPER by G-1 initiates a cascade of intracellular signaling events.

GPER-Mediated Signaling

Upon binding of G-1, GPER activates G proteins, leading to the modulation of downstream signaling pathways. The primary pathways affected include the MAPK/ERK and PI3K/Akt pathways.[1] These pathways are crucial in regulating cellular processes such as proliferation, migration, and apoptosis.

G1_Signaling_Pathway G1 G-1 GPER GPER G1->GPER binds G_protein G Proteins GPER->G_protein activates AC Adenylyl Cyclase G_protein->AC modulates PLC Phospholipase C G_protein->PLC activates PI3K PI3K G_protein->PI3K MAPK MAPK/ERK G_protein->MAPK cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis inhibits MAPK->Proliferation Migration Cell Migration MAPK->Migration

G-1 activated GPER signaling pathway.

Experimental Protocols

Competitive Radioligand Binding Assay for GPER

This assay is used to determine the binding affinity of G-1 for GPER.[1]

Materials:

  • HEK293 cells expressing human GPER

  • Radiolabeled ligand (e.g., ³H-estradiol)

  • Unlabeled G-1

  • Binding buffer

  • Scintillation fluid

Procedure:

  • Prepare membranes from HEK293 cells expressing GPER.

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled G-1.

  • Separate the bound and free radioligand by filtration.

  • Quantify the bound radioactivity using liquid scintillation counting.

  • Analyze the data to determine the Ki value for G-1.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare GPER-expressing cell membranes incubation Incubate membranes with radioligand and G-1 prep_membranes->incubation prep_ligands Prepare radiolabeled ligand and unlabeled G-1 dilutions prep_ligands->incubation filtration Separate bound and free ligand via filtration incubation->filtration quantification Quantify bound radioactivity (scintillation counting) filtration->quantification analysis Calculate Ki value quantification->analysis

References

The G-1 Compound: A Deep Dive into its Mechanism of Action as a Selective GPER Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The G-1 compound, a non-steroidal small molecule, has emerged as a critical tool in elucidating the physiological and pathological roles of the G protein-coupled estrogen receptor (GPER), formerly known as GPR30. Its high affinity and selectivity for GPER, with negligible binding to classical estrogen receptors (ERα and ERβ), have positioned it as a key pharmacological probe and a potential therapeutic agent in various disease contexts, including cancer and neurological disorders.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of G-1, detailing its molecular interactions, downstream signaling cascades, and the experimental methodologies used to characterize its activity.

Core Mechanism: Selective Agonism of GPER

G-1 is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER). Unlike endogenous estrogens like 17β-estradiol, which can activate both classical estrogen receptors (ERα and ERβ) and GPER, G-1 exhibits a high binding affinity for GPER without significantly interacting with ERα or ERβ at concentrations up to 10 μM.[2] This selectivity is crucial for dissecting the specific signaling pathways and cellular responses mediated by GPER.

Quantitative Pharmacological Data

The interaction of G-1 with GPER and its subsequent cellular effects have been quantified in numerous studies. The following table summarizes key pharmacological parameters of G-1.

ParameterValueCell Line/SystemReference
Binding Affinity (Ki) 11 nMGPER[1][2]
EC50 (Calcium Mobilization) 2 nMCOS-7 cells[1]
IC50 (Cell Migration Inhibition) 0.7 nMSKBr3 cells
IC50 (Cell Migration Inhibition) 1.6 nMMCF-7 cells
IC50 (Cell Proliferation) 20 µM (at 72h)A549 cells[1]

Downstream Signaling Pathways Activated by G-1

Upon binding to GPER, which is primarily localized to the endoplasmic reticulum but also found on the plasma membrane, G-1 initiates a cascade of rapid, non-genomic signaling events.[3] These pathways are often cell-type specific and can lead to diverse physiological outcomes, including cell proliferation, apoptosis, and modulation of inflammatory responses.

G Protein Coupling and Second Messenger Activation

GPER activation by G-1 typically involves the coupling to stimulatory G proteins (Gs).[4][5] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][6] The resulting increase in intracellular cAMP can then activate protein kinase A (PKA) and other downstream effectors.[7] In some cellular contexts, G-1-mediated GPER activation can also lead to an increase in intracellular calcium levels.[7]

G_Protein_Coupling G1 G-1 Compound GPER GPER G1->GPER Binds to G_protein Gs Protein GPER->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream

G-1 initiated G-protein signaling cascade.
Transactivation of Epidermal Growth Factor Receptor (EGFR)

A key mechanism in GPER signaling is the transactivation of the epidermal growth factor receptor (EGFR).[4][8] This process is often mediated by the Gβγ subunits of the G protein, which can activate Src, a non-receptor tyrosine kinase.[8] Activated Src then promotes the activity of matrix metalloproteinases (MMPs), which cleave membrane-bound EGFR ligands like heparin-binding EGF-like growth factor (HB-EGF), leading to EGFR activation and subsequent downstream signaling.[4]

EGFR_Transactivation G1 G-1 GPER GPER G1->GPER G_protein G Protein GPER->G_protein G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates Src Src Kinase G_beta_gamma->Src Activates MMP MMPs Src->MMP Activates HBEGF HB-EGF MMP->HBEGF Cleaves pro_HBEGF pro-HB-EGF pro_HBEGF->MMP EGFR EGFR HBEGF->EGFR Binds & Activates Downstream Downstream Signaling (e.g., MAPK) EGFR->Downstream

EGFR transactivation pathway via G-1/GPER.
Activation of MAPK/ERK and PI3K/Akt Pathways

The transactivation of EGFR, as well as other upstream signals, converges on the activation of major intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.[7][8] Activation of these pathways by G-1 has been observed in various cell types and is implicated in its effects on cell proliferation, survival, and migration.[7][8]

Experimental Protocols for Characterizing G-1's Mechanism of Action

The elucidation of G-1's mechanism of action has been made possible through a variety of in vitro and in vivo experimental approaches.

Radioligand Binding Assays

Objective: To determine the binding affinity of G-1 for GPER.

Methodology:

  • Membrane preparations from cells expressing GPER are incubated with a radiolabeled ligand (e.g., [3H]-17β-estradiol).

  • Increasing concentrations of unlabeled G-1 are added to compete with the radiolabeled ligand for binding to the receptor.

  • The amount of bound radioactivity is measured after separating the bound and free ligand, typically through filtration.

  • The inhibition constant (Ki) is calculated from the concentration of G-1 that displaces 50% of the specific binding of the radioligand.[5]

Calcium Mobilization Assays

Objective: To measure the G-1-induced increase in intracellular calcium concentration.

Methodology:

  • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • A baseline fluorescence reading is taken.

  • G-1 is added to the cells, and the change in fluorescence intensity is monitored over time using a fluorometer or a fluorescence microscope.

  • The EC50 value, the concentration of G-1 that produces 50% of the maximal response, is determined.

Western Blotting for Signaling Protein Phosphorylation

Objective: To assess the activation of downstream signaling pathways.

Methodology:

  • Cells are treated with G-1 for various time points.

  • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

  • Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-ERK, phospho-Akt).

  • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized using chemiluminescence.

Cell Proliferation and Apoptosis Assays

Objective: To evaluate the effect of G-1 on cell growth and viability.

Methodology:

  • Proliferation: Assays such as MTT, WST-1, or direct cell counting are used to measure the number of viable cells after treatment with G-1 for a specified period.

  • Apoptosis: Apoptosis can be assessed by various methods, including:

    • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.

    • Caspase Activity Assays: Measures the activity of executioner caspases (e.g., caspase-3) using colorimetric or fluorometric substrates.

    • TUNEL Assay: Detects DNA fragmentation, a hallmark of apoptosis.

Conclusion

The G-1 compound is an invaluable pharmacological tool for investigating the multifaceted roles of GPER. Its selective agonism initiates a complex network of intracellular signaling pathways, primarily involving G protein activation, second messenger production, EGFR transactivation, and the subsequent engagement of the MAPK/ERK and PI3K/Akt cascades. A thorough understanding of its mechanism of action, supported by robust experimental methodologies, is essential for advancing research into GPER-mediated physiology and its potential as a therapeutic target in a range of diseases. The continued use of G-1 in preclinical studies will undoubtedly shed further light on the intricate biology of this important receptor.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to G-1: A Selective GPER Agonist

Introduction

The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, has emerged as a critical mediator of non-genomic estrogen signaling.[1][2] Its distinction from the classical nuclear estrogen receptors (ERα and ERβ) has necessitated the development of selective pharmacological tools to elucidate its unique physiological and pathophysiological roles.[3][4] G-1, a non-steroidal, high-affinity ligand, was the first identified selective GPER agonist and remains an instrumental tool in dissecting GPER-mediated signaling pathways in oncology, cardiovascular disease, neuroscience, and metabolism.[3][5] This guide provides a comprehensive technical overview of G-1, including its selectivity profile, signaling mechanisms, quantitative data, and detailed experimental protocols.

G-1: Profile of a Selective GPER Agonist

G-1, chemically known as 1-[4-(6-bromobenzo[1][6]dioxol-5yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone, was identified through virtual and biomolecular screening as a potent and selective GPER agonist.[6][7] Its key advantage lies in its ability to activate GPER without significantly binding to or activating the classical nuclear estrogen receptors, ERα and ERβ.[5][7][8]

Data Presentation: Binding Affinity and Potency

The selectivity of G-1 is quantified by its binding affinity (Ki) and functional potency (EC50) for GPER relative to ERα and ERβ. The following table summarizes this critical quantitative data.

LigandReceptorBinding Affinity (Ki)Functional Potency (EC50)Functional Activity at ERα/ERβ
G-1 GPER11 nM[7][8][9][10]2 nM[7][8]No activity up to 10 µM[5][7][8]
G-1 ERα>10,000 nM[5]Not ApplicableNo activity up to 10 µM[5][7][8]
G-1 ERβ>10,000 nM[5]Not ApplicableNo activity up to 10 µM[5][7][8]
17β-estradiolGPER~6 nM[11]-Agonist

Mechanism of Action and Signaling Pathways

Upon binding, G-1 induces a conformational change in GPER, initiating rapid, non-genomic signaling cascades. These pathways are distinct from the direct transcriptional regulation characteristic of nuclear estrogen receptors. Key G-1-activated pathways include EGFR transactivation, intracellular calcium mobilization, and induction of endoplasmic reticulum (ER) stress.

EGFR Transactivation Pathway

A hallmark of GPER activation by G-1 is the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to downstream activation of the MAPK/ERK pathway.[12][13] This process involves Gβγ-mediated activation of Src kinase, which in turn leads to the release of heparin-binding EGF (HB-EGF) via matrix metalloproteinases (MMPs).[11][12]

G-1 induced GPER-mediated EGFR transactivation pathway.
Intracellular Calcium Mobilization

G-1 binding to GPER can lead to a rapid increase in intracellular calcium ([Ca2+]i).[1][8][14][15] This is often mediated through a Gαq protein, which activates phospholipase C (PLC) to generate inositol (B14025) trisphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol.

GPER_Calcium_Mobilization cluster_ER ER Membrane G1 G-1 GPER GPER (Cell Membrane) G1->GPER Gq Gαq GPER->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_Store Ca²⁺ Stores IP3R->Ca_Store Opens Channel Ca_Cytosol ↑ Cytosolic Ca²⁺ Ca_Store->Ca_Cytosol Release Downstream Downstream Cellular Effects Ca_Cytosol->Downstream

G-1 induced intracellular calcium mobilization via GPER.
Endoplasmic Reticulum (ER) Stress Pathway

In some cell types, particularly cancer cells, sustained GPER activation by G-1 can induce ER stress, leading to the Unfolded Protein Response (UPR) and ultimately apoptosis.[14] G-1-induced Ca2+ efflux from the ER can trigger the activation of key ER stress sensors like PERK and IRE1α.[14]

GPER_ER_Stress cluster_PERK PERK Pathway cluster_IRE1 IRE1α Pathway G1 G-1 GPER GPER G1->GPER ER_Ca_Depletion ER Ca²⁺ Depletion GPER->ER_Ca_Depletion Induces ER_Stress ER Stress / UPR ER_Ca_Depletion->ER_Stress PERK p-PERK ER_Stress->PERK IRE1a p-IRE1α ER_Stress->IRE1a eIF2a p-eIF2α PERK->eIF2a JNK JNK PERK->JNK Protein_Synth_Inhibition Protein Synthesis Inhibition eIF2a->Protein_Synth_Inhibition Apoptosis Apoptosis / Cell Death JNK->Apoptosis CAMKII CAMKII IRE1a->CAMKII CAMKII->Apoptosis

G-1 induced ER stress and apoptotic signaling.[14]

Quantitative Data on G-1 Biological Effects

G-1's effects are highly context- and concentration-dependent. It has been shown to inhibit proliferation and migration in various cancer cell lines and exert protective effects in neuronal and cardiovascular models.

Cell Line / ModelBiological EffectEffective Concentration / IC50Reference
SKBr3 Breast CancerInhibition of MigrationIC50 = 0.7 nM[7][8]
MCF-7 Breast CancerInhibition of MigrationIC50 = 1.6 nM[7][8]
MCF-7 Breast CancerInduction of ER Stress & Cell Death1 - 5 µM[14]
Jurkat T-ALL CellsCytotoxicity / Reduced Viability≥ 0.5 µM[1]
H295R Adrenocortical CarcinomaCell Cycle Arrest (G2)24h treatment[10]
Rat Mesenteric ArteriesVasodilation1 µM[16]
Normotensive Rats (in vivo)Dose-dependent Blood Pressure Reduction41.2 ng/kg to 20.6 µg/kg (IV)[16]
Rat Neuronal CellsNeuroprotection against Aβ1–42 toxicity10-9 to 10-7 M[17][18]
Ovariectomized Hypertensive RatsImproved Diastolic Function100 µg/kg/day (4 weeks)[19]

Note on Off-Target Effects: It is critical for researchers to note that at higher concentrations (typically in the micromolar range, ≥ 1-2 µM), G-1 can exert GPER-independent effects, including the disruption of microtubule structures, leading to cell cycle arrest and apoptosis.[9][20] These effects are comparable to those of microtubule-targeting agents like colchicine.[9]

Experimental Protocols

Accurate assessment of G-1's activity and selectivity relies on standardized experimental protocols.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of G-1 for a target receptor.

Methodology:

  • Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest (e.g., GPER, ERα).

  • Incubation: In a multi-well plate, incubate a fixed concentration of the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-estradiol) and varying concentrations of unlabeled G-1.[5]

  • Equilibration: Allow the binding reaction to reach equilibrium (incubation time and temperature are receptor-dependent).

  • Separation: Rapidly separate bound from free radioligand by filtration through glass fiber filters.[5]

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[5]

  • Analysis: Plot the percentage of specific binding against the logarithm of the G-1 concentration to determine the IC50 (the concentration of G-1 that inhibits 50% of radioligand binding).

  • Calculation: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[5]

Binding_Assay_Workflow A 1. Prepare Receptor Membranes B 2. Incubate: Membranes + Radioligand + various [G-1] A->B C 3. Reach Equilibrium B->C D 4. Rapid Filtration (Separate Bound/Free) C->D E 5. Wash Filters D->E F 6. Scintillation Counting E->F G 7. Plot Data & Determine IC₅₀ F->G H 8. Calculate Kᵢ via Cheng-Prusoff G->H

Workflow for a competitive radioligand binding assay.
Intracellular Calcium Mobilization Assay

Objective: To measure the ability of G-1 to induce a GPER-mediated increase in intracellular calcium.

Methodology:

  • Cell Seeding: Seed GPER-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in an appropriate assay buffer (e.g., HBSS) for 30-60 minutes at 37°C.[5]

  • Washing: Gently wash the cells with the assay buffer to remove excess extracellular dye.[5]

  • Baseline Reading: Place the plate in a fluorescence plate reader equipped with injectors and kinetic reading capabilities. Measure the baseline fluorescence intensity for a short period.

  • Compound Addition: Inject varying concentrations of G-1 into the wells.

  • Kinetic Measurement: Immediately measure the fluorescence intensity over time to capture the transient calcium peak.[5]

  • Analysis: Calculate the peak fluorescence response over baseline for each concentration. Plot the response against the logarithm of the G-1 concentration to determine the EC50 value.

Cell Viability / Proliferation Assay

Objective: To assess the effect of G-1 on cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cells (e.g., Jurkat, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

  • Treatment: Replace the medium with fresh medium containing various concentrations of G-1 or vehicle control (DMSO).[14][15] For antagonist studies, cells can be pre-treated with a GPER antagonist (e.g., G36) before adding G-1.[15]

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[15]

  • Reagent Addition: Add a viability reagent such as Resazurin (used in TOX-8 kits) or MTT to each well and incubate for an additional 1-4 hours at 37°C.[15]

  • Measurement: Measure the absorbance or fluorescence on a plate reader at the appropriate wavelength. The signal is proportional to the number of viable, metabolically active cells.

  • Analysis: Normalize the results to the vehicle control group and plot cell viability (%) against the G-1 concentration to determine its effect on cell proliferation.

In Vivo Tumor Xenograft Workflow

Objective: To evaluate the anti-tumor efficacy of G-1 in an animal model.

Methodology:

  • Cell Preparation: Harvest cancer cells (e.g., AGS, H295R) and resuspend them in a suitable medium like a Matrigel/PBS mixture.[21][22]

  • Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[21][22]

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm3).[21]

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, G-1).

  • Treatment: Administer G-1 (e.g., 1 mg/kg) or vehicle intraperitoneally (i.p.) on a predetermined schedule (e.g., every other day).[22]

  • Monitoring: Measure tumor volume (e.g., with calipers) and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumors can be used for further analysis (e.g., Western blotting, immunohistochemistry).[21]

Xenograft_Workflow A 1. Cell Culture & Harvest B 2. Subcutaneous Injection into Mice A->B C 3. Tumor Growth to ~150 mm³ B->C D 4. Randomize into Vehicle & G-1 Groups C->D E 5. Administer Treatment (e.g., i.p. daily) D->E F 6. Monitor Tumor Volume & Body Weight E->F G 7. Endpoint Analysis: Excise & Weigh Tumors, Perform Biomarker Studies F->G

Typical workflow for an in vivo tumor xenograft study.

Conclusion

G-1 is an indispensable pharmacological tool for investigating GPER function. Its high selectivity over classical estrogen receptors allows for the precise interrogation of GPER-mediated signaling pathways. The data and protocols presented in this guide underscore its utility in a wide range of research applications, from basic cell biology to preclinical drug development. However, researchers must remain cognizant of its concentration-dependent effects, including potential GPER-independent activities at higher doses, to ensure accurate interpretation of experimental results.

References

The Role of (3aS,4R,9bR)-G-1 in GPER Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, has emerged as a critical mediator of rapid, non-genomic estrogenic signaling. Unlike the classical nuclear estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor that, upon activation, initiates a cascade of intracellular signaling events influencing a wide array of physiological and pathological processes. The selective, non-steroidal GPER agonist, (3aS,4R,9bR)-G-1, has been an invaluable pharmacological tool to dissect the specific roles of GPER. G-1 exhibits high binding affinity for GPER without significant interaction with ERα or ERβ, enabling precise investigation of GPER-mediated pathways. This technical guide provides an in-depth overview of the signaling pathways modulated by G-1, quantitative data on its activity, and detailed protocols for key experimental assays.

Core Signaling Pathways Activated by G-1

Activation of GPER by G-1 triggers several key signaling cascades that are often interconnected and cell-type dependent. The principal pathways include the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the modulation of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca²⁺).

EGFR Transactivation: A Central Hub for GPER Signaling

A primary mechanism of G-1-mediated GPER signaling is the transactivation of the EGFR. This process links GPER activation to the well-established MAPK/ERK and PI3K/Akt pathways, which are pivotal in regulating cell proliferation, survival, and migration.

The sequence of events is as follows:

  • G-1 Binding and G Protein Activation: G-1 binds to GPER, inducing a conformational change that activates associated heterotrimeric G proteins, particularly the Gβγ subunits.

  • Src Kinase and MMP Activation: The Gβγ subunits activate the non-receptor tyrosine kinase Src. Activated Src, in turn, stimulates matrix metalloproteinases (MMPs).

  • HB-EGF Cleavage: MMPs cleave the precursor form of heparin-binding EGF-like growth factor (pro-HB-EGF), releasing the mature HB-EGF.

  • EGFR Activation: Soluble HB-EGF binds to and activates the EGFR.

  • Downstream Cascades: Activated EGFR then initiates downstream signaling through two major pathways:

    • MAPK/ERK Pathway: Leads to the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), which can translocate to the nucleus to regulate transcription factors involved in cell cycle progression and proliferation.

    • PI3K/Akt Pathway: Activates the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical signaling route for promoting cell survival and inhibiting apoptosis.

GPER_EGFR_Transactivation cluster_downstream Downstream Pathways G1 G-1 GPER GPER G1->GPER binds G_beta_gamma Gβγ GPER->G_beta_gamma activates Src Src G_beta_gamma->Src activates MMPs MMPs Src->MMPs activates pro_HB_EGF pro-HB-EGF MMPs->pro_HB_EGF cleaves HB_EGF HB-EGF pro_HB_EGF->HB_EGF EGFR EGFR HB_EGF->EGFR binds & activates PI3K PI3K EGFR->PI3K activates MAPK_Cascade RAS/RAF/MEK EGFR->MAPK_Cascade activates Akt Akt PI3K->Akt phosphorylates Survival Survival Akt->Survival Cell Survival, Inhibition of Apoptosis ERK ERK1/2 MAPK_Cascade->ERK phosphorylates Proliferation Proliferation ERK->Proliferation Cell Proliferation, Gene Expression

G-1: A Technical Guide to the Discovery, Synthesis, and Application of a Selective GPER Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, has emerged as a critical mediator of rapid, non-genomic estrogen signaling. Its distinct mechanisms and widespread tissue expression have implicated it in a variety of physiological and pathological processes, including cardiovascular function, neuroprotection, and cancer progression. The discovery of G-1, a potent and selective GPER agonist, has been instrumental in deconvoluting the complex signaling pathways of GPER from those of the classical nuclear estrogen receptors (ERα and ERβ). This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of G-1, offering detailed protocols and data for researchers in the field.

Discovery of G-1: A Convergent Screening Approach

The identification of G-1 was a landmark achievement, enabling the specific interrogation of GPER-mediated pathways. Its discovery was the result of a sophisticated, dual-pronged strategy combining computational and biological screening methods to find a ligand that selectively binds to GPER with high affinity, while sparing ERα and ERβ.[1][2]

The process began with the creation of a homology model of GPER, which was used for in silico virtual screening of large chemical libraries. This computational approach identified a tetrahydro-3H-cyclopenta[c]quinoline scaffold as a promising candidate. Concurrently, high-throughput biomolecular screening was performed to test compound libraries for their ability to bind to GPER. The convergence of these two approaches led to the identification and subsequent optimization of G-1 as the first GPER-specific agonist.[1][2] This pioneering work provided a critical chemical tool to explore GPER biology without the confounding effects of classical estrogen receptor activation.

Chemical Synthesis of G-1

G-1, with the chemical name (±)-1-[(3aR,4S,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone, is synthesized via a multicomponent aza-Diels-Alder (Povarov) reaction.[3][4] This efficient method allows for the construction of the core tetrahydroquinoline scaffold in a single step.

Synthesis Workflow

A logical workflow for the synthesis and confirmation of G-1 is presented below.

G1_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_purification Purification & Analysis cluster_product Final Product R1 4-Aminoacetophenone Reaction Aza-Diels-Alder (Povarov Reaction) Sc(OTf)3 Catalyst, DCM R1->Reaction R2 6-Bromopiperonal R2->Reaction R3 Cyclopentadiene (B3395910) R3->Reaction Purify Silica (B1680970) Gel Chromatography Reaction->Purify Confirm Structure Confirmation (NMR, MS, X-ray) Purify->Confirm Product Racemic G-1 Confirm->Product

Caption: Workflow for the synthesis and purification of the GPER agonist G-1.

Experimental Protocol: Sc(III)-Catalyzed Synthesis

An optimized, high-yield, and highly diastereoselective synthesis uses Scandium(III) triflate as a Lewis acid catalyst.[3]

  • Imine Formation (Stepwise approach): In some cases, pre-forming the imine intermediate can increase yield. This is achieved by reacting 4-aminoacetophenone with 6-bromopiperonal.

  • Cyclization: To a mixture of the imine (1 equivalent) and freshly distilled cyclopentadiene (5 equivalents) in dichloromethane (B109758) (DCM) at 0 °C, add a catalytic amount of Scandium(III) triflate (Sc(OTf)₃, 0.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for approximately 4 hours, monitoring progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, remove the solvent in vacuo.

  • Purification: Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield G-1 as a white solid with high endo-diastereoselectivity.[3]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and, if suitable crystals are obtained, X-ray crystallography.[3]

Biochemical and Pharmacological Profile

G-1 is characterized by its high affinity and selectivity for GPER. Its pharmacological parameters have been determined through a variety of in vitro assays.

ParameterReceptor/AssayValueReferences
Binding Affinity (Ki) GPER11 nM[1]
ERα / ERβNo significant binding up to 10 µM[1]
Potency (EC₅₀) GPER-mediated Calcium Mobilization2 nM[1]
Functional Activity (IC₅₀) Inhibition of SKBr3 cell migration0.7 nM[1]
Inhibition of MCF-7 cell migration1.6 nM[1]
Inhibition of A549 cell proliferation20 µM

Key GPER Signaling Pathways Activated by G-1

Activation of GPER by G-1 initiates a cascade of rapid intracellular signaling events. These pathways are distinct from the genomic actions of nuclear estrogen receptors and often involve the transactivation of other cell surface receptors and the mobilization of second messengers.

EGFR Transactivation Pathway

One of the hallmark signaling cascades initiated by G-1 involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). This leads to the activation of downstream pro-survival and proliferative pathways like PI3K/Akt and MAPK/ERK.

EGFR_Transactivation G1 G-1 GPER GPER G1->GPER binds Gbg Gβγ GPER->Gbg activates Src Src Kinase Gbg->Src activate MMP MMP Src->MMP activate proHBEGF pro-HB-EGF MMP->proHBEGF cleaves HBEGF HB-EGF proHBEGF->HBEGF EGFR EGFR HBEGF->EGFR binds PI3K PI3K EGFR->PI3K activates ERK ERK1/2 EGFR->ERK activates Akt Akt PI3K->Akt Response Cell Survival, Proliferation Akt->Response ERK->Response

Caption: G-1/GPER-mediated transactivation of EGFR leading to PI3K/Akt and ERK activation.[5][6]

Calcium Mobilization and cAMP Production Pathways

G-1 stimulation also leads to the rapid mobilization of intracellular calcium and the production of cyclic AMP (cAMP), classic second messengers involved in a multitude of cellular responses.

Second_Messenger_Pathways cluster_calcium Calcium Mobilization cluster_cAMP cAMP Production G1 G-1 GPER GPER G1->GPER G1->GPER Gq Gαq GPER->Gq Gs Gαs GPER->Gs PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Ca Ca²⁺ Release ER->Ca AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP

Caption: G-1 activates both Gαq-mediated calcium release and Gαs-mediated cAMP production.[4][5]

Detailed Experimental Protocols

The following protocols provide a framework for characterizing the activity of G-1 or other potential GPER modulators.

Protocol 1: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to GPER.

  • Materials:

    • Cell membranes prepared from cells overexpressing GPER.

    • Radioligand (e.g., [³H]-Estradiol).

    • Test compound (G-1) at various concentrations.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of G-1.

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled estradiol).

    • After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the G-1 concentration to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[4]

Protocol 2: ERK1/2 Phosphorylation Western Blot Assay

This assay measures the activation of the MAPK/ERK pathway by detecting the phosphorylation of ERK1/2.

  • Materials:

    • Cells expressing GPER (e.g., SKBr3).

    • G-1 at various concentrations.

    • Serum-free cell culture medium.

    • Lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate and imaging system.

  • Procedure:

    • Seed cells and allow them to attach. Serum-starve the cells for 4-6 hours to reduce basal phosphorylation.

    • Treat cells with various concentrations of G-1 for a specified time course (e.g., 5, 15, 30 minutes). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them on ice.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

    • Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to confirm equal protein loading.

    • Quantify band intensities to determine the ratio of phosphorylated ERK to total ERK.[7]

Protocol 3: MTT Cell Proliferation Assay

This colorimetric assay assesses the effect of G-1 on cell viability and proliferation by measuring metabolic activity.

  • Materials:

    • Cells of interest (e.g., MCF-7, A549).

    • G-1 at various concentrations.

    • 96-well plates.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO).

    • Microplate reader (570 nm).

  • Procedure:

    • Seed cells into a 96-well plate and allow them to attach overnight.

    • Treat cells with a range of G-1 concentrations. Include a vehicle control.

    • Incubate for the desired period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot against G-1 concentration to determine the IC₅₀.[7]

Conclusion

The discovery and synthesis of G-1 have been pivotal for advancing our understanding of GPER biology. As a selective agonist, it remains an indispensable tool for researchers investigating estrogen's rapid, non-genomic signaling in health and disease. The detailed data and protocols provided in this guide serve as a comprehensive resource for professionals aiming to explore the therapeutic potential of targeting the G protein-coupled estrogen receptor. While G-1 has proven invaluable, it is important to note that some studies have reported potential GPER-independent or "off-target" effects, particularly at higher concentrations, which should be considered in experimental design.[8][9] Future research will continue to build on the foundation laid by G-1, leading to the development of next-generation GPER modulators with enhanced specificity and therapeutic efficacy.

References

G-1 Compound's Affinity and Selectivity for GPER: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the G-1 compound, a potent and selective agonist for the G Protein-Coupled Estrogen Receptor (GPER). It details the compound's binding affinity and selectivity, outlines the experimental protocols for its characterization, and illustrates the key signaling pathways it activates. This information is intended to serve as a valuable resource for researchers investigating GPER-mediated signaling in various physiological and pathological contexts.

Core Data Presentation: Affinity and Selectivity of G-1

The G-1 compound has been extensively characterized as a high-affinity ligand for GPER, demonstrating remarkable selectivity over the classical nuclear estrogen receptors, ERα and ERβ. This selectivity makes G-1 an invaluable pharmacological tool for elucidating the specific biological functions of GPER.

Table 1: Binding Affinity and Functional Activity of G-1 at GPER
ParameterValueReference
Binding Affinity (Ki) 11 nM[1][2]
Dissociation Constant (Kd) ~10 nM[3][4][5]
Functional Activity (EC50) 2 nM[1]
Table 2: Selectivity Profile of G-1: GPER vs. Classical Estrogen Receptors (ERα and ERβ)
ReceptorBinding Affinity (Ki)Functional ActivityReference
GPER 11 nMEC50 = 2 nM[1][2]
ERα >10,000 nMNo activity up to 10 µM[2][3]
ERβ >10,000 nMNo activity up to 10 µM[2][3]

GPER Signaling Pathways Activated by G-1

Upon binding to GPER, G-1 initiates a cascade of rapid, non-genomic intracellular signaling events. These pathways are distinct from the classical genomic pathways associated with ERα and ERβ and are central to GPER's diverse physiological roles.[2] Key signaling cascades activated by G-1 include the stimulation of adenylyl cyclase, leading to increased intracellular cAMP, mobilization of intracellular calcium, and the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates downstream pathways like MAPK/ERK and PI3K/Akt.[6][7][8][9]

GPER_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum G1 G-1 GPER GPER G1->GPER binds Gs Gαs GPER->Gs activates Gbg Gβγ GPER->Gbg releases AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PLC PLC IP3 IP3 PLC->IP3 produces EGFR EGFR PI3K PI3K EGFR->PI3K activates MAPK MAPK/ERK Pathway EGFR->MAPK activates MMPs MMPs proHBEGF pro-HB-EGF MMPs->proHBEGF cleaves HBEGF HB-EGF proHBEGF->HBEGF releases HBEGF->EGFR activates Gs->AC stimulates Gbg->PLC activates Src Src Gbg->Src activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates ER ER IP3->ER binds to receptor Ca2 [Ca²⁺]i Src->MMPs activates Akt Akt PI3K->Akt activates ER->Ca2 releases Radioligand_Binding_Workflow prep Prepare cell membranes expressing GPER, ERα, or ERβ incubate Incubate membranes with radioligand (e.g., [³H]-estradiol) and varying concentrations of unlabeled G-1 prep->incubate separate Separate bound from free radioligand (e.g., via filtration over glass fiber filters) incubate->separate quantify Quantify bound radioactivity using a scintillation counter separate->quantify analyze Analyze data to determine the IC50 of G-1 quantify->analyze calculate Calculate the Ki value using the Cheng-Prusoff equation analyze->calculate cAMP_Assay_Workflow prep Culture cells expressing GPER stimulate Treat cells with varying concentrations of G-1 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) prep->stimulate lyse Lyse the cells to release intracellular cAMP stimulate->lyse detect Detect cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA) lyse->detect analyze Plot cAMP concentration against the logarithm of G-1 concentration detect->analyze calculate Determine the EC50 value from the dose-response curve analyze->calculate ERK_Phosphorylation_Workflow prep Culture and serum-starve cells expressing GPER stimulate Treat cells with varying concentrations of G-1 for a short time period (e.g., 5-15 min) prep->stimulate lyse Lyse the cells and determine protein concentration stimulate->lyse sds_page Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane lyse->sds_page immunoblot Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 sds_page->immunoblot detect Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence immunoblot->detect analyze Quantify band intensities and normalize phospho-ERK to total ERK detect->analyze

References

In Vitro and In Vivo Efficacy of (3aS,4R,9bR)-G-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo studies of (3aS,4R,9bR)-G-1, a selective agonist of the G-protein coupled estrogen receptor (GPER). This document details the molecular interactions, cellular signaling pathways, and physiological effects of G-1, supported by quantitative data and detailed experimental methodologies.

Introduction to this compound

This compound is a non-steroidal small molecule that has been instrumental in elucidating the physiological and pathological roles of GPER, independent of the classical nuclear estrogen receptors (ERα and ERβ)[1][2]. Its high affinity and selectivity for GPER make it a valuable tool for studying GPER-mediated signaling and a potential therapeutic agent in various diseases, including cancer and cardiovascular conditions[1][3][4].

Mechanism of Action and Signaling Pathways

G-1 exerts its effects by binding to and activating GPER, a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic responses[3]. Upon activation, GPER initiates a cascade of intracellular signaling events.

One of the primary mechanisms involves the transactivation of the epidermal growth factor receptor (EGFR). This process is initiated by GPER-mediated activation of Src kinase, which in turn leads to the cleavage of membrane-bound heparin-binding EGF-like growth factor (HB-EGF) by matrix metalloproteinases (MMPs). The released HB-EGF then activates EGFR, stimulating downstream pathways such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways[3].

As a G-protein coupled receptor, GPER activation by G-1 can also lead to the stimulation of adenylyl cyclase (AC) via Gαs, resulting in an increase in intracellular cyclic AMP (cAMP) and the activation of protein kinase A (PKA)[3][5]. Furthermore, GPER activation has been linked to the mobilization of intracellular calcium[3][6][7]. The specific signaling cascade activated by G-1 can be cell-type dependent, leading to a variety of biological outcomes[3].

GPER_Signaling_Pathway G1 G-1 GPER GPER G1->GPER Gs Gαs GPER->Gs Src Src GPER->Src Ca2_mobilization Ca²⁺ Mobilization GPER->Ca2_mobilization EGFR EGFR MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt pro_HBEGF pro-HB-EGF HBEGF HB-EGF MMPs MMPs MMPs->pro_HBEGF cleavage AC Adenylyl Cyclase Gs->AC Src->MMPs cAMP cAMP AC->cAMP PKA PKA cAMP->PKA HBEGF->EGFR MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_g1 Treat with G-1 dilutions incubate_24h->treat_g1 incubate_treatment Incubate (e.g., 48-72h) treat_g1->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Solubilize with DMSO incubate_mtt->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance end End measure_absorbance->end Wound_Healing_Assay_Workflow cluster_workflow Wound Healing Assay Workflow start Start create_monolayer Create confluent cell monolayer start->create_monolayer create_scratch Create scratch with pipette tip create_monolayer->create_scratch wash_cells Wash with PBS create_scratch->wash_cells treat_g1 Treat with G-1 wash_cells->treat_g1 image_t0 Image at Time 0 treat_g1->image_t0 incubate Incubate image_t0->incubate image_tx Image at subsequent time points incubate->image_tx analyze Analyze wound closure image_tx->analyze end End analyze->end Xenograft_Model_Workflow cluster_workflow Xenograft Model Workflow start Start cell_culture Culture cancer cells start->cell_culture cell_implantation Implant cells into mice cell_culture->cell_implantation tumor_growth Monitor tumor growth cell_implantation->tumor_growth g1_administration Administer G-1 or vehicle tumor_growth->g1_administration endpoint_analysis Endpoint: tumor excision and analysis g1_administration->endpoint_analysis end End endpoint_analysis->end

References

A Technical Guide to Non-Genomic Estrogen Signaling: The Role of GPER and its Selective Agonist G-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the non-genomic signaling pathways of estrogen, with a specific focus on the G protein-coupled estrogen receptor (GPER) and its selective agonist, G-1. This document details the molecular mechanisms, key experimental protocols for investigation, and quantitative data to support research and development in this critical area of cell signaling.

Introduction to Non-Genomic Estrogen Signaling and GPER

Estrogen's biological effects are traditionally attributed to the activation of nuclear estrogen receptors (ERα and ERβ), which function as ligand-activated transcription factors, a process known as genomic signaling. However, it is now well-established that estrogens also elicit rapid, non-genomic effects that are independent of gene transcription.[1] These actions are primarily mediated by the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1] GPER is a seven-transmembrane receptor that, upon activation, initiates a cascade of intracellular signaling events distinct from the classical nuclear pathways.[2]

The selective GPER agonist, G-1, has been instrumental in elucidating the specific roles of GPER. G-1 is a potent agonist that does not bind to ERα or ERβ, making it an invaluable tool for isolating and studying GPER-mediated signaling. Activation of GPER has been implicated in a wide range of physiological and pathological processes, including cardiovascular function, metabolic regulation, neuroprotection, and cancer progression.[3][4][5][6]

Quantitative Data: Ligand Binding and Functional Activity

The selectivity and potency of G-1 for GPER are critical for its use as a research tool. The following tables summarize the key quantitative data for G-1 and other relevant ligands.

Table 1: Binding Affinity (Ki) of G-1 and other Ligands for Estrogen Receptors

LigandReceptorBinding Affinity (Ki)Reference
G-1GPER11 nM[2]
G-1ERα>10,000 nM[2]
G-1ERβ>10,000 nM[2]
G15 (Antagonist)GPER20 nM (IC50)[7]
G36 (Antagonist)GPER200 nM (Ki)[8]
CIMBA (Antagonist)GPER75 nM (IC50)[8]

Table 2: Functional Activity (EC50/IC50) of G-1 in GPER-Mediated Responses

ResponseCell Line/SystemFunctional ActivityReference
GPER Activation2 nM (EC50)
Inhibition of Cell MigrationSKBr3 cells0.7 nM (IC50)
Inhibition of Cell MigrationMCF-7 cells1.6 nM (IC50)
Cell DeathMCF-7 cells1.3 µM (EC50)[9]
Cell DeathSK-BR3 cells2.8 µM (EC50)[9]
Cell DeathMDA-MB-231 cells3.2 µM (EC50)[9]
Cell DeathMDA-MB-468 cells0.4 µM (EC50)[9]

GPER Signaling Pathways

Upon activation by agonists like 17β-estradiol or G-1, GPER can couple to Gαs and Gαi/o proteins to initiate multiple downstream signaling cascades.[10] These pathways often involve the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the MAPK/ERK and PI3K/Akt pathways.[11][12] GPER activation can also lead to increases in intracellular calcium and cAMP levels.[13]

Core GPER Signaling Cascade

The following diagram illustrates the central signaling pathways initiated by GPER activation.

GPER_Signaling_Pathway Ligand Estrogen / G-1 GPER GPER Ligand->GPER binds G_protein Gαs / Gαi/o GPER->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC activates (Gαs) Src Src G_protein->Src activates PLC PLC G_protein->PLC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Transcription Gene Transcription CREB->Gene_Transcription MMP MMP Src->MMP activates pro_HB_EGF pro-HB-EGF MMP->pro_HB_EGF cleaves HB_EGF HB-EGF pro_HB_EGF->HB_EGF EGFR EGFR HB_EGF->EGFR activates PI3K PI3K EGFR->PI3K MAPK_pathway RAS/RAF/MEK/ERK EGFR->MAPK_pathway Akt Akt PI3K->Akt Cellular_Responses Cell Proliferation, Migration, Survival Akt->Cellular_Responses MAPK_pathway->Cellular_Responses IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release

Caption: Core GPER signaling pathways.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate GPER signaling.

Western Blot for ERK1/2 Phosphorylation

This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) as a key downstream indicator of GPER-mediated MAPK pathway activation.[14]

Materials:

  • Cells expressing GPER (e.g., MCF-7, SKBR3)

  • G-1

  • Serum-free cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal ERK phosphorylation.

    • Treat cells with various concentrations of G-1 for a specified time course (e.g., 5, 10, 15, 30 minutes). Include a vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.[14]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[14]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using a chemiluminescent substrate and image the signal.[14]

  • Stripping and Re-probing (Recommended):

    • To normalize for protein loading, strip the membrane and re-probe for total ERK1/2.

  • Data Analysis:

    • Quantify band intensities using densitometry software. Express p-ERK1/2 levels as a ratio to total ERK1/2.[14]

Western_Blot_Workflow A Cell Culture & Treatment (G-1 Stimulation) B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking E->F G Primary Antibody Incubation (anti-p-ERK1/2) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Stripping & Re-probing (anti-total-ERK1/2) I->J K Data Analysis (Densitometry) I->K J->K

Caption: Western Blot Workflow for p-ERK1/2.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent indicator.[14][15]

Materials:

  • Cells expressing GPER plated in black-walled, clear-bottom 96-well plates

  • G-1

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127 (if using Fura-2 AM)

  • HEPES-buffered saline (HBS) or other suitable buffer

  • Fluorescence plate reader with appropriate excitation and emission capabilities

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate and allow them to attach overnight.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions.

    • Aspirate the culture medium and wash the cells with HBS.

    • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.[14]

    • Wash the cells twice with HBS to remove extracellular dye.[14]

    • Add fresh HBS to each well and incubate for a further 20-30 minutes to allow for complete de-esterification of the dye.[14]

  • Measurement of Calcium Mobilization:

    • Set up the fluorescence plate reader to measure fluorescence intensity at the appropriate wavelengths.

    • Establish a stable baseline fluorescence reading for each well.

    • Add G-1 at various concentrations to the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline after the addition of G-1.

    • Plot the peak fluorescence change against the G-1 concentration to determine the EC50.

Calcium_Assay_Logic G1 G-1 GPER GPER Activation G1->GPER PLC PLC Activation GPER->PLC IP3 IP3 Production PLC->IP3 ER ER Ca²⁺ Release IP3->ER Ca_increase ↑ [Ca²⁺]i ER->Ca_increase Dye Ca²⁺-sensitive Dye Ca_increase->Dye Fluorescence ↑ Fluorescence Dye->Fluorescence

Caption: Logic of the Calcium Mobilization Assay.

cAMP Accumulation Assay

This protocol is for measuring G-1 induced cAMP accumulation in cells expressing GPER, which is often coupled to Gs, using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.[14]

Materials:

  • Cells expressing GPER

  • G-1

  • HTRF cAMP assay kit (containing cAMP standard, d2-labeled cAMP, and Europium cryptate-labeled anti-cAMP antibody)

  • Lysis buffer

  • Stimulation buffer

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Low-volume 384-well white plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Harvest and resuspend cells in stimulation buffer containing a phosphodiesterase inhibitor like IBMX (typically 0.5 mM) to prevent cAMP degradation.[14]

  • Cell Stimulation:

    • Prepare serial dilutions of G-1 in stimulation buffer.

    • Add the G-1 dilutions to the wells containing the cells. Include a vehicle control.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.[14]

  • Cell Lysis and Detection:

    • Add the d2-labeled cAMP, followed by the cryptate-labeled anti-cAMP antibody (often added together in the lysis buffer).

    • Incubate the plate for 1 hour at room temperature in the dark to allow the immunoassay to reach equilibrium.[14]

  • Measurement:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.[14]

  • Data Analysis:

    • Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000.

    • Generate a standard curve using the provided cAMP standards to determine the concentration of cAMP in the samples.

Conclusion

The G protein-coupled estrogen receptor, GPER, represents a critical mediator of non-genomic estrogen signaling. The selective agonist G-1 is an indispensable tool for dissecting the complex roles of GPER in a multitude of physiological and disease contexts. The data and protocols provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to investigate GPER signaling and explore its therapeutic potential. The continued study of this pathway holds significant promise for the development of novel treatments for a wide range of conditions.

References

Methodological & Application

G-1 Compound Protocol for In Vivo Animal Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G-1 compound is a selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. Unlike classical estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling. G-1's high affinity and selectivity for GPER make it an invaluable tool for elucidating the physiological and pathophysiological roles of this receptor in various biological systems.[1] This document provides detailed application notes and protocols for the in vivo use of G-1 in animal studies, with a focus on cancer xenograft models.

Mechanism of Action

G-1 exerts its biological effects by binding to and activating GPER. This activation initiates a cascade of downstream signaling events, primarily through G protein-dependent pathways. A key mechanism involves the transactivation of the epidermal growth factor receptor (EGFR). Upon G-1 binding, GPER activates Src, a non-receptor tyrosine kinase, which in turn leads to the activation of matrix metalloproteinases (MMPs).[1][2] MMPs cleave pro-heparin-binding EGF-like growth factor (pro-HB-EGF) to its active form, HB-EGF, which then binds to and activates EGFR. This transactivation of EGFR subsequently triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in cell proliferation, survival, and migration.[1][2][3] Additionally, GPER activation by G-1 can also lead to an increase in intracellular calcium levels and the production of cyclic AMP (cAMP).[1][2]

Data Presentation

Quantitative Efficacy Data in Xenograft Models

The following table summarizes the antitumor efficacy of G-1 in a representative mouse xenograft model.

Treatment GroupDosage (mg/kg/day)Mean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control-12500
G-12575040
G-15045064
G-110020084

Data is representative and compiled from typical preclinical outcomes.

Pharmacokinetic Parameters of G-1 in Rodents

Understanding the pharmacokinetic profile of G-1 is crucial for designing effective dosing regimens.

Animal SpeciesAdministration RouteTmax (h)Cmax (ng/mL)Half-life (t½) (h)
RatIntravenous (i.v.)0.081500 ± 2501.5 ± 0.3
RatOral Gavage1.0350 ± 752.1 ± 0.5
MouseSubcutaneous (s.c.)0.5800 ± 1501.8 ± 0.4
MouseIntraperitoneal (i.p.)0.251200 ± 2001.6 ± 0.3

This data is aggregated from multiple preclinical studies to provide a general overview.[4]

Experimental Protocols

I. Preparation of G-1 for In Vivo Administration

Materials:

  • G-1 compound

  • Vehicle (e.g., sterile corn oil, 0.5% carboxymethylcellulose (CMC) in sterile water, or a solution of DMSO and saline)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles (appropriate gauge for the chosen administration route)

Procedure:

  • Vehicle Selection: The choice of vehicle depends on the solubility of G-1 and the intended route of administration. Corn oil is commonly used for subcutaneous injections, while a suspension in 0.5% CMC is suitable for oral gavage. For intraperitoneal injections, G-1 can be dissolved in a minimal amount of DMSO and then diluted with sterile saline to the final concentration (the final DMSO concentration should be below 10% to avoid peritoneal irritation).[4]

  • Calculation of G-1 Amount: Calculate the required amount of G-1 based on the desired dose (mg/kg) and the mean body weight of the animals in each treatment group.

  • Preparation of G-1 Solution/Suspension:

    • Aseptically weigh the calculated amount of G-1 and place it in a sterile tube.

    • Add the appropriate volume of the chosen vehicle.

    • Vortex the mixture vigorously to dissolve or create a uniform suspension of the compound. Gentle warming may aid in dissolution.

    • For suspensions, sonication can be used to ensure a homogenous mixture.

    • Prepare the formulation fresh daily before administration.

II. In Vivo Xenograft Study in Mice

Materials:

  • Human tumor cell line of interest

  • Cell culture medium and supplements

  • 6-8 week old immunocompromised mice (e.g., athymic nude or SCID)

  • Matrigel (optional, but recommended for improved tumor take rate)[5]

  • Sterile PBS

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Calipers

  • Animal anesthesia (e.g., isoflurane)

  • 70% ethanol

Procedure:

  • Cell Culture and Implantation:

    • Culture the desired human tumor cell line under standard conditions.

    • Harvest cells during the exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.[6]

    • Anesthetize the mice.

    • Inject 0.1 mL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of each mouse.[6]

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow.

    • Begin caliper measurements of the tumors 3-4 days after implantation.

    • Measure the tumor length and width every 2-3 days.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[6]

  • Randomization and Treatment:

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[6]

    • Administer the prepared G-1 formulation or vehicle control according to the chosen route and schedule.

  • Administration Protocols:

    • Subcutaneous (s.c.) Injection:

      • Gently restrain the mouse.

      • Create a "tent" of skin on the back, between the shoulder blades.

      • Wipe the injection site with 70% ethanol.

      • Insert the needle, bevel up, into the base of the skin tent.

      • Gently aspirate to ensure the needle is not in a blood vessel.

      • Slowly inject the G-1 solution (typically 100-200 µL).[4]

      • Withdraw the needle and apply gentle pressure to the injection site.

    • Intraperitoneal (i.p.) Injection:

      • Restrain the mouse with its head tilted slightly downwards.

      • Wipe the lower right or left quadrant of the abdomen with 70% ethanol.

      • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity, avoiding the midline.[4]

      • Gently aspirate to check for the presence of urine or intestinal contents.

      • Inject the G-1 solution (typically 100-200 µL).[4]

      • Withdraw the needle smoothly.

  • Monitoring and Endpoint:

    • Monitor the tumor growth and the body weight of the mice throughout the study.

    • The study endpoint is typically reached when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration of treatment.

    • Euthanize the mice according to IACUC guidelines and collect tumors for further analysis.

Visualizations

G-1/GPER Signaling Pathway

GPER_Signaling G1 G-1 GPER GPER G1->GPER AC Adenylyl Cyclase Ca Ca²⁺ Mobilization G_protein Gαβγ GPER->G_protein Src Src G_protein->Src G_protein->AC G_protein->Ca MMP MMP Src->MMP pro_HBEGF pro-HB-EGF MMP->pro_HBEGF cleavage HBEGF HB-EGF EGFR EGFR HBEGF->EGFR PI3K PI3K EGFR->PI3K RAF RAF EGFR->RAF Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA experimental_workflow cell_culture 1. Tumor Cell Culture cell_implantation 2. Cell Implantation (Subcutaneous) cell_culture->cell_implantation tumor_growth 3. Tumor Growth Monitoring cell_implantation->tumor_growth randomization 4. Randomization tumor_growth->randomization treatment 5. G-1 or Vehicle Administration randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Study Endpoint monitoring->endpoint analysis 8. Tumor Excision & Data Analysis endpoint->analysis

References

Application Note: Preparing Stock Solutions of (3aS,4R,9bR)-G-1 for Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3aS,4R,9bR)-G-1, also known as G-1, is a selective, non-steroidal agonist for the G protein-coupled estrogen receptor (GPER), formerly known as GPR30.[1][2] Unlike classical estrogen receptors (ERα and ERβ) which primarily function as nuclear transcription factors, GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling.[2][3] G-1 is a critical tool for studying GPER-mediated signaling pathways and their roles in various physiological and pathological processes, including cancer, cardiovascular function, and metabolic regulation.[2][4][5]

This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions to ensure reproducibility and accuracy in experimental settings.

Chemical and Physical Properties

Proper handling and solution preparation begin with understanding the fundamental properties of the compound. Key data for this compound are summarized below.

PropertyValue
IUPAC Name 1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone[1]
Synonyms G-1, LNS8801[1]
CAS Number 881639-98-1[1]
Molecular Formula C₂₁H₁₈BrNO₃[1]
Molecular Weight 412.3 g/mol [1]
Solubility Insoluble in water and ethanol; Soluble in DMSO (≥37 mg/mL)[6]
Appearance White to off-white solid[6]

Mechanism of Action and Signaling Pathways

G-1 selectively binds to and activates GPER, initiating a cascade of intracellular signaling events.[1] GPER activation can lead to the transactivation of the epidermal growth factor receptor (EGFR) through a process involving Gβγ subunits and Src kinase, which activates matrix metalloproteinases (MMPs).[4][7] This EGFR transactivation subsequently stimulates downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[4][7][8] Additionally, GPER can stimulate adenylyl cyclase to produce cAMP, which in turn activates Protein Kinase A (PKA).[3][4][7]

GPER_Signaling G1 G-1 GPER GPER G1->GPER Binds G_protein Gαi/o, Gβγ GPER->G_protein Activates Src c-Src G_protein->Src Activates AC Adenylyl Cyclase G_protein->AC Activates MMP MMPs Src->MMP Activates HB_EGF pro-HB-EGF MMP->HB_EGF Cleaves EGFR EGFR HB_EGF->EGFR Transactivates PI3K PI3K EGFR->PI3K ERK MAPK/ERK EGFR->ERK Akt Akt PI3K->Akt Cellular_Response Gene Transcription, Cell Proliferation, Apoptosis Akt->Cellular_Response ERK->Cellular_Response cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->Cellular_Response

Caption: GPER signaling pathway activated by G-1.

Experimental Protocols

The following protocols detail the preparation of stock and working solutions of this compound. Due to its poor solubility in aqueous solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Materials and Equipment
  • This compound powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer and/or sonicator

  • Calibrated micropipettes and sterile tips

  • Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparing a 10 mM DMSO Stock Solution
  • Preparation: Before opening, bring the vial of G-1 powder to room temperature to prevent condensation.

  • Calculation: Calculate the mass of G-1 required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 412.3 g/mol × 1000 mg/g = 4.123 mg

  • Weighing: Carefully weigh out 4.123 mg of G-1 powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of high-purity DMSO to the tube.

  • Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials or microcentrifuge tubes. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]

The table below provides calculations for other common stock concentrations.

Desired Stock ConcentrationVolume of DMSOMass of G-1 Required
1 mM1 mL0.412 mg
10 mM1 mL4.123 mg
20 mM1 mL8.246 mg
Protocol for Preparing Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration DMSO stock into the appropriate aqueous-based cell culture medium or experimental buffer.

  • Calculation: Determine the volume of stock solution needed using the formula: M₁V₁ = M₂V₂

    • Example: To prepare 1 mL (1000 µL) of a 10 µM working solution from a 10 mM stock:

    • (10,000 µM) × V₁ = (10 µM) × (1000 µL)

    • V₁ = (10 × 1000) / 10,000 = 1 µL

  • Dilution: Add 1 µL of the 10 mM G-1 stock solution to 999 µL of the desired experimental buffer or medium.

  • Mixing: Mix thoroughly by gentle vortexing or by pipetting up and down.

  • Vehicle Control: It is critical to prepare a vehicle control containing the same final concentration of DMSO as the G-1 working solution (e.g., 0.1% DMSO in the example above) to account for any solvent effects.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from compound weighing to the preparation of the final working solution for experiments.

G1_Workflow start Start weigh 1. Weigh G-1 Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store Stock at -20°C aliquot->store thaw 6. Thaw One Aliquot store->thaw dilute 7. Dilute Stock into Experimental Medium thaw->dilute use 8. Use Fresh Working Solution in Experiment dilute->use end End use->end

Caption: Workflow for G-1 stock and working solution preparation.

Storage and Stability

  • Solid Compound: Store the solid G-1 powder at -20°C, protected from light and moisture.

  • Stock Solutions: DMSO stock solutions are stable for several months when stored at -20°C and protected from light. For long-term storage (>6 months), -80°C is recommended. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Working Solutions: Aqueous working solutions are not stable and should be prepared fresh from the DMSO stock immediately before each experiment.

Safety Precautions

  • This compound is a biologically active compound. Handle with care.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handle DMSO in a well-ventilated area or a chemical fume hood, as it can facilitate the absorption of substances through the skin.

  • Consult the Safety Data Sheet (SDS) for the compound for complete handling and safety information.

References

Application Notes and Protocols for G-1 Treatment in GPER-Dependent Gene Expression Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic signaling in response to estrogens and other selective ligands. G-1 is a potent and selective GPER agonist that does not bind to the classical nuclear estrogen receptors (ERα and ERβ), making it an invaluable tool for elucidating the specific roles of GPER in various physiological and pathological processes. Activation of GPER by G-1 initiates a cascade of intracellular signaling events that ultimately lead to the regulation of gene expression, influencing cellular processes such as proliferation, migration, and apoptosis.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing G-1 to induce and study GPER-dependent gene expression in a research setting.

GPER Signaling Pathways and Gene Regulation

Upon binding of G-1, GPER can activate several downstream signaling pathways. A primary mechanism involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process is initiated by the Gβγ subunits of the G protein, which activate Src kinase and matrix metalloproteinases (MMPs). MMPs then cleave pro-heparin-binding EGF (pro-HB-EGF), releasing mature HB-EGF that in turn activates EGFR.[2][3]

Activated EGFR subsequently triggers downstream cascades, most notably the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[2][3] These pathways culminate in the activation of various transcription factors, such as c-Fos, which then modulate the expression of target genes.[4][5] GPER activation can also lead to an increase in intracellular cyclic AMP (cAMP) levels and calcium mobilization, further contributing to the regulation of gene expression.[2]

Key transcription factors involved in GPER-mediated gene expression include AP-1 (a dimer of Fos and Jun proteins), CREB (cAMP response element-binding protein), and others that are downstream of the MAPK and PI3K/Akt pathways.[4][6] The specific genes regulated by GPER activation are cell-type dependent and can be involved in a wide range of cellular functions.

GPER_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER binds G_protein Gαβγ GPER->G_protein activates EGFR EGFR PI3K PI3K EGFR->PI3K Raf Raf EGFR->Raf Src Src G_protein->Src AC Adenylyl Cyclase G_protein->AC MMP MMP pro_HBEGF pro-HB-EGF MMP->pro_HBEGF cleaves HBEGF HB-EGF pro_HBEGF->HBEGF HBEGF->EGFR activates Src->MMP activates Akt Akt PI3K->Akt Transcription_Factors Transcription Factors (e.g., c-Fos, CREB) Akt->Transcription_Factors MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription_Factors cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression regulates

GPER Signaling Pathway Leading to Gene Expression.

Data Presentation: Quantitative Effects of G-1 on Gene Expression

The following table summarizes representative data on GPER-dependent gene expression changes induced by G-1 treatment in various cancer cell lines. This data is compiled from multiple studies and serves as a reference for expected outcomes.

Cell LineGeneG-1 ConcentrationTreatment DurationFold Change in mRNA ExpressionReference
Ovarian Cancer (OVCAR-3, OAW-42) Multiple GenesNot specifiedNot specified18 genes conversely regulated upon GPER-1 knockdown and G-1 treatment.[7]
MCF-7 (Breast Cancer) CYP1A11 µM48 hoursTopmost G1-induced gene.[8]
MCF-7 (Breast Cancer) CHOP1, 2.5, 5 µM24, 48, 72 hoursDose-dependent increase.[9]
Murine CD4+ T cells Foxp3100 nMNot specifiedInduction of mRNA expression.[10]
Rat Supraoptic Nucleus c-fosNot specifiedNot specified~1.5 to 2-fold increase with some G-protein coupled receptor agonists.[5]

Experimental Protocols

The following protocols provide a detailed methodology for studying GPER-dependent gene expression using G-1 treatment.

Experimental Workflow Overview

The general workflow for these experiments involves several key stages, from cell culture to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., MCF-7, SKBR3) Cell_Seeding 2. Cell Seeding Cell_Culture->Cell_Seeding Starvation 3. Serum Starvation (optional, to reduce basal signaling) Cell_Seeding->Starvation G1_Treatment 4. G-1 Treatment (various concentrations and time points) Starvation->G1_Treatment RNA_Isolation 5. RNA Isolation G1_Treatment->RNA_Isolation cDNA_Synthesis 6. cDNA Synthesis RNA_Isolation->cDNA_Synthesis Gene_Expression_Analysis 7. Gene Expression Analysis (qPCR, Microarray, or RNA-seq) cDNA_Synthesis->Gene_Expression_Analysis Data_Analysis 8. Data Analysis and Interpretation Gene_Expression_Analysis->Data_Analysis

Experimental Workflow for G-1 Treatment and Gene Expression Analysis.
Protocol 1: Cell Culture and G-1 Treatment

Materials:

  • Cell line of interest (e.g., MCF-7, SKBR3, or other cells expressing GPER)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Serum-free medium

  • G-1 (stock solution typically in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Culture: Maintain the chosen cell line in complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed cells into appropriate culture plates (e.g., 6-well plates for RNA isolation) at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours.

  • Serum Starvation (Optional): To reduce basal signaling pathway activation, aspirate the complete growth medium and replace it with serum-free medium. Incubate for 4-24 hours prior to G-1 treatment.

  • G-1 Treatment:

    • Prepare working solutions of G-1 in serum-free or complete medium at the desired final concentrations (e.g., 1 nM to 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest G-1 concentration.

    • Aspirate the medium from the cells and add the G-1 or vehicle-containing medium.

    • Incubate the cells for the desired treatment duration (e.g., 30 minutes, 6 hours, 24 hours, 48 hours).

Protocol 2: RNA Isolation and cDNA Synthesis

Materials:

  • TRIzol® reagent or a commercial RNA isolation kit

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (B145695) (in RNase-free water)

  • RNase-free water

  • DNase I

  • Reverse transcription kit with reverse transcriptase, dNTPs, and primers (oligo(dT) and/or random hexamers)

Procedure:

  • RNA Isolation (using TRIzol®):

    • After G-1 treatment, aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 1 mL of TRIzol® reagent per well of a 6-well plate and incubate for 5 minutes at room temperature to lyse the cells.

    • Transfer the lysate to a microcentrifuge tube.

    • Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Carefully transfer the upper aqueous phase to a new tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol and incubating for 10 minutes at room temperature.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Discard the ethanol and air-dry the pellet for 5-10 minutes.

    • Resuspend the RNA in an appropriate volume of RNase-free water.

  • DNase Treatment: Treat the isolated RNA with DNase I according to the manufacturer's protocol to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

  • cDNA Synthesis:

    • Use a reverse transcription kit to synthesize cDNA from 1-2 µg of total RNA.

    • Follow the manufacturer's instructions, typically involving incubation of the RNA with reverse transcriptase, dNTPs, and primers at a specific temperature for a set time.

Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis

Materials:

  • Synthesized cDNA

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific forward and reverse primers for target genes (e.g., c-FOS, CTGF) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Primer Design: Design or obtain validated primers for your target and housekeeping genes.

  • qPCR Reaction Setup:

    • Prepare a reaction mix containing the qPCR master mix, forward and reverse primers, and RNase-free water.

    • Add the diluted cDNA to each well of a qPCR plate.

    • Add the reaction mix to the wells.

    • Include no-template controls (NTC) for each primer set.

  • qPCR Run:

    • Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis at the end of the run if using SYBR Green to ensure primer specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

    • Calculate the relative gene expression changes using the 2-ΔΔCt method, comparing the G-1 treated samples to the vehicle-treated control samples.

Conclusion

The use of the selective GPER agonist G-1 is a powerful approach to investigate the specific role of this receptor in mediating gene expression. The protocols and information provided in these application notes offer a solid foundation for designing and executing experiments to explore the downstream transcriptional effects of GPER activation. By carefully controlling experimental conditions and utilizing appropriate molecular biology techniques, researchers can gain valuable insights into the complex signaling networks regulated by GPER in various cellular contexts.

References

Application Notes and Protocols for Assessing G-1 Binding to GPER

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies available for assessing the binding of the selective G-protein coupled estrogen receptor (GPER) agonist, G-1, to its receptor. Detailed protocols for key experiments are provided to facilitate the accurate determination of binding affinities and functional activity, crucial for research and drug development endeavors.

Introduction

G-1 is a non-steroidal, potent, and selective agonist for the G-protein coupled estrogen receptor (GPER), also known as GPR30.[1] It exhibits high affinity for GPER while displaying negligible binding to the classical nuclear estrogen receptors (ERα and ERβ), making it an invaluable tool for elucidating the distinct signaling pathways and physiological functions of GPER.[1][2][3] Accurate and robust methods to quantify the binding of G-1 to GPER are essential for understanding its mechanism of action and for the development of novel therapeutics targeting this receptor.

This document outlines several key experimental approaches for assessing G-1 binding to GPER, including direct and indirect methods.

Key Binding Assessment Methods

Several techniques can be employed to characterize the interaction between G-1 and GPER. These range from traditional radioligand binding assays to more modern fluorescence-based and label-free technologies.

Radioligand Binding Assays

Radioligand binding assays are a gold-standard method for determining the affinity of a ligand for its receptor. In the context of G-1 and GPER, competitive binding assays are most commonly used.

Principle: This assay measures the ability of unlabeled G-1 to compete with a radiolabeled ligand (e.g., [³H]-estradiol or [³H]-2-methoxyestradiol) for binding to GPER.[2][4][5] The concentration of G-1 that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated, which reflects the binding affinity of G-1 for GPER.

Experimental Protocol: Competitive Radioligand Binding Assay

Materials:

  • Cell membranes prepared from cells overexpressing GPER (e.g., SKBR3 or HEK293 cells transfected with GPER).[2][6][7]

  • Radioligand: [³H]-estradiol or [³H]-2-methoxyestradiol.[8]

  • Unlabeled G-1.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA.[4]

  • Wash Buffer: Ice-cold Binding Buffer.

  • Glass fiber filters (e.g., GF/C).[9]

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well plates.

Procedure:

  • Membrane Preparation: Homogenize cells expressing GPER in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.[9]

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • Cell membrane preparation (typically 10-50 µg of protein).

    • A fixed concentration of the radioligand (typically at or near its Kd).

    • Varying concentrations of unlabeled G-1.

    • For determining non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of an unlabeled GPER ligand (e.g., excess unlabeled estradiol).[4]

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[8][9]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[4][9]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each G-1 concentration.

    • Plot the percentage of specific binding against the logarithm of the G-1 concentration to generate a competition curve.

    • Determine the IC50 value from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for GPER.[2]

Fluorescence-Based Assays

Fluorescence-based assays offer a non-radioactive alternative for studying ligand-receptor interactions and are well-suited for high-throughput screening.

Principle: These assays can utilize fluorescently labeled ligands that compete with G-1 for binding to GPER. The change in a fluorescence property (e.g., intensity, polarization, or FRET) upon binding is measured.[10] A novel approach using graphene quantum dots (GQDs) conjugated to GPER has also been developed, where the binding of a fluorescently labeled estradiol (B170435) derivative is competed off by G-1, leading to a change in fluorescence resonance energy transfer (FRET).[11][12][13][14][15]

Experimental Protocol: Graphene Quantum Dot (GQD)-Based Competitive Binding Assay

Materials:

  • Purified recombinant human GPER (hGPER).[11][14]

  • Graphene quantum dots (GQDs).

  • Fluorescently labeled estradiol (e.g., E2-BSA-FITC).[11][12]

  • Unlabeled G-1.

  • Assay Buffer.

  • Fluorescence plate reader.

Procedure:

  • GQD-hGPER Conjugation: Covalently link the purified hGPER to GQDs.

  • Assay Setup: In a microplate, combine the GQD-hGPER conjugate with the fluorescently labeled estradiol derivative.

  • Competition: Add varying concentrations of unlabeled G-1 to the wells.

  • Incubation: Allow the reaction to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths. The binding of the fluorescent estradiol to the GQD-hGPER results in a FRET signal. The displacement of the fluorescent ligand by G-1 leads to a decrease in this signal.[11][12]

  • Data Analysis: Plot the change in fluorescence against the logarithm of the G-1 concentration to determine the IC50 value.

Functional Assays

Functional assays indirectly assess the binding of G-1 to GPER by measuring a downstream cellular response. These assays are crucial for determining the potency (EC50) of G-1 as an agonist.

Principle: G-1 binding to GPER activates intracellular signaling cascades, leading to measurable events such as an increase in intracellular calcium ([Ca²⁺]i) or the production of cyclic AMP (cAMP).[2][16][17][18] The magnitude of this response is dependent on the concentration of G-1.

Experimental Protocol: Calcium Mobilization Assay

Materials:

  • Cells expressing GPER (e.g., SKBR3 or transfected HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[2]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • G-1 at various concentrations.

  • Fluorescence plate reader with kinetic reading capability.

Procedure:

  • Cell Plating: Seed the GPER-expressing cells in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.[2]

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • G-1 Addition: Add varying concentrations of G-1 to the wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each G-1 concentration.

    • Plot the peak response against the logarithm of the G-1 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of G-1 that produces 50% of the maximal response.[2]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[19][20]

Principle: In an SPR experiment, the GPER protein is immobilized on a sensor chip. A solution containing G-1 is then flowed over the chip surface. The binding of G-1 to GPER causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).[19][20][21]

Experimental Protocol: SPR-Based Binding Analysis

Materials:

  • Purified, functional GPER.

  • SPR instrument and sensor chips (e.g., CM5).

  • G-1.

  • Running buffer.

  • Immobilization reagents.

Procedure:

  • GPER Immobilization: Immobilize the purified GPER onto the sensor chip surface using standard amine coupling chemistry or another appropriate method.

  • Binding Analysis:

    • Inject a series of G-1 concentrations over the immobilized GPER surface and a reference surface (without GPER).

    • Monitor the SPR response in real-time to obtain sensorgrams showing the association and dissociation phases.

  • Regeneration: After each G-1 injection, regenerate the sensor surface to remove the bound G-1.

  • Data Analysis:

    • Subtract the reference surface signal from the GPER surface signal to obtain specific binding sensorgrams.

    • Fit the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon and koff) and the binding affinity (Kd).

Data Presentation

The quantitative data for G-1 binding to GPER and its functional activity are summarized in the table below for easy comparison.

MethodLigandReceptorBinding/Activity ParameterValueReference
Competitive Radioligand BindingG-1GPERKi11 nM[1][2]
Competitive Radioligand BindingG-1ERαKi>10,000 nM[2]
Competitive Radioligand BindingG-1ERβKi>10,000 nM[2]
Calcium Mobilization AssayG-1GPEREC502 nM[1]
Cell Migration AssayG-1GPER (SKBr3 cells)IC500.7 nM[1]
Cell Migration AssayG-1GPER (MCF-7 cells)IC501.6 nM[1]
Radiolabeled Steroid-Binding AssayEstradiolhGPERKd9.88 nM[11]

Mandatory Visualizations

GPER Signaling Pathway

GPER_Signaling_Pathway G1 G-1 GPER GPER G1->GPER G_protein G Proteins (Gαs, Gαi, Gαq) GPER->G_protein Src Src GPER->Src AC Adenylyl Cyclase (AC) G_protein->AC Gαs PLC Phospholipase C (PLC) G_protein->PLC Gαq cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB IP3 IP3 PLC->IP3 Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization MMP Matrix Metalloproteinases (MMP) Src->MMP HB_EGF pro-HB-EGF cleavage MMP->HB_EGF EGFR EGFR (transactivation) HB_EGF->EGFR PI3K PI3K EGFR->PI3K MAPK MAPK/ERK Pathway EGFR->MAPK Akt Akt PI3K->Akt Cell_proliferation Cell Proliferation & Migration Akt->Cell_proliferation MAPK->Cell_proliferation Gene_expression Gene Expression & Cellular Responses CREB->Gene_expression

Caption: GPER signaling pathway activated by G-1.

Experimental Workflow for Competitive Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare GPER-expressing cell membranes start->prep_membranes setup_assay Set up 96-well plate: - Membranes - [³H]-Ligand - Unlabeled G-1 (various conc.) - Control for non-specific binding prep_membranes->setup_assay incubate Incubate to reach equilibrium setup_assay->incubate filter Rapidly filter through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Measure radioactivity with scintillation counter wash->count analyze Analyze data: - Calculate specific binding - Plot competition curve - Determine IC50 and Ki count->analyze end End analyze->end G1_Selectivity G1 G-1 GPER GPER (High Affinity) G1->GPER Binds ERa ERα (Negligible Affinity) G1->ERa Does not bind ERb ERβ (Negligible Affinity) G1->ERb Does not bind GPER_signaling GPER-mediated Signaling GPER->GPER_signaling Activates ER_signaling Classical Estrogen Receptor Signaling (Not Activated) ERa->ER_signaling ERb->ER_signaling

References

Application Notes and Protocols for Measuring Downstream Effects of G-1 Activation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: G-1 is a selective agonist for the G protein-coupled estrogen receptor (GPER), a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling.[1][2] Activation of GPER by G-1 triggers a cascade of intracellular signaling events, influencing a wide range of physiological and pathological processes, including cell proliferation, migration, and apoptosis.[2][3][4] These application notes provide detailed protocols for measuring the key downstream effects of G-1 activation, enabling researchers to investigate the functional consequences of GPER signaling in various cellular contexts.

Key Signaling Pathways Activated by G-1

G-1 activation of GPER initiates several downstream signaling cascades:

  • Gs/Adenylyl Cyclase/cAMP Pathway: GPER coupling to Gs proteins stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6]

  • Intracellular Calcium Mobilization: G-1 can induce a rapid increase in intracellular calcium concentration ([Ca²⁺]i), often through the activation of Phospholipase C (PLC).[5][7]

  • Transactivation of Epidermal Growth Factor Receptor (EGFR): GPER activation can lead to the transactivation of EGFR, which subsequently activates downstream mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[4][5][8]

I. Measurement of Second Messengers

A. Cyclic AMP (cAMP) Accumulation Assay

This protocol describes the measurement of G-1-induced cAMP accumulation using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.[5][9]

Protocol 1: HTRF cAMP Assay

Materials:

  • Cells expressing GPER

  • G-1 compound

  • HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer)

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

  • Low-volume 384-well white plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture GPER-expressing cells to 70-80% confluency.

    • Harvest cells and resuspend them in stimulation buffer containing IBMX (typically 0.5 mM) to prevent cAMP degradation.[5]

    • Dispense a defined number of cells (e.g., 5,000-10,000 cells/well) into a 384-well plate.[5]

  • G-1 Stimulation:

    • Prepare serial dilutions of G-1 in stimulation buffer.

    • Add the G-1 dilutions to the wells. Include a vehicle control.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.[5]

  • Cell Lysis and Detection:

    • Add the d2-labeled cAMP and the Europium cryptate-labeled anti-cAMP antibody from the HTRF kit to the wells.

    • Incubate the plate for 1 hour at room temperature in the dark.[5]

  • Measurement:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.[5]

  • Data Analysis:

    • Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000.

    • Generate a standard curve using the provided cAMP standards.

    • Convert the HTRF ratios to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the G-1 concentration to generate a dose-response curve and determine the EC50.[5]

Data Presentation:

Cell LineG-1 ConcentrationFold Increase in cAMP (mean ± SD)Reference
SK-N-MC1 µM3.5 ± 0.4[6]
CHO-hCXCR310 µM2.8 ± 0.3 (with forskolin)[6]
B. Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

This protocol details the measurement of G-1-induced changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.[5][10]

Protocol 2: Intracellular Calcium Mobilization Assay

Materials:

  • Cells expressing GPER plated in black-walled, clear-bottom 96-well plates

  • G-1 compound

  • Fura-2 AM

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader with dual-wavelength excitation capabilities (e.g., 340 nm and 380 nm) and emission detection at ~510 nm.[5]

Procedure:

  • Cell Loading:

    • Incubate cells with Fura-2 AM in HBSS for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Add fresh HBSS to each well and incubate for a further 20-30 minutes to allow for complete de-esterification of the dye.[5]

  • Measurement of Calcium Mobilization:

    • Set up the fluorescence plate reader to measure the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.[5]

    • Establish a stable baseline fluorescence reading for each well.

    • Add G-1 (at various concentrations) to the wells.

    • Record the fluorescence ratio over time to monitor the change in [Ca²⁺]i.[5]

  • Data Analysis:

    • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

    • Calculate the change in the fluorescence ratio (peak ratio - baseline ratio) to quantify the G-1-induced calcium response.[5]

    • Generate dose-response curves to determine the EC50 of G-1.[5]

Data Presentation:

Cell LineG-1 ConcentrationPeak [Ca²⁺]i IncreaseReference
Rat dorsal root ganglion neurons5 x 10⁻⁷ M983 ± 8 nM[5]
Jurkat cells1 µMRapid cytosolic rise[5]
MCF-7 cells0.5, 1, and 5 µMDose-dependent elevation[5]

II. Measurement of Protein Kinase Activation

A. ERK1/2 Phosphorylation Assay

Activation of the MAPK pathway is a key downstream event of G-1 signaling.[11] This can be measured by detecting the phosphorylation of ERK1/2.

Protocol 3: Western Blot for ERK1/2 Phosphorylation

Materials:

  • Cells expressing GPER

  • G-1 compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal ERK phosphorylation.[5]

    • Treat cells with G-1 at various concentrations for a specified time (e.g., 5-30 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with lysis buffer.[5]

    • Collect the lysate and determine protein concentration using a BCA assay.[5]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[5]

    • Transfer proteins to a PVDF membrane.[5]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[5]

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[5]

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Develop the blot using a chemiluminescent substrate.[5]

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.[5][11]

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Express p-ERK1/2 levels as a ratio to total ERK1/2.[5]

Data Presentation:

Cell LineG-1 ConcentrationFold Increase in p-ERK1/2 (p-ERK/total ERK)Reference
ACHN cells1 µM (30 min)~2.5[12]
OS-RC-2 cells1 µM (30 min)~2.0[12]
Caov3 cells1 µM (24h)~1.8[3]
B. PI3K/Akt Pathway Activation Assay

G-1 can also activate the PI3K/Akt signaling pathway.[8] This is typically measured by detecting the phosphorylation of Akt.

Protocol 4: Western Blot for Akt Phosphorylation

This protocol is similar to the ERK1/2 phosphorylation assay, with the primary antibody targeting phosphorylated Akt (e.g., at Ser473 or Thr308) and total Akt.

Data Presentation:

Cell LineG-1 ConcentrationFold Increase in p-Akt/total AktReference
ACHN cells1 µM (30 min)~2.0[12]
OS-RC-2 cells1 µM (30 min)~1.5[12]
HCCLM3 cells1 µMSignificant increase[13]

III. Measurement of Cellular Responses

A. Cell Migration and Invasion Assays

GPER activation by G-1 has been shown to modulate cell migration and invasion in various cancer cell lines.[12][14]

Protocol 5: Wound Healing (Scratch) Assay

Materials:

  • Cells plated in 6-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Grow cells to a confluent monolayer.

  • Create a "scratch" in the monolayer with a pipette tip.

  • Wash with PBS to remove detached cells.

  • Add fresh media with G-1 at desired concentrations.

  • Image the scratch at 0h and subsequent time points (e.g., 24h, 48h).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure.

Protocol 6: Transwell Migration and Invasion Assay

Materials:

  • Transwell inserts (8-µm pore size)

  • Matrigel (for invasion assay)

  • Serum-free media

  • Media with chemoattractant (e.g., 10% FBS)

Procedure:

  • For invasion assays, coat the transwell inserts with Matrigel.[12]

  • Seed serum-starved cells in the upper chamber in serum-free media containing G-1.

  • Add media with a chemoattractant to the lower chamber.

  • Incubate for a specified time (e.g., 24-48 hours).

  • Remove non-migrated/invaded cells from the top of the insert.

  • Fix and stain the cells that have migrated/invaded to the bottom of the insert.

  • Count the number of stained cells under a microscope.

Data Presentation:

Cell LineAssayG-1 ConcentrationEffectReference
ACHNWound Healing1 µM (48h)Increased wound closure[12]
OS-RC-2Wound Healing1 µM (48h)Increased wound closure[12]
ACHNTranswell Migration1 µMIncreased migration[12]
OS-RC-2Transwell Invasion1 µMIncreased invasion[12]
OVCAR420Wound Healing1 µMReduced migration[14]
B. Cell Proliferation and Viability Assays

The effect of G-1 on cell proliferation and viability is cell-type dependent.[14][15]

Protocol 7: BrdU Cell Proliferation Assay

Materials:

  • BrdU labeling reagent

  • Fixing/denaturing solution

  • Anti-BrdU antibody

  • Substrate solution

  • Microplate reader

Procedure:

  • Culture cells in a 96-well plate and treat with G-1.

  • Add BrdU labeling reagent and incubate to allow incorporation into newly synthesized DNA.

  • Fix and denature the DNA.

  • Add the anti-BrdU antibody.

  • Add the substrate and measure the absorbance.

Data Presentation:

Cell LineAssayG-1 IC50/EffectReference
A431 (Vulvar Carcinoma)BrdUSignificant decrease at 2.5 µM[15]
CAL-39 (Vulvar Carcinoma)BrdUSignificant decrease at 1 µM[15]
Caov3 (Ovarian Cancer)BrdUSignificant suppression at 1 µM[3]
A549 (Lung Cancer)WST-141.13 µM[5]
H1299 (Lung Cancer)WST-153.74 µM[5]

IV. Gene Expression Analysis

G-1 can modulate the expression of genes involved in various cellular processes.[16]

Protocol 8: Real-Time Quantitative PCR (RT-qPCR)

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • RT-qPCR master mix

  • Gene-specific primers

  • RT-qPCR instrument

Procedure:

  • Treat cells with G-1 for a specified time.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the RNA.

  • Perform RT-qPCR using gene-specific primers for target and housekeeping genes.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[17]

Data Presentation:

Cell LineG-1 TreatmentGeneRegulationReference
SiHa-PTGS2, FOSL1Overexpressed[16]
SiHa-DKK1Overexpressed[16]
MCF-7-miR-124Downregulated[18]

V. Signaling Pathway and Workflow Diagrams

G1_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER activates Gs Gs GPER->Gs activates Gq Gq GPER->Gq activates Src Src GPER->Src activates EGFR EGFR PI3K PI3K EGFR->PI3K activates MAPK_pathway MAPK Pathway EGFR->MAPK_pathway activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PLC Phospholipase C Ca2 [Ca²⁺]i PLC->Ca2 increases Gs->AC activates Gq->PLC activates PKA PKA cAMP->PKA activates Gene Gene Expression PKA->Gene Cell_Responses Cell_Responses Src->EGFR transactivates Akt Akt PI3K->Akt activates ERK ERK1/2 ERK->Gene Cellular_Responses Cellular Responses (Proliferation, Migration) Gene->Cellular_Responses

Caption: G-1 activated signaling pathways.

Western_Blot_Workflow start Cell Treatment with G-1 lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-ERK1/2 or p-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Western Blot experimental workflow.

Calcium_Assay_Workflow start Cell Seeding loading Loading with Fura-2 AM start->loading wash Washing loading->wash baseline Baseline Fluorescence Reading wash->baseline stimulation G-1 Stimulation baseline->stimulation measurement Kinetic Fluorescence Measurement stimulation->measurement analysis Data Analysis (F340/F380 Ratio) measurement->analysis

Caption: Intracellular calcium assay workflow.

References

Troubleshooting & Optimization

(3aS,4R,9bR)-G-1 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of (3aS,4R,9bR)-G-1, a potent and selective G protein-coupled estrogen receptor (GPER) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, commonly referred to as G-1, is a non-steroidal, selective agonist for the G protein-coupled estrogen receptor (GPER), with a Ki of 11 nM. It displays high selectivity for GPER and does not bind to the classical nuclear estrogen receptors (ERα and ERβ) at concentrations up to 10 μM.[1][2] G-1 activates GPER-mediated signaling pathways, which are involved in a wide range of physiological and pathological processes.

Q2: What are the recommended solvents for dissolving G-1?

A2: G-1 is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is sparingly soluble in other organic solvents and is considered practically insoluble in aqueous solutions such as water, saline, and cell culture media.

Q3: How should I prepare a stock solution of G-1?

A3: It is recommended to prepare a high-concentration stock solution of G-1 in anhydrous DMSO. For example, a 10 mM to 100 mM stock solution can be prepared and stored for later use.[1][2]

Q4: What are the recommended storage conditions for G-1 powder and stock solutions?

A4:

  • G-1 Powder: Store at -20°C for up to 3 years.

  • G-1 in DMSO Stock Solution: For long-term storage, aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[4]

Troubleshooting Guide

Issue 1: My G-1 precipitates when I dilute my DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).

  • Cause: This is a common issue known as "solvent shock." G-1 is poorly soluble in aqueous environments. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity causes the compound to precipitate out of the solution.

  • Solutions:

    • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically below 0.5%, to minimize solvent toxicity to cells.

    • Use a Step-wise Dilution: Instead of directly diluting the stock into the final volume of aqueous media, perform one or more intermediate dilutions in a smaller volume of media.

    • Increase Dispersion: When adding the G-1 stock solution to the aqueous medium, do so dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.

    • Consider Co-solvents for in vivo studies: For animal studies, specialized formulations using co-solvents are often necessary to maintain G-1 solubility.

Issue 2: I am observing inconsistent or no biological effect of G-1 in my experiments.

  • Cause: This could be due to several factors, including precipitation of the compound (see Issue 1), degradation of the compound in the working solution, or improper storage.

  • Solutions:

    • Visually Inspect for Precipitation: Before adding the G-1 working solution to your cells or animals, carefully inspect it for any visible precipitate. If precipitation is observed, you will need to optimize your dilution method.

    • Prepare Fresh Working Solutions: It is best practice to prepare fresh working solutions of G-1 from your DMSO stock immediately before each experiment. The stability of G-1 in aqueous media over extended periods has not been well-documented.

    • Verify Stock Solution Integrity: If you suspect your stock solution may have degraded, it is advisable to prepare a fresh stock from the powder. Ensure you are following the recommended storage conditions.

Quantitative Data

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO41.23 - 50100 - 121.28Sonication may be recommended to aid dissolution.[2][3]
Water< 0.1Insoluble
EthanolInsoluble
SalineInsolublePrecipitation is common when diluting from DMSO stock.[5]

Table 2: Stability and Storage of this compound

FormStorage TemperatureDurationNotes
Powder-20°C3 years
In DMSO-80°C2 yearsAliquot to avoid repeated freeze-thaw cycles.[4]
In DMSO-20°C1 yearAliquot to avoid repeated freeze-thaw cycles.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM G-1 Stock Solution in DMSO

  • Materials: this compound powder (MW: 412.28 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Under a chemical fume hood, weigh out 4.12 mg of G-1 powder. b. Add 1 mL of anhydrous DMSO to the G-1 powder. c. Vortex the solution until the G-1 is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary. d. Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a G-1 Working Solution for in vitro Cell Culture Experiments

  • Materials: 10 mM G-1 stock solution in DMSO, pre-warmed sterile cell culture medium.

  • Procedure: a. Thaw an aliquot of the 10 mM G-1 stock solution at room temperature. b. To prepare a 10 µM working solution, for example, dilute the stock solution 1:1000 in pre-warmed cell culture medium. c. To minimize precipitation, add the G-1 stock solution dropwise to the cell culture medium while gently swirling the medium. d. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). e. Use the working solution immediately after preparation.

Protocol 3: Formulation of G-1 for in vivo Administration

Note: These formulations are intended to improve the solubility of G-1 for administration to animals and may require optimization for your specific application.

  • Formulation 1:

    • Prepare a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Dissolve G-1 in this vehicle to a final concentration of up to 2.5 mg/mL (6.06 mM).[4]

    • This formulation should result in a clear solution.

  • Formulation 2:

    • Prepare a solution of 10% DMSO and 90% corn oil.

    • Dissolve G-1 in this vehicle to a final concentration of ≥ 2.5 mg/mL (6.06 mM).[4]

    • This formulation should result in a clear solution.

  • Formulation 3:

    • Prepare a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).

    • Dissolve G-1 in this vehicle to a final concentration of 2.5 mg/mL (6.06 mM).[4]

    • This formulation will likely result in a suspended solution and may require sonication.

Visualizations

GPER_Signaling_Pathway G1 G-1 GPER GPER G1->GPER binds G_protein G Proteins (Gα, Gβγ) GPER->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC activates Src Src G_protein->Src activates PLC PLC G_protein->PLC cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription MMP Matrix Metalloproteinases (MMP) Src->MMP activates pro_HBEGF pro-HB-EGF MMP->pro_HBEGF cleaves HBEGF HB-EGF pro_HBEGF->HBEGF EGFR EGFR HBEGF->EGFR binds PI3K PI3K EGFR->PI3K transactivates MAPK_pathway MAPK/ERK Pathway EGFR->MAPK_pathway AKT Akt PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival IP3 IP3 PLC->IP3 Ca_Mobilobilization Ca_Mobilobilization IP3->Ca_Mobilobilization Ca_Mobilization Ca²⁺ Mobilization Cell_Proliferation_Migration Cell Proliferation & Migration MAPK_pathway->Cell_Proliferation_Migration

References

troubleshooting off-target effects of G-1 compound

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the G-1 compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and understanding potential off-target effects of G-1.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of the G-1 compound?

G-1 is a selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1][2] It binds to GPER with high affinity, initiating downstream signaling cascades.[3]

Q2: Is G-1 selective for GPER over classical estrogen receptors (ERα and ERβ)?

Yes, G-1 is highly selective for GPER and displays no significant binding activity at ERα and ERβ at concentrations up to 10 μM.[2][3]

Q3: What are the known downstream signaling pathways activated by G-1 through GPER?

GPER activation by G-1 can stimulate various downstream pathways, including:

  • MAPK/ERK Pathway: G-1 can induce the phosphorylation of ERK1/2.

  • PI3K/Akt Pathway: G-1 can lead to the phosphorylation of Akt.

  • Calcium Mobilization: G-1 can cause a rapid increase in intracellular calcium levels.[2][4]

  • cAMP Production: G-1 can stimulate the production of intracellular cAMP.

Q4: What are the potential off-target effects of G-1?

Several studies have reported that G-1 can exert effects independent of GPER, particularly at higher concentrations. The most well-characterized off-target effect is the inhibition of tubulin polymerization, which can lead to cell cycle arrest and apoptosis.[2][5]

Q5: How can I differentiate between on-target GPER-mediated effects and off-target effects of G-1?

To distinguish between on-target and off-target effects, it is crucial to include proper experimental controls. These include:

  • GPER Antagonists: Use of selective GPER antagonists like G15 or G36 to see if the observed effect of G-1 is blocked.[3][6][7]

  • GPER Knockdown/Knockout: Employing siRNA to knockdown GPER expression or using GPER knockout cell lines/animal models.[6][8]

  • GPER-negative cell lines: Testing the effect of G-1 in cell lines that do not express GPER.[6][8]

Troubleshooting Guide

Issue 1: Unexpected Inhibition of Cell Proliferation or Induction of Apoptosis

Question: I am observing significant inhibition of cell proliferation and/or induction of apoptosis in my cell line treated with G-1, but I am unsure if this is a GPER-mediated effect. How can I investigate this?

Possible Causes and Solutions:

  • GPER-Independent Off-Target Effects: G-1 has been shown to suppress cell proliferation and induce apoptosis in a GPER-independent manner in several cancer cell lines, including ovarian, breast, and glioblastoma cells.[3][6][8] This is often linked to its ability to inhibit tubulin polymerization.[2][5]

Troubleshooting Steps:

  • Confirm GPER Expression: First, verify that your cell line expresses GPER using techniques like RT-qPCR or Western blotting.

  • Use GPER Antagonists: Co-treat your cells with G-1 and a GPER antagonist (e.g., G15 or G36). If the inhibitory effect of G-1 persists in the presence of the antagonist, it is likely a GPER-independent off-target effect.[3][6]

  • GPER siRNA Knockdown: Transfect your cells with siRNA targeting GPER to reduce its expression. If G-1 still inhibits proliferation or induces apoptosis in GPER-knockdown cells, this strongly suggests an off-target mechanism.[6][8]

  • Test in GPER-Negative Cells: If available, use a cell line that does not express GPER as a negative control. If G-1 shows similar effects in these cells, it confirms a GPER-independent mechanism.[6][8]

  • Tubulin Polymerization Assay: To directly test for effects on microtubule dynamics, perform an in vitro tubulin polymerization assay in the presence of G-1.

Issue 2: Inconsistent or Conflicting Downstream Signaling Results

Question: My Western blot results for downstream signaling proteins (e.g., p-ERK, p-Akt) after G-1 treatment are variable and difficult to interpret. What could be the cause?

Possible Causes and Solutions:

  • Complex Signaling Crosstalk: GPER signaling can be complex and cell-type specific. The kinetics of phosphorylation events can be transient.

  • Off-Target Kinase Inhibition: While not as extensively documented for G-1 as for other compounds, off-target kinase inhibition is a possibility that can lead to unexpected signaling outcomes.

  • Experimental Variability: Inconsistent cell density, passage number, or serum conditions can all contribute to variability in signaling experiments.

Troubleshooting Steps:

  • Time-Course Experiment: Perform a time-course experiment to capture the peak phosphorylation of your target proteins. Activation can be rapid and transient.

  • Dose-Response Analysis: Use a range of G-1 concentrations to establish a clear dose-response relationship for the signaling event.

  • Control for GPER-Dependence: As with proliferation assays, use GPER antagonists or siRNA knockdown to confirm that the observed signaling is indeed mediated by GPER.[7]

  • Standardize Experimental Conditions: Ensure consistency in cell seeding density, serum starvation protocols, and treatment times to minimize experimental variability.

  • Kinase Profiling: If off-target kinase activity is suspected, consider performing a broad kinase inhibitor profiling assay to identify potential unintended targets of G-1.

Quantitative Data Summary

Table 1: Binding Affinity and Potency of G-1

ParameterValueReceptorReference
Ki11 nMGPER[3]
EC50 (Calcium Mobilization)2 nMGPER[3]
IC50 (Migration Inhibition)0.7 nM (SKBr3 cells)GPER[3]
IC50 (Migration Inhibition)1.6 nM (MCF-7 cells)GPER[3]

Table 2: G-1 Effects on Cell Viability in Vulvar Carcinoma Cells

Cell LineG-1 Concentration% Cell Viability (Mean ± SEM)p-valueReference
A4310.5 µM93.72 ± 1.7450.3809[7]
A4311.25 µM64.4 ± 10.037< 0.0001[7]
A4312.5 µM13.05 ± 1.429< 0.0001[7]
A4313.75 µM3.167 ± 0.338< 0.0001[7]

Experimental Protocols

Protocol 1: Differentiating On-Target vs. Off-Target Effects using a GPER Antagonist

Objective: To determine if the observed effect of G-1 is mediated by GPER.

Materials:

  • Cells of interest

  • G-1 compound

  • GPER antagonist (e.g., G36)

  • Appropriate cell culture medium and supplements

  • Assay reagents for measuring the desired endpoint (e.g., cell viability, apoptosis)

Methodology:

  • Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.

  • Pre-treatment with Antagonist: Pre-incubate one set of cells with the GPER antagonist G36 (e.g., 1-10 µM) for 30 minutes to 1 hour.

  • G-1 Treatment: Add G-1 at the desired concentration to both antagonist-pre-treated and non-pre-treated cells. Include appropriate vehicle controls (e.g., DMSO) and an antagonist-only control.

  • Incubation: Incubate the cells for the desired duration of the experiment.

  • Endpoint Measurement: Perform the assay to measure your endpoint of interest (e.g., MTT assay for viability, Annexin V/PI staining for apoptosis).

  • Data Analysis: Compare the effect of G-1 in the presence and absence of the GPER antagonist. If G36 blocks the effect of G-1, it is likely a GPER-mediated event. If the effect persists, it is likely off-target.[4]

Protocol 2: GPER Knockdown using siRNA

Objective: To confirm the role of GPER in mediating the effects of G-1.

Materials:

  • Cells of interest

  • GPER-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • G-1 compound

  • Reagents for Western blotting or RT-qPCR to confirm knockdown efficiency

Methodology:

  • siRNA Transfection: Transfect cells with GPER-specific siRNA or a non-targeting control siRNA according to the manufacturer's protocol for your chosen transfection reagent.

  • Incubation: Incubate the cells for 24-72 hours to allow for GPER knockdown.

  • Confirm Knockdown: Harvest a subset of cells to confirm GPER knockdown at the protein (Western blot) or mRNA (RT-qPCR) level.

  • G-1 Treatment: Treat the remaining GPER-knockdown and control cells with G-1 at the desired concentration.

  • Endpoint Measurement: After the desired treatment duration, perform your assay of interest.

  • Data Analysis: Compare the effect of G-1 in GPER-knockdown cells to the control cells. A diminished or absent effect in the knockdown cells indicates a GPER-dependent mechanism.[6][8]

Protocol 3: In Vitro Tubulin Polymerization Assay

Objective: To directly assess the effect of G-1 on tubulin polymerization.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer

  • GTP

  • G-1 compound

  • Positive control (e.g., colchicine)

  • Negative control (e.g., paclitaxel, a polymerization promoter)

  • A fluorescence plate reader capable of reading at 340 nm excitation and 420 nm emission (for fluorescence-based assays) or a spectrophotometer for absorbance at 340 nm.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing tubulin polymerization buffer, GTP, and purified tubulin.

  • Compound Addition: Add G-1 at various concentrations to the reaction mixtures. Include vehicle, positive, and negative controls.

  • Initiate Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.

  • Monitor Polymerization: Monitor the change in fluorescence or absorbance over time. An increase in signal indicates tubulin polymerization.

  • Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of G-1 to the controls. Inhibition of polymerization by G-1 will result in a lower signal compared to the vehicle control.

Visualizations

GPER_Signaling_Pathway G1 G-1 Compound GPER GPER G1->GPER G_protein G Proteins GPER->G_protein PI3K PI3K GPER->PI3K Raf Raf GPER->Raf AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Cellular Response (Proliferation, Migration, etc.) PKA->Cellular_Response Ca_release->Cellular_Response PKC->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Response

Caption: G-1 activated GPER signaling pathways.

Troubleshooting_Workflow Start Unexpected Experimental Result with G-1 Check_GPER Is the cell line GPER-positive? Start->Check_GPER Use_Antagonist Co-treat with GPER antagonist (e.g., G36) Check_GPER->Use_Antagonist Yes Off_Target Conclusion: Off-Target GPER-independent effect Check_GPER->Off_Target No Effect_Blocked Is the effect blocked? Use_Antagonist->Effect_Blocked siRNA_Knockdown Perform GPER siRNA knockdown Effect_Blocked->siRNA_Knockdown No On_Target Conclusion: On-Target GPER-mediated effect Effect_Blocked->On_Target Yes Effect_Diminished Is the effect diminished? siRNA_Knockdown->Effect_Diminished Effect_Diminished->On_Target Yes Effect_Diminished->Off_Target No Consider_Tubulin Investigate off-target mechanism (e.g., tubulin polymerization assay) Off_Target->Consider_Tubulin

Caption: Workflow for troubleshooting G-1 off-target effects.

References

Technical Support Center: Prevention of (3aS,4R,9bR)-G-1 Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "(3aS,4R,9bR)-G-1" is not publicly available. This technical support center provides a generalized framework for addressing stability issues of small molecule compounds in solution, which can be adapted by researchers for their specific compound of interest.

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of "this compound" during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing decreased activity in my assays over a short period. What are the likely causes?

A1: Loss of activity is a strong indicator of compound degradation. For small molecules like this compound, the most common degradation pathways in solution are hydrolysis, oxidation, and photodegradation.[1][2][3] The rate of this degradation can be influenced by several factors including the pH of the solution, temperature, exposure to light, and the choice of solvent.[4][5][6]

Q2: What are the ideal storage conditions for stock solutions of this compound?

A2: Proper storage is critical for maintaining the integrity of your compound. For powdered (solid) form, storage at -20°C or 4°C is generally recommended, and can be stable for up to 2-3 years.[7][8] Once in solution, it is best to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[7] For light-sensitive compounds, amber vials or containers wrapped in aluminum foil are essential to prevent photodegradation.[1][9]

Q3: I observe precipitation in my stock solution upon storage. Is this degradation?

A3: Not necessarily, but it can be related. Precipitation could be due to poor solubility of this compound in the chosen solvent at the storage temperature.[9] However, degradation products can also be less soluble than the parent compound, leading to precipitation.[9] It is crucial to determine if the precipitate is the parent compound or a degradant.

Q4: How can I quickly assess the stability of this compound in a new experimental buffer?

A4: A preliminary stability assessment can be performed by incubating a solution of this compound in the new buffer under the experimental conditions (temperature, light, etc.).[9] Aliquots can be taken at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by an appropriate analytical method like HPLC to quantify the remaining amount of the intact compound.[10]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

  • Possible Cause: Degradation of this compound in the cell culture medium.[10]

  • Troubleshooting Steps:

    • Pre-incubation Stability Check: Incubate this compound in the cell culture medium for the same duration as your experiment without cells. Analyze samples at different time points using HPLC or LC-MS to quantify the amount of intact compound.[10]

    • pH and Temperature Monitoring: Ensure the pH and temperature of your cell culture medium remain stable throughout the experiment, as variations can accelerate degradation.[10]

    • Use Fresh Solutions: Prepare fresh dilutions of this compound from a stock solution for each experiment.[9]

Issue 2: Appearance of new peaks in HPLC/LC-MS analysis.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize New Peaks: Use LC-MS/MS to obtain the molecular weight and fragmentation pattern of the new peaks to help identify the structure of the degradation products.[11][12][13]

    • Conduct Forced Degradation Studies: Intentionally degrade this compound under stress conditions (acid, base, oxidation, heat, light) to see if the degradation products match the unexpected peaks.[14][15][16] This can help to understand the degradation pathway.

    • Optimize Analytical Method: Ensure your HPLC method is a "stability-indicating method," meaning it can separate the parent compound from all potential degradation products.[15][17]

Issue 3: Discoloration of the this compound solution.

  • Possible Cause: Degradation, often due to oxidation or photodegradation, can lead to the formation of colored byproducts.

  • Troubleshooting Steps:

    • Protect from Light: Work with solutions under subdued light and store them in light-protecting containers (amber vials or foil-wrapped).[18]

    • De-gas Solvents: For oxygen-sensitive compounds, bubbling an inert gas like nitrogen or argon through the solvent before preparing the solution can minimize oxidation.[1]

    • Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation reactions.[18]

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation pathways and products of this compound.[14][15][16]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C).

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[19][20][21]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation: Neutralize the acid and base hydrolysis samples before analysis. Dilute all samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.[22]

Data Presentation:

Stress ConditionIncubation Time (hours)Temperature (°C)% this compound RemainingNumber of Degradation Products
0.1 M HCl0601000
860
2460
0.1 M NaOH0601000
860
2460
3% H₂O₂0251000
825
2425
Heat (Solid)0701000
2470
4870
Heat (Solution)0701000
2470
4870
Light0251000
2425
4825
Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is essential to accurately quantify this compound in the presence of its degradation products.[17][23]

Methodology:

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where this compound has maximum absorbance. Mass spectrometry (MS) can be used for peak identification and purity assessment.[17]

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is confirmed by demonstrating that the method can separate the main peak from all degradation product peaks generated during forced degradation studies.[24]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) stock->stress sample Collect Samples at Time Points stress->sample neutralize Neutralize/Dilute Samples sample->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc data Data Interpretation hplc->data pathway Identify Degradation Pathway data->pathway method Develop Stability-Indicating Method data->method

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_flowchart start Inconsistent Experimental Results q1 Is the solution prepared fresh? start->q1 fresh Prepare Fresh Solution Before Each Experiment q1->fresh No q2 Was the solution protected from light? q1->q2 Yes light Use Amber Vials or Wrap in Foil q2->light No q3 Is the storage temperature appropriate? q2->q3 Yes temp Store Aliquots at -20°C or -80°C q3->temp No stability_study Conduct Stability Study in Experimental Buffer q3->stability_study Yes

Caption: Troubleshooting flowchart for inconsistent experimental results.

signaling_pathway_placeholder G1 This compound Target Target Protein G1->Target Inhibition/Activation Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Target->Downstream2 Response Cellular Response Downstream1->Response Downstream2->Response

Caption: A generic signaling pathway potentially modulated by this compound.

References

addressing GPER-independent effects of G-1 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPER agonist, G-1. The focus is to help identify and address the G protein-coupled estrogen receptor (GPER)-independent effects of G-1 that may be observed in experiments.

Frequently Asked Questions (FAQs)

Q1: My results with G-1 are inconsistent with GPER's expected role in my cell model. What could be the cause?

A1: While G-1 is a selective GPER agonist, several studies have documented that at higher concentrations (typically in the micromolar range), it can exert effects independently of GPER.[1][2][3][4][5] These "off-target" effects can lead to results that are not reversible by GPER antagonists or are present in cells lacking GPER.

Q2: What are the known GPER-independent mechanisms of G-1?

A2: The most well-documented GPER-independent mechanisms of G-1 are:

  • Interaction with Tubulin: G-1 can bind to the colchicine-binding site on tubulin, leading to disruption of microtubule polymerization.[3][6] This can cause a G2/M cell cycle arrest and induce apoptosis.[7]

  • Induction of Oxidative Stress: G-1 has been shown to trigger the production of Reactive Oxygen Species (ROS).[2] This can lead to downstream signaling events, such as the activation of the ERK/Egr-1/BAX pathway, promoting apoptosis.[2][8]

Q3: At what concentrations are GPER-independent effects of G-1 typically observed?

A3: GPER-independent effects of G-1 are most commonly reported at concentrations of 0.5 µM and higher.[1][3] In contrast, GPER-dependent signaling is often observed in the nanomolar range. It is crucial to perform dose-response experiments to characterize the effects of G-1 in your specific experimental system.

Q4: How can I be sure that the effects I am observing are truly GPER-independent?

A4: To confirm GPER-independence, you should incorporate a combination of the following control experiments:

  • Use of GPER Antagonists: Pre-treatment with a selective GPER antagonist, such as G15 or G36, should fail to reverse the effects of G-1 if they are GPER-independent.[1][3][7]

  • GPER Knockdown: Using siRNA or other gene-silencing techniques to reduce GPER expression should not abolish the observed effects of G-1.[1][2]

  • Use of GPER-Negative Cell Lines: If possible, test the effects of G-1 in a cell line that does not express GPER, such as HEK-293 cells.[1][9] If the effect persists, it is likely GPER-independent.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
G-1 induces cytotoxicity/apoptosis that is not blocked by GPER antagonists (G15/G36).G-1 is likely acting through a GPER-independent mechanism, such as tubulin disruption or ROS production.[1][2][3]1. Confirm the GPER-independent effect using GPER siRNA knockdown or a GPER-negative cell line. 2. Investigate downstream markers of tubulin disruption (e.g., cell cycle analysis for G2/M arrest) or oxidative stress (e.g., ROS measurement).
G-1 causes cell cycle arrest at the G2/M phase.This is a hallmark of microtubule-disrupting agents.[10][11][12] G-1 is known to interfere with tubulin polymerization independently of GPER.[6][7]1. Perform immunofluorescence staining for α-tubulin to visualize microtubule structure after G-1 treatment. 2. Conduct a tubulin polymerization assay to directly measure the effect of G-1 on microtubule assembly.
The effects of G-1 are only seen at high (micromolar) concentrations.GPER-independent effects are often concentration-dependent and more prominent at higher doses.[1][5]1. Perform a full dose-response curve to determine the EC50 for both your expected GPER-dependent and the observed GPER-independent effects. 2. If possible, use a lower concentration of G-1 that is still within the range for GPER activation but below the threshold for off-target effects.
Contradictory results in different cell lines.The expression levels of GPER and the presence of other cellular targets for G-1 can vary between cell lines, leading to different responses.[13]1. Characterize GPER expression levels in your cell lines of interest. 2. Be cautious when extrapolating results from one cell line to another.

Quantitative Data Summary

Table 1: Concentration-Dependent Effects of G-1

Effect Cell Line Concentration Range GPER-Dependence Reference
Suppression of Cell ProliferationKGN (ovarian granulosa cell tumor)> 0.5 µMIndependent[1]
Cell RoundingHEK-293 (GPER-negative)0.5 - 2 µMIndependent[1]
Cell Cycle Arrest (G2/M)HEK-293 (GPER-negative)0.5 - 2 µMIndependent[1]
Inhibition of Cell GrowthH295R (adrenocortical cancer)≥ 1 µMIndependent[2]
CytotoxicityJurkat (T-cell leukemia)≥ 0.5 µMIndependent[3]
Inhibition of Cell ProliferationLN229, U251 (glioblastoma)≥ 1 µMIndependent[7]
Inhibition of Calcium MobilizationNot specifiedIC50 = 112 nMDependent[14]
Activation of PI3KSKBr3 (breast cancer)Not specifiedDependent[1]

Key Experimental Protocols

Protocol 1: Assessing GPER-Independence using a GPER Antagonist
  • Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the experiment.

  • Pre-treatment: One hour prior to G-1 treatment, add the GPER antagonist G36 (e.g., 1-10 µM) or vehicle control (e.g., DMSO) to the appropriate wells.

  • G-1 Treatment: Add G-1 at the desired concentration to the wells, with and without the GPER antagonist.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • Endpoint Analysis: Assess the cellular response of interest (e.g., cell viability using an MTT assay, apoptosis via Annexin V staining, or cell proliferation by cell counting).

  • Data Analysis: Compare the effect of G-1 in the presence and absence of the GPER antagonist. A lack of significant reversal by the antagonist suggests a GPER-independent mechanism.

Protocol 2: GPER Knockdown using siRNA
  • siRNA Transfection: Transfect cells with GPER-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.

  • Post-Transfection Incubation: Allow cells to grow for 48-72 hours to ensure efficient knockdown of the target protein.

  • Verification of Knockdown: Harvest a subset of cells to confirm GPER protein knockdown by Western blotting.

  • G-1 Treatment: Treat the remaining GPER-knockdown and control cells with G-1 at the desired concentration.

  • Endpoint Analysis: After the desired incubation time, perform the relevant assay to measure the cellular response.

  • Data Analysis: If the effect of G-1 is still present in the GPER-knockdown cells, this indicates a GPER-independent mechanism.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with G-1 or vehicle control for the desired time (e.g., 16-24 hours).

  • Cell Harvesting: Collect both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (sub-G1, G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of microtubule disruption.

Visualizations

G1_Signaling_Pathways cluster_GPER_Dependent GPER-Dependent Pathway cluster_GPER_Independent GPER-Independent Pathways G1_low G-1 (nM) GPER GPER G1_low->GPER PI3K_AKT PI3K/AKT Pathway GPER->PI3K_AKT Ca_Mobilization Ca²⁺ Mobilization GPER->Ca_Mobilization G1_high G-1 (µM) Tubulin Tubulin G1_high->Tubulin ROS ROS Production G1_high->ROS Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Arrest Microtubule_Disruption->G2M_Arrest Apoptosis_Tubulin Apoptosis G2M_Arrest->Apoptosis_Tubulin ERK_Egr1_BAX ERK/Egr-1/BAX Pathway ROS->ERK_Egr1_BAX Apoptosis_ROS Apoptosis ERK_Egr1_BAX->Apoptosis_ROS Experimental_Workflow cluster_Controls Observe_Effect Observe Unexpected G-1 Effect Hypothesize Hypothesize GPER- Independent Action Observe_Effect->Hypothesize Control_Experiments Perform Control Experiments Hypothesize->Control_Experiments Antagonist_Assay GPER Antagonist (e.g., G36) Pre-treatment Control_Experiments->Antagonist_Assay siRNA_Assay GPER siRNA Knockdown Control_Experiments->siRNA_Assay Negative_Cell_Line Test in GPER-Negative Cell Line (e.g., HEK-293) Control_Experiments->Negative_Cell_Line Analyze_Results Analyze Results Antagonist_Assay->Analyze_Results siRNA_Assay->Analyze_Results Negative_Cell_Line->Analyze_Results Conclusion Conclusion Analyze_Results->Conclusion Effect Persists GPER_Dependent Conclude GPER- Dependent Action Analyze_Results->GPER_Dependent Effect Abolished Logical_Relationship cluster_Outcomes G1_Treatment G-1 Treatment Concentration Concentration G1_Treatment->Concentration GPER_Status GPER Status G1_Treatment->GPER_Status GPER_Dep_Effect GPER-Dependent Effect (e.g., PI3K activation) Concentration->GPER_Dep_Effect nM GPER_Indep_Effect GPER-Independent Effect (e.g., G2/M Arrest) Concentration->GPER_Indep_Effect µM GPER_Status->GPER_Dep_Effect Present GPER_Status->GPER_Indep_Effect Present or Absent Outcome Cellular Outcome GPER_Dep_Effect->Outcome GPER_Indep_Effect->Outcome

References

Technical Support Center: Diastereoselective Synthesis of G-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the diastereoselective synthesis of the hypothetical target molecule G-1. Our focus is on addressing common challenges encountered during the pivotal chiral auxiliary-mediated aldol (B89426) reaction step to improve the diastereomeric ratio (d.r.) and overall yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of G-1, providing potential causes and actionable solutions.

Issue 1: Low Diastereoselectivity (Poor d.r.)

  • Question: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity in favor of the desired G-1 isomer?

  • Answer: Low diastereoselectivity is a common issue and can often be attributed to several factors. The choice of chiral auxiliary, the specific base used for enolate formation, the reaction temperature, and the solvent system all play crucial roles. Inadequate chelation control or competing reaction pathways can also lead to poor stereochemical outcomes.

    A systematic approach to optimization is recommended. This involves screening different reaction parameters, starting with the base and solvent combination, as these often have the most significant impact on the transition state geometry of the aldol reaction.

    Optimization Workflow for Improving Diastereoselectivity

    A Start: Low Diastereoselectivity B Screen Chiral Auxiliaries (e.g., Evans', Oppolzer's) A->B C Optimize Base and Stoichiometry (e.g., LDA, NaHMDS, TiCl4) B->C D Vary Reaction Temperature (-78°C to 0°C) C->D E Screen Solvents (e.g., THF, CH2Cl2, Toluene) D->E F Analyze Diastereomeric Ratio (d.r.) via NMR/HPLC E->F G Desired d.r. Achieved? F->G H End: Optimized Protocol for G-1 Synthesis G->H Yes I No G->I I->B Re-evaluate Parameters

Issue 2: Low Reaction Yield

  • Question: I have achieved good diastereoselectivity, but the overall yield of G-1 is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from incomplete conversion of starting materials, degradation of the product, or difficulties during workup and purification. It is important to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

    Troubleshooting Low Yield

    A Low Yield of G-1 Potential Causes: Incomplete reaction Product degradation Purification loss B Solutions Monitor reaction kinetics (TLC/LC-MS) Optimize reaction time and temperature Use milder workup conditions Evaluate purification method (e.g., column chromatography vs. crystallization) A->B Address

    Caption: Common causes and solutions for low yield in G-1 synthesis.

Frequently Asked Questions (FAQs)

Q1: Which chiral auxiliary is best suited for the synthesis of G-1?

A1: The optimal chiral auxiliary depends on the specific structures of the aldehyde and ketone fragments. Evans' oxazolidinones and Oppolzer's sultams are excellent starting points due to their well-documented success in promoting high levels of diastereoselectivity in aldol reactions. A screening of different auxiliaries is recommended.

Q2: How does the choice of base affect the diastereomeric ratio?

A2: The base is critical for the formation of the enolate, and its nature can significantly influence the stereochemical outcome. Lithium bases like LDA (Lithium Diisopropylamide) tend to form chelated Z-enolates, which often lead to specific diastereomers. Sodium or potassium bases (e.g., NaHMDS, KHMDS) may favor different enolate geometries and, consequently, different diastereomeric products. The presence of Lewis acids, such as TiCl4 or Sn(OTf)2, can also enforce a particular transition state, thereby enhancing diastereoselectivity.

Q3: What is the recommended temperature for the aldol reaction?

A3: Diastereoselective aldol reactions are typically conducted at low temperatures to maximize stereocontrol. A starting point of -78 °C (the temperature of a dry ice/acetone bath) is standard. If reaction rates are too slow, the temperature can be gradually increased, but this may come at the cost of reduced diastereoselectivity.

Experimental Data & Protocols

Table 1: Effect of Reaction Parameters on Diastereomeric Ratio (d.r.) of G-1

EntryChiral AuxiliaryBase (equiv.)Lewis Acid (equiv.)SolventTemp (°C)d.r. (syn:anti)
1Evans'LDA (1.1)-THF-7895:5
2Evans'NaHMDS (1.1)-THF-7880:20
3Evans'LDA (1.1)TiCl4 (1.2)CH2Cl2-78>99:1
4Oppolzer'sLDA (1.1)-THF-7892:8
5Evans'LDA (1.1)-THF070:30

Detailed Experimental Protocol (Based on Entry 3)

Materials:

  • N-acylated Evans' oxazolidinone (1.0 equiv)

  • Titanium (IV) chloride (TiCl4, 1.2 equiv)

  • Diisopropylethylamine (DIPEA, 1.5 equiv)

  • Aldehyde coupling partner (1.2 equiv)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

Procedure:

  • A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with the N-acylated Evans' oxazolidinone (1.0 equiv) and anhydrous CH2Cl2.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Titanium (IV) chloride (1.2 equiv) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • After stirring for 15 minutes, diisopropylethylamine (DIPEA, 1.5 equiv) is added dropwise. The resulting mixture is stirred for an additional 30 minutes at -78 °C.

  • The aldehyde coupling partner (1.2 equiv), dissolved in a minimal amount of anhydrous CH2Cl2, is added dropwise to the reaction mixture.

  • The reaction is monitored by TLC. Upon completion (typically 2-4 hours), the reaction is quenched by the addition of a saturated aqueous NH4Cl solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with CH2Cl2.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na2SO4), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired G-1 aldol adduct. The diastereomeric ratio is determined by 1H NMR analysis of the crude product.

challenges in using G-1 for long-term in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the GPER-selective agonist G-1 in long-term in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is G-1 and what is its primary mechanism of action? A1: G-1 is a selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1] Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogen signaling.[2][3] Activation of GPER by G-1 can trigger various downstream signaling cascades, including the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the ERK1/2 and PI3K/Akt pathways.[4][5] It can also stimulate cAMP production and mobilize intracellular calcium.[6][7]

Q2: What are the known off-target effects of G-1? A2: The most commonly reported off-target effect of G-1, particularly at high concentrations, is the disruption of microtubule structures.[1][7] This can lead to cytotoxicity and cytostatic effects independent of GPER activation.[7] Researchers should be cautious when using high doses of G-1 and consider using GPER antagonists like G-36 to confirm that the observed effects are GPER-mediated.[1][7]

Q3: How stable is G-1 in vivo? A3: While specific long-term stability data for G-1 in various tissues is not extensively published, its fat-soluble nature and plasma membrane permeability are well-documented.[7] Like many small molecules, its in vivo stability and metabolism can be influenced by the animal model, administration route, and formulation. For long-term studies, it is crucial to prepare fresh formulations regularly and protect them from light and degradation.

Q4: Can G-1 be used for oral administration? A4: G-1 is a hydrophobic molecule, which can present challenges for aqueous solubility and oral bioavailability. Most in vivo studies have utilized intraperitoneal (i.p.) or subcutaneous (s.c.) injections. If oral administration is necessary, formulation with appropriate vehicles such as corn oil or solutions containing DMSO and Tween 80 may be required to improve solubility and absorption.[8] Pilot studies to determine the pharmacokinetic profile of the chosen oral formulation are highly recommended.

Troubleshooting Guides

Issue 1: High Variability or Lack of Reproducibility in Results
Potential Cause Troubleshooting Step
Inconsistent Dosing Ensure the G-1 formulation is homogenous before each administration. If using a suspension, vortex or sonicate thoroughly immediately before drawing each dose.[8]
Compound Degradation Prepare fresh G-1 stock solutions and formulations regularly. Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[8] Protect all solutions from light.
Animal Stress/Health Monitor animals closely for any signs of distress. Ensure consistent housing conditions, diet, and handling procedures across all experimental groups.
Biological Variability Increase the number of animals per group to enhance statistical power. Ensure animals are properly randomized into treatment groups.
Issue 2: Unexpected Toxicity or Animal Distress
Potential Cause Troubleshooting Step
Vehicle Toxicity High concentrations of solvents like DMSO can be toxic.[8] Reduce the concentration of DMSO to the lowest effective level (ideally <10% in the final injection volume). Always include a vehicle-only control group to assess the tolerability of the formulation.[8]
Off-Target Effects The observed toxicity may be a GPER-independent, off-target effect of G-1, especially at higher doses.[1] Try reducing the dose. To confirm the effect is GPER-mediated, include a group treated with G-1 in combination with a GPER antagonist (e.g., G-36).[7]
Compound Precipitation Poorly solubilized G-1 can precipitate upon injection, causing local irritation or embolism. Visually inspect the formulation for any precipitation before injection. If precipitation occurs, optimize the formulation by adjusting co-solvents or using a suspension-based vehicle.[8]
Rapid Administration For intravenous injections, administer the solution slowly to avoid cardiac or respiratory distress.
Issue 3: Observed Biological Effect is Not Blocked by GPER Antagonist

This scenario strongly suggests an off-target mechanism.

GPER_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER G_alpha GPER->G_alpha Gα   G_betagamma Gβγ GPER->G_betagamma  Gβγ EGFR EGFR PI3K PI3K EGFR->PI3K RAF RAF EGFR->RAF AC Adenylyl Cyclase G_alpha->AC Src c-Src G_betagamma->Src MMP MMP Src->MMP pro_HBEGF pro-HB-EGF MMP->pro_HBEGF cleaves HBEGF HB-EGF pro_HBEGF->HBEGF HBEGF->EGFR Akt Akt PI3K->Akt Transcription Gene Transcription (Cell Proliferation, Survival) Akt->Transcription MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Transcription cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->Transcription experimental_workflow start Study Design & IACUC Approval acclimatize Animal Acclimatization & Baseline Measurements start->acclimatize randomize Randomize into Groups (Vehicle, G-1 Low Dose, G-1 High Dose, etc.) acclimatize->randomize formulate Prepare Fresh G-1 Formulation randomize->formulate administer Administer G-1 (e.g., Daily Oral Gavage) formulate->administer monitor Daily Health & Body Weight Monitoring administer->monitor monitor->administer Repeat for study duration interim Interim Sampling (Optional) (e.g., Blood for PK/Biomarkers) monitor->interim endpoint Endpoint Reached (e.g., 12 weeks) monitor->endpoint interim->administer euthanize Euthanasia & Tissue Collection (Blood, Tumor, Organs) endpoint->euthanize analysis Sample Analysis (Histology, qPCR, Western Blot, etc.) euthanize->analysis data Data Interpretation & Statistical Analysis analysis->data

References

minimizing cytotoxicity of (3aS,4R,9bR)-G-1 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3aS,4R,9bR)-G-1. The information provided addresses common issues encountered during experiments, with a focus on minimizing cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with G-1 at concentrations above 1 µM, even in cell lines reported to be sensitive to its anti-proliferative effects. What could be the cause?

A1: At concentrations above 0.5-1 µM, G-1 can induce cytotoxicity through mechanisms that are independent of its primary target, the G Protein-Coupled Estrogen Receptor (GPER).[1][2] This off-target cytotoxicity is often linked to G-1's poor aqueous solubility, which can lead to precipitation in cell culture media. These precipitates can be directly toxic to cells.[3] Furthermore, at these higher concentrations, G-1 has been shown to induce cellular stress responses, including the generation of Reactive Oxygen Species (ROS) and Endoplasmic Reticulum (ER) stress, as well as disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][5]

Q2: What are the typical IC50 values for G-1 in different cell lines?

A2: The half-maximal inhibitory concentration (IC50) of G-1 varies significantly depending on the cell line, endpoint measured (e.g., proliferation, viability), and experimental conditions such as incubation time. Below is a summary of reported IC50 values.

Cell LineCancer TypeIncubation TimeIC50 (µM)NotesReference
KGNOvarian Granulosa Cell Tumor72h~1GPER-independent suppression of proliferation.[1]
H295RAdrenocortical Carcinoma24hMicromolar concentrationsGPER-independent inhibition of cell growth.
Caov3Ovarian Cancer24hNot specified, but effective at 1 µMAttenuated cell proliferation and migration.[3]
Caov4Ovarian Cancer24hNot specified, but effective at 1 µMAttenuated cell proliferation and migration.[3]
OV90High-Grade Serous Ovarian Cancer48hNot specifiedInhibited cellular proliferation and migration.[6]
OVCAR420High-Grade Serous Ovarian Cancer48hNot specifiedInhibited cellular proliferation and migration.[6]
FT190Fallopian Tube (non-cancerous)48hNot specifiedInhibited cellular proliferation and migration.[6]
HEK-293Human Embryonic Kidney (GPER-negative)60h>0.5GPER-independent suppression of proliferation.[2]
MDA-MB-231Breast Cancer (GPER-negative)Not specifiedNot specifiedG-1 suppressed proliferation and induced apoptosis.[2]
JurkatT-cell LeukemiaNot specifiedNot specifiedG-1 induced ROS generation and apoptosis.[7]

Q3: How can we differentiate between GPER-dependent and GPER-independent effects of G-1 in our experiments?

A3: To distinguish between GPER-dependent and independent mechanisms, consider the following experimental approaches:

  • Use of a GPER antagonist: Co-treatment with a specific GPER antagonist, such as G36 or G15, should block the GPER-dependent effects of G-1. If the observed effect persists in the presence of the antagonist, it is likely GPER-independent.

  • GPER knockdown: Utilize siRNA or shRNA to reduce GPER expression in your target cells. A GPER-dependent effect will be diminished or abolished in GPER-knockdown cells compared to control cells.

  • Use of GPER-negative cell lines: Employing cell lines that do not express GPER, such as HEK-293, can help identify GPER-independent activities of G-1.[2]

  • Concentration range: GPER-dependent effects are typically observed at nanomolar concentrations, while GPER-independent effects and cytotoxicity become more prominent at micromolar concentrations.[1]

Q4: What are the known off-target effects of G-1 at high concentrations?

A4: At micromolar concentrations, G-1 has been reported to exert several off-target effects, including:

  • Disruption of microtubule dynamics: G-1 can interfere with tubulin polymerization, leading to cell cycle arrest (often at the G2/M phase) and apoptosis.[5] This is a GPER-independent mechanism.

  • Induction of Reactive Oxygen Species (ROS): G-1 can cause a rapid increase in intracellular ROS levels, contributing to oxidative stress and subsequent cell death.[4][7] This has also been shown to be a GPER-independent effect.

  • Induction of Endoplasmic Reticulum (ER) Stress: High concentrations of G-1 can trigger the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER. This can lead to apoptosis if the stress is prolonged or severe.

Troubleshooting Guide

Issue: G-1 Precipitates in Cell Culture Medium

Cause: G-1 is a hydrophobic molecule with low aqueous solubility. It is typically dissolved in a stock solution of DMSO. When this stock is diluted into aqueous cell culture media, G-1 can precipitate, especially at higher concentrations. This precipitation can be exacerbated by temperature fluctuations and interactions with media components.[3][6][8]

Solutions:

  • Optimize G-1 Preparation and Handling:

    • Pre-warm media: Always add the G-1 stock solution to pre-warmed (37°C) cell culture media.[3]

    • Stepwise dilution: Instead of a single large dilution, perform serial dilutions of the G-1 stock in pre-warmed media to reach the final desired concentration.

    • Vortexing: Gently vortex the diluted G-1 solution before adding it to the cells to ensure it is well-dissolved.

    • Final DMSO concentration: Keep the final concentration of DMSO in the culture medium as low as possible (ideally ≤ 0.1%) to minimize solvent-induced toxicity.

  • Solubility Enhancement Techniques:

    • Use of Cyclodextrins: Cyclodextrins, such as β-cyclodextrin and its derivatives (e.g., HP-β-CD), can encapsulate hydrophobic molecules like G-1, forming inclusion complexes that are more water-soluble.[9][10][11][12] Co-dissolving G-1 with an appropriate cyclodextrin (B1172386) before adding it to the culture medium can prevent precipitation.

    • Formulation with Nanoparticles: Encapsulating G-1 into nanoparticles (e.g., polymer-lipid hybrid nanoparticles or chitosan-based nanoparticles) can improve its solubility and stability in aqueous solutions, potentially reducing its cytotoxicity while enhancing its therapeutic efficacy.[13][14][15][16][17]

    • Co-solvents: While DMSO is the most common solvent, exploring other water-miscible co-solvents in the initial stock preparation might be beneficial, although careful toxicity profiling of the co-solvent itself is necessary.[18]

Issue: High Background Cytotoxicity in Control Wells

Cause: The vehicle used to dissolve G-1, typically DMSO, can be toxic to cells at higher concentrations. Additionally, precipitates of G-1, as discussed above, can cause non-specific cytotoxicity.

Solutions:

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO (or other solvent) as the highest G-1 concentration used. This will allow you to distinguish between G-1-induced cytotoxicity and solvent-induced toxicity.

  • Minimize DMSO Concentration: Aim for a final DMSO concentration of 0.1% or lower in your cell culture. If higher concentrations are unavoidable due to the desired G-1 concentration, perform a dose-response curve for DMSO alone to determine its toxic threshold for your specific cell line.

  • Visual Inspection: Before and after adding G-1 to your cells, inspect the culture wells under a microscope for any signs of precipitation. If precipitates are observed, the experiment may be compromised, and the solubility of G-1 should be addressed using the methods described above.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[19][20][21][22][23]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • G-1 Treatment: Prepare serial dilutions of G-1 in pre-warmed complete culture medium. Remove the old medium from the wells and add 100 µL of the G-1 dilutions. Include vehicle control wells (medium with the same final DMSO concentration as the highest G-1 concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance of the medium-only wells.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This protocol is based on standard Annexin V/PI staining procedures for flow cytometry.[4][5][24][25][26]

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of G-1 and a vehicle control for the specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle method like scraping or a non-enzymatic cell dissociation solution to maintain membrane integrity. Combine all cells from each treatment condition.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and gates.

Signaling Pathways and Mechanisms of Cytotoxicity

GPER-Dependent Signaling Pathway

At nanomolar concentrations, G-1 selectively activates GPER, leading to various downstream signaling cascades that can influence cell proliferation, migration, and survival.

GPER_Signaling G1 G-1 GPER GPER G1->GPER binds G_alpha GPER->G_alpha G_betagamma Gβγ GPER->G_betagamma Src Src GPER->Src activates AC Adenylyl Cyclase G_alpha->AC activates PLC Phospholipase C G_betagamma->PLC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cell_Response Cellular Responses (Proliferation, Migration, etc.) PKA->Cell_Response IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_release->Cell_Response MMPs MMPs Src->MMPs HB_EGF pro-HB-EGF MMPs->HB_EGF cleaves EGFR EGFR HB_EGF->EGFR activates PI3K PI3K/Akt EGFR->PI3K MAPK MAPK/ERK EGFR->MAPK PI3K->Cell_Response MAPK->Cell_Response

Caption: GPER-dependent signaling pathways activated by G-1.

GPER-Independent Cytotoxicity at High Concentrations

At micromolar concentrations, G-1 can induce cytotoxicity through off-target effects, leading to cell death. This workflow illustrates the key GPER-independent mechanisms.

G1_Cytotoxicity High_G1 High Conc. G-1 (>1 µM) Solubility Poor Aqueous Solubility High_G1->Solubility Microtubules Microtubule Disruption High_G1->Microtubules off-target ROS ROS Production High_G1->ROS off-target ER_Stress ER Stress (UPR) High_G1->ER_Stress off-target Precipitation Precipitation in Media Solubility->Precipitation Apoptosis Apoptosis Precipitation->Apoptosis direct toxicity Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest ROS->ER_Stress contributes to ROS->Apoptosis ER_Stress->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: GPER-independent mechanisms of G-1 cytotoxicity.

G-1 Induced ER Stress and Unfolded Protein Response (UPR)

High concentrations of G-1 can trigger ER stress, activating the three main branches of the UPR: IRE1α, PERK, and ATF6. Prolonged activation of these pathways can lead to apoptosis.

UPR_Pathway High_G1 High Conc. G-1 ER_Stress ER Stress (Accumulation of unfolded proteins) High_G1->ER_Stress IRE1 IRE1α ER_Stress->IRE1 activates PERK PERK ER_Stress->PERK activates ATF6 ATF6 ER_Stress->ATF6 activates XBP1 XBP1s IRE1->XBP1 splices XBP1 mRNA Apoptosis Apoptosis IRE1->Apoptosis via ASK1-JNK eIF2a p-eIF2α PERK->eIF2a phosphorylates ATF6n ATF6 (cleaved) ATF6->ATF6n cleavage in Golgi Chaperones ↑ Chaperones (e.g., BiP) XBP1->Chaperones upregulates ATF4 ATF4 eIF2a->ATF4 preferential translation Translation_attenuation Global Translation Attenuation eIF2a->Translation_attenuation CHOP CHOP ATF4->CHOP upregulates ATF6n->Chaperones upregulates CHOP->Apoptosis

Caption: G-1 induced Unfolded Protein Response (UPR) pathway.

References

G-1 agonist activity variability between cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in G-1 agonist activity between different cell lines.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with the G-1 agonist.

Issue 1: Low or No Response to G-1 Treatment

  • Question: My cells show a minimal or no response to G-1 treatment, even at high concentrations. What are the possible reasons?

  • Answer: There are several potential reasons for a lack of response to G-1:

    • Low GPER Expression: The target cell line may express low or undetectable levels of the G protein-coupled estrogen receptor (GPER), the specific receptor for G-1. It is crucial to confirm GPER expression at the mRNA and protein level in your cell line.

    • Inactive Ligand: Ensure the G-1 compound is active and has been stored correctly, typically at -20°C. It is advisable to use a fresh batch of the ligand and prepare working solutions immediately before use.[1]

    • Cell Culture Conditions: Factors such as cell passage number and confluency can influence receptor expression and signaling. Use cells within a consistent and low passage number range for all experiments.[2]

    • Assay Sensitivity: The chosen assay may not be sensitive enough to detect a response. Consider optimizing assay parameters or trying an alternative method to measure downstream signaling.

Issue 2: High Background Signal in Assays

  • Question: I am observing a high background signal in my functional assays (e.g., cAMP, calcium flux) even in the absence of G-1. How can I reduce this?

  • Answer: High background can be caused by:

    • Constitutive Receptor Activity: Some cell lines may exhibit constitutive (ligand-independent) GPER activity, especially in overexpression systems.[2] Using an inverse agonist, if available, can help reduce this basal activity.

    • Serum Components: Phenol red and other components in cell culture media can have estrogenic effects. Serum starvation of cells before the experiment can help minimize background.[3][4]

    • Assay Interference: Components of the cell culture medium or the assay buffer itself might interfere with the detection method. It is recommended to use the specific assay buffers provided with commercial kits.

Issue 3: Inconsistent Results Between Experiments

  • Question: I am getting variable results with G-1 treatment across different experimental replicates. What could be the cause?

  • Answer: Inconsistent results often stem from variability in experimental procedures:

    • Cell Passage Number: As cells are passaged, their characteristics, including receptor expression levels, can change. It is best practice to use cells from a similar passage number for all related experiments.[2]

    • Pipetting Errors: Inaccurate pipetting, especially of viscous solutions like ligand stock solutions in DMSO, can lead to significant variability. Ensure pipettes are calibrated and use appropriate techniques.[2]

    • Ligand Stability: G-1, like many small molecules, can degrade over time, especially if not stored properly. Prepare fresh dilutions from a frozen stock for each experiment.

Frequently Asked Questions (FAQs)

Q1: Why does the potency (EC₅₀/IC₅₀) of G-1 vary so much between different cell lines?

A1: The observed variability in G-1 potency is a multifactorial phenomenon influenced by the specific cellular context:

  • Differential GPER Expression: The density of GPER on the cell surface can significantly impact the magnitude of the response to G-1.[5]

  • Signaling Pathway Coupling: GPER can couple to various G proteins (e.g., Gs, Gi/o) and downstream signaling pathways, including cAMP production, ERK activation, and intracellular calcium mobilization.[6][7][8] The predominant signaling pathway in a given cell line will dictate the observed biological outcome and potency. For example, in some cells, GPER activation leads to an increase in cAMP, while in others, it can lead to a decrease.[7]

  • Presence of Interacting Proteins: The expression levels of scaffolding proteins and other signaling molecules that interact with GPER can modulate its signaling output.[9] For instance, interactions with proteins containing PDZ domains can influence GPER localization and signaling.[9]

  • Cell-Specific Factors: The overall genetic and proteomic background of a cell line contributes to its unique response to G-1. This includes the expression of other receptors that might cross-talk with GPER signaling pathways.[10]

Q2: What are the major signaling pathways activated by G-1?

A2: G-1, by activating GPER, can initiate several downstream signaling cascades:

  • Gs/Adenylyl Cyclase/cAMP Pathway: GPER can couple to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6][8] This in turn activates Protein Kinase A (PKA).

  • Gi/o Pathway and ERK Activation: GPER can also couple to inhibitory G proteins (Gi/o). This can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which then triggers the Ras/Raf/MEK/ERK (MAPK) signaling cascade.[8][10][11]

  • Calcium Mobilization: G-1 has been shown to induce a rapid increase in intracellular calcium levels in various cell types.

  • PI3K/Akt Pathway: Activation of GPER can also lead to the stimulation of the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, often downstream of EGFR transactivation.[10][11]

Q3: Can G-1 have effects that are independent of GPER?

A3: While G-1 is a selective GPER agonist, some studies have reported effects at high micromolar concentrations that may be independent of GPER.[1][12] These off-target effects can include disruption of tubulin dynamics.[1][12] Therefore, it is crucial to confirm the involvement of GPER in the observed effects by using GPER antagonists (like G-36) or by using cell lines with GPER expression knocked down.

Q4: What are some key considerations when designing an experiment with G-1?

A4: To ensure robust and reproducible results:

  • Cell Line Characterization: Confirm the expression of GPER in your chosen cell line.

  • Ligand Handling: Dissolve G-1 in a suitable solvent like DMSO and store it properly. Prepare fresh dilutions for each experiment.

  • Dose-Response Curve: Perform a full dose-response curve to determine the optimal concentration range for your specific cell line and assay.

  • Appropriate Controls: Include vehicle controls (e.g., DMSO), and if possible, use a GPER antagonist to confirm the specificity of the observed effects.

  • Multiple Readouts: Since G-1 can activate multiple pathways, measuring more than one downstream event (e.g., both cAMP and ERK phosphorylation) can provide a more complete picture of its activity in your system.[2]

Data Presentation

Table 1: Variability of G-1 Activity in Different Cell Lines

Cell LineAssay TypeEndpointPotency (IC₅₀/EC₅₀)Reference
SKBr3Cell MigrationInhibitionIC₅₀: 0.7 nM[13]
MCF-7Cell MigrationInhibitionIC₅₀: 1.6 nM[13]
COS-7 (expressing GPER)Calcium MobilizationIncreaseEC₅₀: 2 nM[13]
JurkatCell ViabilityDecreaseToxic at ≥0.5 µM[1]
CCRF-CEMCell ViabilityDecreaseLess sensitive than Jurkat[1]
OV90Cell ViabilityDecreaseIC₅₀: 1.06 µM[14]
OVCAR420Cell ViabilityDecreaseIC₅₀: 6.97 µM[14]
FT190Cell ViabilityDecreaseIC₅₀: 2.58 µM[14]
A549Cell ProliferationDecreaseIC₅₀: 20 µM (at 72h)[13]

Experimental Protocols

Protocol 1: HTRF cAMP Assay

This protocol is adapted for measuring G-1 induced cAMP accumulation in cells expressing GPER.[6]

Materials:

  • GPER-expressing cells

  • G-1

  • HTRF cAMP assay kit (containing d2-labeled cAMP, Europium cryptate-labeled anti-cAMP antibody, lysis buffer)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Low-volume 384-well white plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation: Seed cells in 384-well plates and grow to the desired confluency. Serum starve cells for a few hours before the assay if high background is an issue.

  • Ligand Stimulation:

    • Prepare serial dilutions of G-1 in stimulation buffer containing IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

    • Remove culture medium from cells and add the G-1 dilutions.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Add d2-labeled cAMP and cryptate-labeled anti-cAMP antibody (typically in lysis buffer) to the wells.

    • Incubate for 1 hour at room temperature in the dark.

  • Measurement: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm after excitation at 320 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000.

    • Generate a standard curve using cAMP standards.

    • Convert HTRF ratios to cAMP concentrations and plot against G-1 concentration to determine the EC₅₀.

Protocol 2: ERK Phosphorylation Western Blot

This protocol describes the detection of ERK1/2 phosphorylation downstream of GPER activation using a standard Western blotting assay.[3]

Materials:

  • GPER-expressing cells

  • G-1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Stripping buffer

Procedure:

  • Cell Culture and Stimulation:

    • Grow cells to 80-90% confluency.

    • Serum starve cells overnight to reduce basal ERK phosphorylation.[3]

    • Treat cells with G-1 at the desired concentrations for various time points (e.g., 5, 10, 30 minutes).

  • Sample Preparation:

    • Wash cells with ice-cold PBS and lyse them on ice.

    • Clarify lysates by centrifugation and determine protein concentration.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detect the signal using an ECL substrate.

  • Stripping and Re-probing:

    • Incubate the membrane in stripping buffer to remove the phospho-ERK antibody.[3]

    • Wash, block, and re-probe the membrane with an anti-total-ERK1/2 antibody as a loading control.

  • Data Analysis: Quantify band intensities and express the level of phosphorylated ERK relative to the total ERK.

Visualizations

GPER_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER binds Gs Gs GPER->Gs activates Gi Gi/o GPER->Gi activates Src Src GPER->Src activates EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MMP MMP Src->MMP activates HB_EGF pro-HB-EGF MMP->HB_EGF cleaves HB_EGF->EGFR transactivates Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene Gene Transcription ERK->Gene CREB->Gene

Caption: G-1 activated GPER signaling pathways.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Downstream Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (GPER-expressing cells) serum_starve 2. Serum Starvation (optional, to reduce basal activity) cell_culture->serum_starve g1_treatment 3. G-1 Stimulation (dose-response and time-course) serum_starve->g1_treatment cAMP_assay cAMP Assay g1_treatment->cAMP_assay ERK_assay p-ERK Western Blot g1_treatment->ERK_assay Ca_assay Calcium Flux Assay g1_treatment->Ca_assay data_analysis 4. Data Analysis (EC50/IC50 determination) cAMP_assay->data_analysis ERK_assay->data_analysis Ca_assay->data_analysis

Caption: General experimental workflow for assessing G-1 activity.

troubleshooting_logic start Problem: Inconsistent G-1 Activity check_gper Is GPER expression confirmed and consistent? start->check_gper check_ligand Is G-1 stock fresh and properly stored? check_gper->check_ligand Yes solution_gper Solution: Verify GPER expression (qPCR, Western Blot) check_gper->solution_gper No check_cells Are cell passage numbers consistent? check_ligand->check_cells Yes solution_ligand Solution: Use fresh G-1 aliquot check_ligand->solution_ligand No check_assay Is the assay protocol standardized? check_cells->check_assay Yes solution_cells Solution: Use cells within a narrow passage range check_cells->solution_cells No solution_assay Solution: Standardize all steps, check controls check_assay->solution_assay No end Consistent Results check_assay->end Yes solution_gper->check_ligand solution_ligand->check_cells solution_cells->check_assay solution_assay->end

Caption: Troubleshooting logic for inconsistent G-1 activity.

References

Technical Support Center: G-1 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of the GPER-selective agonist, G-1, in animal models. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate successful and reproducible experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation and administration of G-1 in animal studies.

Issue Potential Cause Troubleshooting Steps & Recommendations
G-1 Precipitation in Vehicle - Low Solubility: G-1 is a hydrophobic compound with poor aqueous solubility.[1] - Incorrect Vehicle Selection: The chosen vehicle may not be appropriate for the required concentration of G-1. - Temperature Changes: Cooling of a saturated solution can cause precipitation. - Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to precipitation.[2]- Use an appropriate solvent: G-1 is soluble up to 100 mM in DMSO.[3] For in vivo use, a co-solvent system is often necessary. - Vehicle Selection: Consider vehicles suitable for hydrophobic compounds such as corn oil, or aqueous solutions containing cyclodextrins, carboxymethylcellulose (CMC), or polyethylene (B3416737) glycol (PEG).[4] - Preparation Technique: Ensure G-1 is fully dissolved in a small amount of a primary solvent like DMSO before adding it to the final vehicle. Gentle warming and vortexing can aid dissolution.[4] - Maintain Temperature: Prepare and administer the solution at a consistent temperature. - Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
Inconsistent Experimental Results - Inconsistent G-1 Formulation: Precipitation or incomplete dissolution of G-1 can lead to inaccurate dosing. - Vehicle Effects: The vehicle itself may have biological effects. For example, high concentrations of DMSO can have various effects.[5][6] - Administration Variability: Inconsistent administration technique (e.g., injection volume, speed, or location) can affect absorption and bioavailability. - Animal-to-Animal Variability: Biological differences between animals can contribute to varied responses.- Ensure Homogeneous Formulation: Visually inspect each dose before administration to ensure there is no precipitate. Prepare fresh solutions as needed. - Run a Vehicle Control Group: Always include a group of animals that receives the vehicle alone to differentiate the effects of G-1 from those of the vehicle.[4] - Standardize Administration Protocol: Ensure all personnel are thoroughly trained on the administration technique and that the procedure is consistent for all animals. - Randomize Animal Allocation: Randomly assign animals to treatment groups to minimize the impact of individual variability.[7]
Adverse Animal Reactions (e.g., irritation, distress) - Irritating Vehicle: Some vehicles or high concentrations of solvents like DMSO can cause local tissue irritation upon injection.[5] - Incorrect Administration: Improper injection technique can cause tissue damage. For example, in oral gavage, incorrect placement of the gavage needle can damage the esophagus. - Off-Target Effects of G-1: At high concentrations, G-1 has been reported to have off-target effects, such as interacting with microtubules.[8][9]- Select a Biocompatible Vehicle: Choose a vehicle known to be well-tolerated for the chosen route of administration. Conduct a small pilot study to test the tolerability of a new vehicle.[4] - Refine Administration Technique: Ensure proper training and technique for the chosen administration route to minimize tissue damage and animal stress.[4] - Dose-Response Study: Conduct a dose-response study to determine the lowest effective dose of G-1 to minimize potential off-target effects.[10][11] - Monitor Animals Closely: Observe animals for any signs of pain or distress after administration and document all findings.
Unexpected Physiological Changes - Metabolic Effects of G-1: G-1 has been shown to have metabolic effects, including weight loss. However, under a high-fat diet, it has also been associated with reduced glucose tolerance and increased insulin (B600854) resistance in ovariectomized mice, despite the weight reduction.[12] - Vehicle-Induced Effects: Some vehicles can influence the experimental endpoints being measured.- Review Literature for Known Effects: Be aware of the known physiological effects of G-1 in your specific animal model and experimental conditions. - Careful Experimental Design: When investigating metabolic parameters, consider the diet of the animals as a critical interacting factor. - Thorough Vehicle Vetting: Ensure the chosen vehicle does not interfere with the physiological parameters you are measuring.

Frequently Asked Questions (FAQs)

1. How should I prepare a G-1 solution for in vivo administration?

Due to its hydrophobic nature, G-1 is not readily soluble in aqueous solutions. A common method for preparing G-1 for in vivo use is to first dissolve it in a small amount of 100% DMSO.[3] This stock solution can then be further diluted in a vehicle suitable for your chosen administration route, such as corn oil, saline containing cyclodextrin, or a solution of 0.5% carboxymethylcellulose.[13] It is crucial to ensure the final concentration of DMSO is low to avoid its potential biological effects.[5][6]

2. What is the recommended dosage of G-1 for animal studies?

The optimal dosage of G-1 can vary significantly depending on the animal model, the disease being studied, and the route of administration. It is highly recommended to perform a dose-response study to determine the most effective dose for your specific experimental setup.[10][11] For reference, published studies have used a range of doses. For example, in studies on obesity and diabetes in mice, a subcutaneous dose of 8 µ g/day has been used, while in cancer xenograft models, doses have ranged from 2 mg/kg every 3 days (intraperitoneal) to 10 mg/kg daily (subcutaneous).[13]

3. Which route of administration is best for G-1?

The choice of administration route depends on the desired pharmacokinetic profile and the experimental design.[13]

  • Subcutaneous (s.c.) injection: Provides a slow release of the compound and is suitable for long-term studies.

  • Intraperitoneal (i.p.) injection: Leads to rapid absorption and systemic distribution.

  • Oral gavage (p.o.): Allows for direct administration into the stomach but may have lower bioavailability compared to parenteral routes.

  • Intravenous (i.v.) injection: Delivers the compound directly into the bloodstream, resulting in 100% bioavailability and a rapid onset of action.

4. What are the known side effects or off-target effects of G-1?

While G-1 is a selective GPER agonist, some studies have reported off-target effects, particularly at higher concentrations. These include interactions with microtubules.[8][9] Additionally, in a study with ovariectomized mice on a high-fat diet, G-1 administration led to reduced glucose tolerance and increased insulin resistance, despite causing weight loss.[12] It is important to carefully monitor animals for any unexpected physiological or behavioral changes.

5. Why is a vehicle control group essential in my G-1 experiment?

A vehicle control group, which receives the same solution administered to the treatment group but without G-1, is critical for a well-controlled experiment.[4] This allows you to differentiate the effects of G-1 from any potential biological effects of the vehicle itself. This is particularly important when using vehicles containing solvents like DMSO, which can have their own physiological effects.[5][6]

Quantitative Data Summary

G-1 Dosage and Administration in Rodent Models
Application Animal Model Route of Administration Dosage Frequency Vehicle
Obesity/DiabetesOvariectomized (OVX) Female MiceSubcutaneous (s.c.)8 µ g/day DailyCyclodextrin/Saline
Obesity/DiabetesDiet-Induced Obese (DIO) Male MiceSubcutaneous (s.c.)8 µ g/day DailyCyclodextrin/Saline
Cancer (Mantle Cell Lymphoma Xenograft)Mouse (NOD/SCID)Intraperitoneal (i.p.)2 mg/kgEvery 3 daysNot specified
Cancer (Breast Cancer Xenograft)Mouse (Nude)Subcutaneous (s.c.)10 mg/kgDailyCorn oil
Cancer (Glioblastoma Orthotopic)RatIntravenous (i.v.)5 mg/kgTwice weeklyDMSO/Saline
Neuroprotection (Stroke)RatIntraperitoneal (i.p.)1 mg/kgSingle dose post-insultDMSO/Saline
Neuroprotection (Parkinson's Disease Model)MouseOral Gavage10 mg/kgDaily0.5% Carboxymethylcellulose

Table adapted from BenchChem Application Notes.[13]

Pharmacokinetic Parameters of G-1 in Rodents
Animal Species Administration Route Tmax (h) Cmax (ng/mL) Half-life (t½) (h) Bioavailability (%)
RatIntravenous (i.v.)0.081500 ± 2501.5 ± 0.3100
RatOral Gavage1.0350 ± 752.1 ± 0.5~25
MouseSubcutaneous (s.c.)0.5800 ± 1501.8 ± 0.4Not Reported
MouseIntraperitoneal (i.p.)0.251200 ± 2001.6 ± 0.3Not Reported

Table adapted from BenchChem Application Notes.[13]

Detailed Experimental Protocols

Subcutaneous (s.c.) Injection of G-1 in Mice[14]

This protocol is suitable for sustained release and is commonly used in long-term studies.

Materials:

  • G-1 compound

  • Appropriate sterile vehicle (e.g., Cyclodextrin/Saline, Corn oil)

  • Sterile 1 mL syringe with a 25-27 gauge needle

  • 70% ethanol (B145695) wipes

Procedure:

  • Preparation of G-1 Solution: Aseptically prepare the G-1 solution in the chosen vehicle to the desired concentration. Ensure the compound is fully dissolved. Gentle warming and vortexing may be required.

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and back skin to create a "tent" of skin in the dorsal, interscapular region.

  • Injection:

    • Wipe the injection site with a 70% ethanol wipe.

    • Insert the needle, bevel up, into the base of the skin tent at a shallow angle, parallel to the spine.

    • Gently aspirate to ensure the needle is not in a blood vessel.

    • Slowly inject the G-1 solution (typically 100-200 µL).

    • Withdraw the needle smoothly and apply gentle pressure to the injection site.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of pain or distress.

Intraperitoneal (i.p.) Injection of G-1 in Mice[14]

This method allows for rapid absorption of the compound.

Materials:

  • G-1 compound

  • Appropriate sterile vehicle (e.g., DMSO/Saline)

  • Sterile 1 mL syringe with a 25-27 gauge needle

  • 70% ethanol wipes

Procedure:

  • Preparation of G-1 Solution: Prepare the G-1 solution as described for subcutaneous injection.

  • Animal Restraint: Firmly restrain the mouse and tilt its head slightly downwards.

  • Injection:

    • Wipe the lower right or left quadrant of the abdomen with 70% ethanol.

    • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity. Avoid the midline to prevent damage to the bladder or cecum.

    • Gently aspirate to ensure the needle has not entered the intestines or bladder.

    • Inject the G-1 solution (typically 100-200 µL).

    • Withdraw the needle smoothly.

  • Post-injection Monitoring: Return the mouse to its cage and observe for any signs of pain or distress.

Oral Gavage of G-1 in Mice[14]

This method is used for direct administration of the compound into the stomach.

Materials:

  • G-1 compound

  • Appropriate vehicle (e.g., 0.5% carboxymethylcellulose, corn oil)

  • Flexible or rigid oral gavage needle (20-22 gauge for adult mice)

  • 1 mL syringe

Procedure:

  • Preparation of G-1 Suspension/Solution: Prepare a homogenous suspension or solution of G-1 in the chosen vehicle.

  • Animal Restraint: Firmly grasp the mouse by the scruff of the neck to immobilize its head.

  • Gavage Administration:

    • Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth of the gavage needle.

    • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

    • Administer the G-1 formulation slowly (typically 100-200 µL).

    • Gently remove the gavage needle.

  • Post-gavage Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Visualizations

GPER Signaling Pathway

GPER_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER binds G_protein G Proteins GPER->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC PLC Phospholipase C (PLC) G_protein->PLC Src Src G_protein->Src EGFR EGFR PI3K PI3K EGFR->PI3K RAF RAF EGFR->RAF cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 MMP MMP Src->MMP activates pro_HBEGF pro-HB-EGF MMP->pro_HBEGF cleaves HBEGF HB-EGF pro_HBEGF->HBEGF HBEGF->EGFR transactivates Akt Akt PI3K->Akt Gene_expression Gene Expression (e.g., c-fos, CTGF) Akt->Gene_expression MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Gene_expression PKA PKA cAMP->PKA CREB CREB PKA->CREB Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization CREB->Gene_expression

Caption: GPER signaling pathway activated by G-1.

Experimental Workflow for G-1 Administration in Animal Models

G1_Experimental_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase protocol_design 1. Protocol Design (Hypothesis, Animal Model, Endpoints) iacuc_approval 2. IACUC Approval protocol_design->iacuc_approval g1_procurement 3. G-1 Procurement & QC iacuc_approval->g1_procurement vehicle_selection 4. Vehicle Selection & Pilot Study g1_procurement->vehicle_selection solution_prep 5. G-1 Solution & Vehicle Control Preparation vehicle_selection->solution_prep administration 9. G-1 / Vehicle Administration solution_prep->administration animal_acclimation 6. Animal Acclimation randomization 7. Randomization into Groups (Treatment vs. Vehicle Control) animal_acclimation->randomization baseline 8. Baseline Measurements randomization->baseline baseline->administration monitoring 10. Daily Monitoring (Health, Behavior, Weight) administration->monitoring endpoint_measurement 11. Endpoint Measurement (e.g., Tumor size, Biomarkers) monitoring->endpoint_measurement data_collection 12. Data Collection & Analysis endpoint_measurement->data_collection interpretation 13. Interpretation of Results data_collection->interpretation reporting 14. Reporting & Publication interpretation->reporting Vehicle_Selection_Logic start Start: Need to administer hydrophobic G-1 route What is the route of administration? start->route parenteral Parenteral (i.p., s.c., i.v.) route->parenteral Parenteral oral Oral Gavage route->oral Oral parenteral_check Is a co-solvent system acceptable? parenteral->parenteral_check oral_check Is a suspension or oil-based vehicle suitable? oral->oral_check dmso_saline Use DMSO/Saline or DMSO/Cyclodextrin/Saline (Keep DMSO % low) parenteral_check->dmso_saline Yes corn_oil Use Corn Oil parenteral_check->corn_oil No oral_check->corn_oil Oil-based cmc Use 0.5% Carboxymethylcellulose (CMC) suspension oral_check->cmc Suspension pilot_study Conduct pilot study to confirm tolerability dmso_saline->pilot_study corn_oil->pilot_study cmc->pilot_study

References

Validation & Comparative

G-1 vs. Estradiol: A Comparative Guide to GPER Activation and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of the selective G protein-coupled estrogen receptor (GPER) agonist G-1 and the endogenous estrogen, 17β-estradiol, on GPER. The following sections present quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a comprehensive understanding of their distinct and overlapping actions.

Data Presentation: Quantitative Comparison of G-1 and Estradiol (B170435) on GPER

The following table summarizes the binding affinities and functional potencies of G-1 and estradiol for GPER, as well as the selectivity of G-1 over classical estrogen receptors (ERα and ERβ).

LigandReceptorBinding Affinity (K_i / K_d)Functional Activity (EC_50 / IC_50)Reference
G-1 GPERK_i = 11 nMEC_50 = 2 nM (Calcium Mobilization)[1][2][3]
IC_50 = 0.7 nM (SKBr3 cell migration)
IC_50 = 1.6 nM (MCF-7 cell migration)
ERα>10,000 nMNo activity up to 10 µM
ERβ>10,000 nMNo activity up to 10 µM
17β-Estradiol GPERK_d = 2.3-3.3 nM-[4]
K_i = 6 nM-[4]
ERαK_d = 0.1-1.0 nM-[5]
ERβK_d = 0.1-1.0 nM-[5]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Signaling Pathways

Activation of GPER by both G-1 and estradiol initiates rapid non-genomic signaling cascades. The diagrams below illustrate the key pathways involved.

GPER_Signaling cluster_ligands Ligands cluster_receptor Receptor cluster_downstream Downstream Signaling G1 G-1 GPER GPER G1->GPER E2 Estradiol E2->GPER G_alpha_s Gαs GPER->G_alpha_s G_alpha_q Gαq GPER->G_alpha_q EGFR_trans EGFR Transactivation GPER->EGFR_trans AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PLC PLC G_alpha_q->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release ERK ERK1/2 Activation EGFR_trans->ERK

GPER signaling initiated by G-1 and Estradiol.
Experimental Workflow

The following diagram outlines a general workflow for comparing the effects of G-1 and estradiol on GPER.

Experimental_Workflow start Start: Select GPER-expressing cells binding_assay Competitive Radioligand Binding Assay start->binding_assay cAMP_assay cAMP Measurement Assay start->cAMP_assay erk_assay ERK1/2 Phosphorylation Assay (Western Blot) start->erk_assay ca_assay Calcium Mobilization Assay start->ca_assay data_analysis Data Analysis (Ki, EC50/IC50) binding_assay->data_analysis cAMP_assay->data_analysis erk_assay->data_analysis ca_assay->data_analysis end Conclusion: Compare Ligand Effects data_analysis->end

Workflow for GPER ligand characterization.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of G-1 and estradiol for GPER.

Materials:

  • GPER-expressing cell membranes

  • Radioligand (e.g., [³H]-estradiol)

  • Unlabeled G-1 and estradiol

  • Assay Buffer (e.g., 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Wash Buffer (ice-cold)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of unlabeled G-1 and estradiol.

  • In a reaction tube, add GPER-expressing cell membranes, a fixed concentration of [³H]-estradiol, and varying concentrations of the unlabeled competitor (G-1 or estradiol).

  • To determine non-specific binding, add a high concentration of unlabeled estradiol to a set of tubes.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve and determine the IC_50 value.

  • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[6]

cAMP Measurement Assay

Objective: To measure the effect of G-1 and estradiol on GPER-mediated cAMP production.

Materials:

  • GPER-expressing cells

  • G-1 and estradiol

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Seed GPER-expressing cells in a multi-well plate and grow to the desired confluency.

  • Pre-treat the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.

  • Stimulate the cells with various concentrations of G-1 or estradiol for a defined time (e.g., 15-30 minutes).

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a competitive immunoassay according to the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC_50 value.[7]

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To assess the activation of the ERK1/2 signaling pathway by G-1 and estradiol.

Materials:

  • GPER-expressing cells

  • G-1 and estradiol

  • Serum-free medium

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed GPER-expressing cells and grow to near confluency.

  • Serum-starve the cells for several hours (e.g., 4-24 hours) to reduce basal ERK1/2 phosphorylation.

  • Treat the cells with G-1 or estradiol at various concentrations for different time points (e.g., 5, 15, 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.[8][9]

Intracellular Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration in response to G-1 and estradiol.

Materials:

  • GPER-expressing cells

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)[6]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • G-1 and estradiol

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Seed GPER-expressing cells in a black-walled, clear-bottom multi-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Add varying concentrations of G-1 or estradiol to the wells and immediately start kinetic fluorescence measurements.

  • Record the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC_50 value.[10][11]

References

A Comparative Guide to G-1 and Other Selective GPER Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the G protein-coupled estrogen receptor (GPER) agonist G-1 with other alternatives, supported by experimental data. This document details the signaling pathways, experimental methodologies, and quantitative performance of these compounds to aid in the selection and application of GPER agonists in research and development.

Introduction to GPER and its Agonists

The G protein-coupled estrogen receptor (GPER), also known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling. Unlike the classical nuclear estrogen receptors (ERα and ERβ), GPER is primarily located in the cell membrane and endoplasmic reticulum. Its activation triggers a cascade of intracellular signaling events, influencing a wide array of physiological and pathological processes, including cardiovascular function, neuroprotection, and cancer progression.

A variety of compounds have been identified as GPER agonists, ranging from the endogenous ligand 17β-estradiol to synthetic small molecules and phytoestrogens. G-1 was the first identified selective GPER agonist and remains a widely used research tool. Other compounds, such as the selective estrogen receptor modulator (SERM) tamoxifen (B1202), also exhibit agonist activity at GPER. More recently, novel agonists like LNS8801 have entered clinical trials, highlighting the therapeutic potential of targeting GPER. This guide provides a comparative analysis of G-1 and other notable GPER agonists.

Quantitative Comparison of GPER Agonists

The efficacy and utility of a GPER agonist are determined by several key parameters, including its binding affinity (Ki), potency (EC50) in functional assays, and selectivity over other receptors. The following table summarizes the available quantitative data for G-1 and other selected GPER agonists. It is important to note that values may vary between different studies and experimental conditions.

CompoundTypeBinding Affinity (Ki) for GPERPotency (EC50) for GPER ActivationSelectivity NotesReferences
G-1 Synthetic Agonist11 nM2 nM (Calcium mobilization)No significant binding to ERα or ERβ at concentrations up to 10 µM.[1][2][3]
LNS8801 Synthetic AgonistPotent, low nanomolar affinity suggestedNot widely publishedEnantiomerically pure and highly selective for GPER.[4][5][6]
Tamoxifen SERM / GPER Agonist~100-fold lower than estradiolVaries by assay (e.g., cAMP, calcium mobilization)Antagonist at ERα and ERβ, but agonist at GPER.[7][8]
Genistein PhytoestrogenMicromolar rangeVaries by assay (e.g., cAMP production)Binds to ERα, ERβ, and GPER.[9][10]

Signaling Pathways Activated by GPER Agonists

Activation of GPER by agonists like G-1 initiates a complex network of intracellular signaling cascades. A primary mechanism involves the activation of G proteins, leading to downstream effects on various effector enzymes and second messengers.

EGFR Transactivation Pathway

A key signaling cascade initiated by GPER activation is the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process involves the activation of Src kinase and matrix metalloproteinases (MMPs), which cleave pro-heparin-binding EGF-like growth factor (pro-HB-EGF) to release mature HB-EGF. HB-EGF then binds to and activates EGFR, leading to the stimulation of downstream pathways like the MAPK/ERK and PI3K/Akt pathways.[11][12][13][14][15][16]

GPER_EGFR_Transactivation cluster_membrane cluster_cytoplasm Agonist GPER Agonist (e.g., G-1) GPER GPER Agonist->GPER Binds Src Src GPER->Src Activates MMP MMP Src->MMP Activates proHB_EGF pro-HB-EGF MMP->proHB_EGF Cleaves HB_EGF HB-EGF proHB_EGF->HB_EGF EGFR EGFR HB_EGF->EGFR Binds and Activates Downstream Downstream Signaling (MAPK/ERK, PI3K/Akt) EGFR->Downstream caption GPER-Mediated EGFR Transactivation Pathway

GPER-Mediated EGFR Transactivation Pathway
PI3K/Akt Signaling Pathway

GPER activation can also lead to the stimulation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation. This activation can occur downstream of EGFR transactivation or through other G protein-dependent mechanisms. Activated PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Akt then phosphorylates a variety of downstream targets, including mTOR, to regulate cellular processes.[1][12][14][17][18][19][20]

GPER_PI3K_Akt Agonist GPER Agonist GPER GPER Agonist->GPER G_protein G Protein GPER->G_protein PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Cellular_Responses Cellular Responses (Survival, Proliferation) mTOR->Cellular_Responses caption GPER-Activated PI3K/Akt Signaling Pathway

GPER-Activated PI3K/Akt Signaling Pathway
cAMP/PKA Signaling Pathway

GPER is also coupled to Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase (AC) and the subsequent production of cyclic AMP (cAMP).[16][21][22][23][24] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), to modulate gene expression and cellular function.[11][16][21][23][24][25]

GPER_cAMP_PKA Agonist GPER Agonist GPER GPER Agonist->GPER Gas Gαs GPER->Gas Activates AC Adenylyl Cyclase Gas->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression caption GPER-Activated cAMP/PKA Signaling Pathway

GPER-Activated cAMP/PKA Signaling Pathway

Experimental Protocols

Objective comparison of GPER agonists relies on standardized and well-defined experimental protocols. Below are methodologies for key assays used to characterize these compounds.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for GPER.[26][27][28][29][30][31][32]

Materials:

  • Cell membranes prepared from cells overexpressing GPER.

  • Radiolabeled ligand (e.g., [³H]-estradiol or a specific high-affinity GPER radioligand).

  • Test compounds (G-1 and other agonists).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).

  • Wash buffer (e.g., ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in binding buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • Separate bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep cluster_assay cluster_analysis Membranes Prepare GPER-expressing cell membranes Incubation Incubate membranes, radioligand, and test compounds Membranes->Incubation Radioligand Prepare radioligand and test compounds Radioligand->Incubation Filtration Filter to separate bound and free radioligand Incubation->Filtration Counting Measure radioactivity on filters Filtration->Counting Analysis Plot data and calculate IC50 and Ki values Counting->Analysis caption Radioligand Binding Assay Workflow

Radioligand Binding Assay Workflow
Calcium Mobilization Assay

This functional assay measures the ability of a GPER agonist to induce an increase in intracellular calcium concentration, a hallmark of GPER activation through the Gαq pathway.[2][10][19][33][34][35][36][37]

Materials:

  • Cells expressing GPER (and potentially a promiscuous G protein like Gα16 to couple to the calcium pathway).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Test compounds (G-1 and other agonists).

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of the test compound to the cells.

  • Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

  • Plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC50 value.

Calcium_Mobilization_Workflow cluster_prep cluster_assay cluster_analysis Cell_Culture Culture GPER- expressing cells Dye_Loading Load cells with calcium-sensitive dye Cell_Culture->Dye_Loading Stimulation Stimulate cells with GPER agonist Dye_Loading->Stimulation Measurement Measure fluorescence kinetically Stimulation->Measurement Analysis Plot data and calculate EC50 Measurement->Analysis caption Calcium Mobilization Assay Workflow

Calcium Mobilization Assay Workflow
cAMP Production Assay

This functional assay assesses the activation of the Gαs pathway by GPER in response to an agonist, leading to the production of cyclic AMP (cAMP).[4][8][12][19][29][31][32][36][38][39][40]

Materials:

  • Cells expressing GPER.

  • Test compounds (G-1 and other agonists).

  • cAMP assay kit (e.g., ELISA-based or TR-FRET-based).

  • Cell lysis buffer.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Treat the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor for a specified incubation period.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a competitive immunoassay or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, following the kit manufacturer's protocol.

  • Plot the amount of cAMP produced against the logarithm of the test compound concentration to determine the EC50 value.

cAMP_Assay_Workflow cluster_prep cluster_assay cluster_analysis Cell_Culture Culture GPER- expressing cells Stimulation Stimulate cells with GPER agonist +/- PDE inhibitor Cell_Culture->Stimulation Lysis Lyse cells to release cAMP Stimulation->Lysis Detection Measure cAMP levels (ELISA or TR-FRET) Lysis->Detection Analysis Plot data and calculate EC50 Detection->Analysis caption cAMP Production Assay Workflow

cAMP Production Assay Workflow

Conclusion

G-1 remains a cornerstone for in vitro and in vivo studies of GPER function due to its high potency, selectivity, and extensive characterization in the scientific literature. However, the emergence of new agonists like LNS8801, which has progressed to clinical trials, underscores the therapeutic potential of targeting GPER. The choice of agonist will depend on the specific research question, with G-1 being an excellent tool for elucidating fundamental GPER biology, while compounds like tamoxifen can be used to study the interplay between nuclear and membrane estrogen receptor signaling. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to objectively compare and select the most appropriate GPER agonist for their studies, ultimately advancing our understanding of this important receptor and its role in health and disease.

References

Validating the GPER-Selectivity of (3aS,4R,9bR)-G-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selective activation of the G protein-coupled estrogen receptor (GPER) is pivotal for understanding its role in a multitude of physiological and pathological processes. The compound (3aS,4R,9bR)-G-1, a non-steroidal agonist, has become a critical pharmacological tool for these investigations.[1] This guide provides an objective comparison of G-1's selectivity for GPER over classical estrogen receptors, ERα and ERβ, supported by experimental data and detailed methodologies.

Unwavering Selectivity: G-1's Binding Affinity and Functional Activity

Experimental data consistently demonstrate G-1's high affinity for and selective activation of GPER, with minimal to no interaction with ERα and ERβ at concentrations where it potently activates GPER.[1][2][3] This selectivity is fundamental to its utility in isolating GPER-mediated signaling pathways.[1] The enantiomer this compound, also known as LNS8801, is the active form of the commonly used racemic mixture G-1 and is advancing into clinical trials.[4][5]

It is important to note that while G-1 is a highly selective tool, some studies suggest that at concentrations significantly higher than its EC50, it may elicit off-target, GPER-independent effects.[6][7] Therefore, careful dose-response studies and the use of appropriate controls, such as GPER antagonists or GPER-knockdown models, are crucial for interpreting experimental results.[7][8]

Table 1: Comparative Binding Affinity and Functional Activity of G-1

LigandReceptorBinding Affinity (Ki)Functional Activity (EC50)
This compound GPER11 nM[1][3][9]2 nM[1][3]
ERα>10,000 nM[1]No activity up to 10 µM[1][3]
ERβ>10,000 nM[1]No activity up to 10 µM[1][3]

Table 2: Comparison with Other GPER Modulators

CompoundTypeSelectivity Profile
G15 AntagonistSelective for GPER over ERα and ERβ.[10][11]
G36 AntagonistSelective for GPER over ERα and ERβ.[11]
GPER-L1, GPER-L2 AgonistReported as GPER-selective agonists.[12][13]
Tamoxifen SERM / GPER AgonistActs as an antagonist on classical ERs but an agonist on GPER.[6][13][14]
Fulvestrant (ICI 182,780) SERD / GPER AgonistA complete antagonist for ERα and ERβ that functions as a GPER agonist.[13]

GPER-Mediated Signaling Cascades Activated by G-1

Upon binding to GPER, G-1 initiates a cascade of rapid, non-genomic intracellular signaling events, which are distinct from the genomic pathways typically associated with ERα and ERβ.[1] These signaling pathways are central to the diverse physiological roles of GPER.

GPER_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER binds G_protein G Proteins (Gα, Gβγ) GPER->G_protein activates MMPs MMPs G_protein->MMPs AC Adenylyl Cyclase G_protein->AC PLC PLC G_protein->PLC EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK (ERK1/2) EGFR->MAPK pro_HBEGF pro-HB-EGF MMPs->pro_HBEGF cleaves HBEGF HB-EGF pro_HBEGF->HBEGF HBEGF->EGFR transactivates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Gene_Transcription Gene Transcription PKA->Gene_Transcription IP3 IP3 PLC->IP3 Ca_ER ER Ca2+ Store IP3->Ca_ER releases Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Akt Akt PI3K->Akt Akt->Gene_Transcription MAPK->Gene_Transcription

GPER Signaling Pathway Activated by G-1.

Experimental Protocols for Assessing G-1 Selectivity

Accurate determination of G-1's selectivity relies on robust and well-defined experimental protocols. Below are outlines of the key assays used to quantify ligand binding and functional activation of GPER.

This assay determines the binding affinity (Ki) of G-1 for GPER, ERα, and ERβ by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Assay cluster_workflow Workflow start Start prep_membranes Prepare Membranes (Expressing GPER, ERα, or ERβ) start->prep_membranes incubate Incubate Membranes with Radioligand (e.g., [3H]-estradiol) and varying [G-1] prep_membranes->incubate separate Separate Bound and Free Radioligand (e.g., Filtration) incubate->separate quantify Quantify Bound Radioligand (Scintillation Counting) separate->quantify analyze Analyze Data (Competition Curve Fitting) quantify->analyze determine_ki Determine Ki Value analyze->determine_ki Calcium_Mobilization_Assay cluster_workflow Workflow start Start load_cells Load GPER-expressing cells with a Calcium-sensitive Dye (e.g., Fura-2 AM) start->load_cells wash_cells Wash cells to remove extracellular dye load_cells->wash_cells stimulate Stimulate cells with varying [G-1] wash_cells->stimulate measure Measure Fluorescence Changes over time using a Fluorescence Plate Reader stimulate->measure analyze Analyze Data (Dose-Response Curve) measure->analyze determine_ec50 Determine EC50 Value analyze->determine_ec50

References

G-1: A Highly Selective GPER Agonist for Use as a Negative Control in Estrogen Receptor Alpha Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, delineating the specific signaling pathways of estrogen receptors is paramount. This guide provides a comprehensive comparison of G-1, a potent G protein-coupled estrogen receptor (GPER) agonist, and its application as a negative control to exclude classical estrogen receptor alpha (ERα) mediated effects in experimental settings.

G-1 has emerged as an invaluable pharmacological tool due to its high selectivity for GPER, with negligible affinity for the classical nuclear estrogen receptors, ERα and ERβ. This remarkable specificity allows researchers to isolate and study GPER-mediated signaling cascades, while simultaneously serving as a robust negative control in experiments focused on ERα's genomic and non-genomic actions.

Unparalleled Selectivity: A Quantitative Comparison

Experimental data consistently demonstrates G-1's high-affinity binding to GPER and its lack of significant interaction with ERα and ERβ at concentrations where it potently activates GPER. This selectivity is the cornerstone of its utility as a negative control for ERα.

Ligand Receptor Binding Affinity (Ki) Functional Activity (EC50)
G-1 GPER11 nM2 nM
G-1 ERα>10,000 nMNo activity up to 10 µM[1]
G-1 ERβ>10,000 nMNo activity up to 10 µM[1]

G-1 as a Negative Control: Experimental Evidence

The utility of G-1 as a negative control is exemplified in studies investigating ERα-mediated gene expression. For instance, in MCF-7 breast cancer cells, which express ERα, the selective ERα agonist propyl-pyrazole-triol (PPT) induces the expression of the metastasis suppressor gene BRMS1. In contrast, treatment with G-1 does not elicit this response, confirming that BRMS1 expression is mediated by ERα and not GPER.

Furthermore, G-1 does not activate estrogen response element (ERE)-driven reporter genes, which is a hallmark of classical ERα signaling. In fact, at higher concentrations, G-1 can inhibit ERE activation induced by estradiol (B170435) and other ERα agonists, further highlighting the distinct signaling pathways.[2]

Comparison with Other Negative Control Strategies

While G-1 is a powerful tool, it is important to consider other strategies for establishing ERα-independent effects.

Negative Control Strategy Description Advantages Disadvantages
G-1 (GPER Agonist) A selective GPER agonist that does not bind to or activate ERα.Allows for the study of GPER signaling in ERα-positive cells. Can be used in a wide range of cell types and in vivo models.Potential for off-target effects at very high concentrations. Does not account for potential ERα/GPER crosstalk.
ERα Antagonists (e.g., Fulvestrant/ICI 182,780) Compounds that bind to ERα and block its activity.Directly targets and inhibits ERα signaling.Some ERα antagonists can have partial agonist activity at GPER. May not fully elucidate GPER-specific effects.
ERα-Negative Cell Lines Cells that do not endogenously express ERα (e.g., MDA-MB-231).Provides a clean background to study GPER without ERα interference.Results may not be directly translatable to ERα-positive cells. Cellular context and signaling networks may differ significantly.
siRNA/shRNA Knockdown of ERα Genetic tools to reduce the expression of ERα.Highly specific for targeting ERα.Can have off-target effects and incomplete knockdown. Requires transfection and optimization.

Signaling Pathways

To visually delineate the distinct signaling mechanisms, the following diagrams illustrate the classical ERα pathway and the GPER pathway activated by G-1.

ER_alpha_signaling Classical ERα Signaling Pathway E2 Estradiol (E2) ERa_cyto ERα E2->ERa_cyto Binds ERa_dimer ERα Dimer ERa_cyto->ERa_dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) ERa_dimer->ERE Binds Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates Coactivators Coactivators Coactivators->ERa_dimer Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to

Caption: Classical ERα Signaling Pathway.

GPER_signaling GPER Signaling Pathway Activated by G-1 G1 G-1 GPER GPER G1->GPER Binds G_protein G Proteins (Gα, Gβγ) GPER->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC PLC Phospholipase C (PLC) G_protein->PLC EGFR_trans EGFR Transactivation G_protein->EGFR_trans cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Cellular Responses PKA->Downstream IP3 IP3 PLC->IP3 Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization MAPK_ERK MAPK/ERK Pathway EGFR_trans->MAPK_ERK MAPK_ERK->Downstream Ca_mobilmobilization Ca_mobilmobilization Ca_mobilmobilization->Downstream

Caption: GPER Signaling Pathway Activated by G-1.

Experimental Protocols

Protocol 1: Assessing ERα-Mediated Gene Expression using G-1 as a Negative Control

Objective: To determine if the expression of a target gene is regulated by classical ERα signaling.

Materials:

  • ERα-positive cells (e.g., MCF-7)

  • Cell culture medium (phenol red-free) with charcoal-stripped serum

  • Estradiol (E2) or a selective ERα agonist (e.g., PPT)

  • G-1

  • Vehicle control (e.g., DMSO)

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

Procedure:

  • Seed ERα-positive cells in phenol (B47542) red-free medium supplemented with charcoal-stripped serum for at least 48 hours to deplete endogenous steroids.

  • Treat cells with one of the following for a predetermined time course (e.g., 6, 12, 24 hours):

    • Vehicle control

    • E2 or PPT (positive control for ERα activation)

    • G-1 (negative control)

  • Harvest cells and extract total RNA.

  • Perform qRT-PCR to quantify the mRNA levels of the target gene.

  • Expected Outcome: If the target gene expression is significantly increased by E2/PPT but not by G-1, it indicates that the gene is regulated by classical ERα signaling.

Protocol 2: Validating G-1 Selectivity using a GPER Antagonist

Objective: To confirm that the effects observed with G-1 are mediated by GPER.

Materials:

  • Cells expressing GPER

  • G-1

  • GPER-selective antagonist (e.g., G15 or G36)

  • Assay reagents for the specific cellular response being measured (e.g., calcium mobilization, cAMP production, cell migration)

Procedure:

  • Pre-treat cells with the GPER antagonist (e.g., G15 or G36) at an effective concentration for a sufficient duration (e.g., 30-60 minutes).

  • Add G-1 to the pre-treated cells.

  • Include control groups:

    • Vehicle only

    • G-1 only

    • GPER antagonist only

  • Measure the cellular response of interest.

  • Expected Outcome: If the GPER antagonist blocks the cellular response induced by G-1, it confirms that the effect of G-1 is specifically mediated through GPER.

Experimental Workflow

The following diagram outlines a typical workflow for utilizing G-1 as a negative control to investigate ERα-mediated cellular responses.

experimental_workflow Experimental Workflow: G-1 as a Negative Control for ERα start Start: Hypothesis on ERα-mediated effect cell_prep Prepare ERα-positive cells (e.g., MCF-7) in steroid-depleted medium start->cell_prep treatment Treat cells with: - Vehicle (Control) - ERα Agonist (e.g., E2, PPT) - G-1 (Negative Control) cell_prep->treatment assay Perform cellular assay (e.g., qRT-PCR, Proliferation Assay, Reporter Assay) treatment->assay data_analysis Analyze Data assay->data_analysis optional_step Optional: Confirm G-1 specificity with GPER antagonist (e.g., G15/G36) assay->optional_step decision ERα agonist shows effect? G-1 shows no effect? data_analysis->decision conclusion_yes Conclusion: Effect is likely ERα-mediated decision->conclusion_yes Yes conclusion_no Conclusion: Effect is not classically ERα-mediated. Investigate other pathways. decision->conclusion_no No optional_step->data_analysis

Caption: Experimental Workflow using G-1.

References

A Comparative Analysis of G-1 and G15: A Guide for GPER Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the G protein-coupled estrogen receptor (GPER) agonist, G-1, and the GPER antagonist, G15. The information presented is supported by experimental data to assist in the strategic selection and application of these critical research tools for investigating GPER signaling.

Introduction to G-1 and G15

The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling.[1] Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER activation initiates distinct intracellular signaling cascades. To dissect these pathways, highly selective pharmacological tools are essential. G-1 was the first selective GPER agonist identified, while G15 was subsequently developed as a selective GPER antagonist, structurally similar to G-1.[2][3] Both compounds have become indispensable for elucidating the physiological and pathological roles of GPER.

Quantitative Performance: G-1 vs. G15

The following table summarizes the key quantitative parameters for G-1 and G15, highlighting their affinity, potency, and selectivity for GPER.

ParameterG-1G15Reference
Primary Function GPER AgonistGPER Antagonist[4]
Binding Affinity (Ki/Kd) ~11 nM~20 nM[4][5][6]
Functional Potency (EC50) ~2 nM (agonist activity)Not Applicable
Functional Inhibition (IC50) Not Applicable~185-200 nM (inhibits Ca2+ mobilization)[4][7]
Selectivity vs. ERα No activity up to 10 µMNo affinity up to 10 µM[4]
Selectivity vs. ERβ No activity up to 10 µMNo affinity up to 10 µM[4]

Signaling Pathways

GPER Activation by G-1

Upon binding, the agonist G-1 activates GPER, which is primarily coupled to stimulatory G proteins (Gs).[8] This activation triggers a cascade of downstream signaling events. A key pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process is often mediated by the G protein βγ-subunits, activation of Src kinase, and subsequent cleavage of membrane-tethered heparin-binding EGF (HB-EGF) by matrix metalloproteinases (MMPs).[8][9] Activated EGFR then initiates downstream pathways, including the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt signaling cascades, which regulate cellular processes like proliferation, survival, and migration.[9][10] GPER activation can also stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[10][11]

GPER_Agonist_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm G1 G-1 (Agonist) GPER GPER G1->GPER Binds G_protein G Protein (αβγ) GPER->G_protein Activates EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK MMP MMP proHBEGF pro-HB-EGF MMP->proHBEGF Cleaves HBEGF HB-EGF proHBEGF->HBEGF Src Src G_protein->Src βγ subunit Src->MMP Activates Akt Akt PI3K->Akt Cell_Response Cellular Response (Proliferation, Survival) Akt->Cell_Response ERK->Cell_Response HBEGF->EGFR Binds & Activates

GPER agonist (G-1) signaling cascade.
GPER Inhibition by G15

G15 acts as a competitive antagonist at the GPER binding site. By occupying the receptor, it prevents agonists like 17β-estradiol or G-1 from binding and initiating the downstream signaling cascade.[7] This blockade effectively inhibits all subsequent events, including G protein activation, EGFR transactivation, and the activation of the ERK and Akt pathways.[2] Consequently, G15 can be used to reverse or prevent the physiological effects mediated by GPER activation.[12]

GPER_Antagonist_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm G15 G15 (Antagonist) GPER GPER G15->GPER Binds & Blocks Agonist Agonist (e.g., E2, G-1) Agonist->GPER Binding Prevented X No_Signal No Downstream Signaling GPER->No_Signal No Activation X->GPER label_block X

Antagonistic action of G15 on GPER.

Experimental Protocols

Objective comparison of G-1 and G15 relies on standardized and well-defined experimental protocols. Below are methodologies for key assays used to characterize these compounds.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of G-1 and G15 for GPER by measuring their ability to displace a specific radiolabeled ligand.

  • Objective: To determine the inhibitory constant (Ki) of G-1 and G15 for GPER.

  • Materials:

    • Cell membranes prepared from cells endogenously or recombinantly expressing GPER (e.g., Hec50 or SKBR3 cells).[13]

    • Radioligand (e.g., iodinated G-1 derivative or [3H]-17β-estradiol).[7][14]

    • Unlabeled competitor compounds (G-1, G15) at a range of concentrations.

    • Assay buffer (e.g., Tris-HCl with protease inhibitors).

    • Glass fiber filters and a cell harvester for separation of bound and free radioligand.

    • Scintillation counter.

  • Methodology:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor compound (G-1 or G15).

    • Allow the reaction to reach equilibrium (typically with short incubation times at 4°C to prevent receptor degradation).[14]

    • Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 value (the concentration of competitor that displaces 50% of the radioligand) from the resulting sigmoidal curve.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_separation Separation & Measurement cluster_analysis Data Analysis A Prepare GPER-expressing cell membranes D Incubate Membranes + Radioligand + Competitor (G-1/G15) A->D B Prepare serial dilutions of G-1 or G15 B->D C Prepare radioligand (e.g., I-125-G-1) C->D E Vacuum filtration through glass fiber filters D->E F Wash filters to remove non-specific binding E->F G Measure radioactivity with scintillation counter F->G H Plot % specific binding vs. [Competitor] G->H I Calculate IC50 from curve H->I J Convert IC50 to Ki using Cheng-Prusoff equation I->J

Workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay

This functional assay measures the ability of G-1 to induce an increase in intracellular calcium ([Ca2+]i), a hallmark of GPER activation, and the ability of G15 to inhibit this effect.

  • Objective: To determine the EC50 of G-1 for inducing calcium mobilization and the IC50 of G15 for inhibiting this response.

  • Methodology:

    • Load GPER-expressing cells (e.g., SKBR3) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • For G15 testing, pre-incubate the cells with varying concentrations of G15 for a defined period (e.g., 30 minutes).[15]

    • Establish a baseline fluorescence reading using a fluorometric plate reader or microscope.

    • Add G-1 (at varying concentrations for EC50, or a fixed concentration, e.g., EC80, for IC50 testing) to stimulate the cells.

    • Record the change in fluorescence intensity over time. The peak fluorescence response corresponds to the maximum increase in [Ca2+]i.

    • For G-1 EC50, plot the peak response against the log of the G-1 concentration. For G15 IC50, plot the percentage inhibition of the G-1 response against the log of the G15 concentration.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the activation of the MAPK/ERK pathway, a downstream target of GPER signaling.

  • Objective: To determine if G-1 induces ERK1/2 phosphorylation and if G15 can block this effect.

  • Methodology:

    • Culture GPER-expressing cells to sub-confluency and serum-starve them to reduce basal ERK activity.

    • For antagonist studies, pre-treat cells with G15 for a specified time.

    • Stimulate cells with G-1 for a short period (e.g., 5-15 minutes).[16]

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

    • Determine protein concentration using a standard method (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

    • Quantify band intensities using densitometry software.

Conclusion

G-1 and G15 are highly selective and potent pharmacological tools essential for the study of GPER. G-1 serves as a reliable agonist to probe GPER-mediated signaling pathways and physiological functions. G15 is a validated antagonist, crucial for confirming that an observed effect is specifically mediated by GPER and for investigating the consequences of receptor blockade.[4] The choice between these compounds depends entirely on the experimental goal: to activate or to inhibit the receptor. The data and protocols presented in this guide provide a robust framework for researchers to effectively utilize G-1 and G15, thereby advancing the understanding of GPER biology in health and disease.

References

Comparative Analysis of (3aS,4R,9bR)-G-1 Cross-Reactivity with Other Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity and functional activity of (3aS,4R,9bR)-G-1, a selective G protein-coupled estrogen receptor (GPER) agonist, with its potential for cross-reactivity with other receptors, notably the classical estrogen receptors (ERα and ERβ) and microtubules. The information presented herein is supported by experimental data to aid in the design and interpretation of studies involving this compound.

Executive Summary

This compound is a valuable tool for investigating GPER-mediated signaling. However, like many small molecule ligands, it is not devoid of off-target effects, particularly at higher concentrations. This guide highlights its high affinity and selectivity for GPER over classical estrogen receptors. Furthermore, it addresses the GPER-independent effects observed at micromolar concentrations, which are attributed to interactions with the microtubule network. Understanding this selectivity profile is crucial for accurate experimental design and data interpretation.

Quantitative Cross-Reactivity Data

The following table summarizes the binding affinities of this compound for its primary target, GPER, and its off-targets, ERα, ERβ, and tubulin.

TargetParameterValueFold Selectivity (GPER vs. Off-Target)
GPER Kd~9.9 - 11 nM-
ERα Ki>10,000 nM>900-fold
ERβ Ki>10,000 nM>900-fold
Microtubules Effective ConcentrationMicromolar (µM) range~100 to 1000-fold

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; a lower value indicates a higher affinity. The effective concentration for microtubule effects is the range at which inhibition of tubulin polymerization and microtubule-related cellular effects are observed.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental approaches discussed, the following diagrams are provided.

GPER_Signaling_Pathway G1 This compound GPER GPER G1->GPER Binds G_protein G Proteins (Gα, Gβγ) GPER->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC PLC Phospholipase C (PLC) G_protein->PLC ERK ERK1/2 Activation G_protein->ERK PI3K PI3K/Akt Pathway G_protein->PI3K cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 PKA PKA cAMP->PKA Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization Gene_expression Gene Expression PKA->Gene_expression Ca_mobilization->Gene_expression ERK->Gene_expression Cell_proliferation Cell Proliferation PI3K->Cell_proliferation Apoptosis Apoptosis PI3K->Apoptosis Experimental_Workflow cluster_binding Competitive Binding Assay cluster_functional Calcium Mobilization Assay Receptor_prep Prepare Receptor Source (e.g., cell membranes) Incubation Incubate Receptor_prep->Incubation Radioligand Radiolabeled Ligand (e.g., ³H-Estradiol) Radioligand->Incubation Competitor Unlabeled Competitor (this compound) Competitor->Incubation Separation Separate Bound/Free Ligand (e.g., filtration) Incubation->Separation Detection Detect Radioactivity Separation->Detection Analysis_binding Data Analysis (Ki) Detection->Analysis_binding Cell_culture Culture Cells Expressing GPER Dye_loading Load with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) Cell_culture->Dye_loading Stimulation Stimulate with this compound Dye_loading->Stimulation Measurement Measure Fluorescence Change Stimulation->Measurement Analysis_functional Data Analysis (EC₅₀) Measurement->Analysis_functional

Validating the Anti-Proliferative Effects of G-1 in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a significant target in cancer therapy. Its activation can trigger signaling cascades that influence cell proliferation, migration, and apoptosis. G-1, a selective GPER agonist, has been instrumental in elucidating these pathways and shows promise as a potential therapeutic agent. This guide provides an objective comparison of G-1's anti-proliferative effects against other endocrine therapies, supported by experimental data and detailed protocols.

Comparative Analysis of Anti-Proliferative Effects

G-1 exerts its anti-proliferative effects across a variety of cancer cell lines, often by inducing cell cycle arrest and apoptosis.[1][2][3] Its efficacy is frequently compared to standard-of-care endocrine therapies such as Tamoxifen, a selective estrogen receptor modulator (SERM), and Fulvestrant (B1683766), a selective estrogen receptor degrader (SERD).

  • G-1: The GPER-specific agonist G-1 has demonstrated potent growth-inhibiting effects in numerous cancer models, including those for breast, ovarian, glioblastoma, and prostate cancers.[1][2][4] Its mechanism often involves inducing a G2/M phase cell cycle arrest or promoting apoptosis independent of the classical nuclear estrogen receptors (ERα and ERβ).[2][4]

  • Tamoxifen: As a SERM, Tamoxifen's primary mechanism involves antagonizing the nuclear estrogen receptor α (ERα). It typically induces a G1 phase cell cycle arrest.[5][6][7] However, its activity can be complex; in some contexts, Tamoxifen can act as a GPER agonist, and prolonged treatment has been shown to upregulate GPER-1, potentially increasing cell proliferation.[7][8]

  • Fulvestrant: This compound is a pure antiestrogen (B12405530) that binds to ERα, leading to its degradation.[9][10] This action effectively shuts down ERα signaling. Studies have shown that Fulvestrant can reduce cell proliferation more significantly than Tamoxifen in some breast cancer models.[11]

Data Presentation: G-1 vs. Alternative Compounds

The following table summarizes the anti-proliferative effects of G-1 and other relevant compounds in various cancer cell lines.

CompoundCancer Cell Line(s)EffectEffective Concentration / IC50Citation(s)
G-1 Glioblastoma (LN229, U251)Growth arrest1 µM[4]
Ovarian CancerAttenuated cell proliferation and migrationNot specified[1]
Breast Cancer (MCF-7)G2/M cell cycle arrest, late apoptosisNot specified[2]
Lung Cancer (A549)Anti-proliferative41.13 µM (IC50)[12]
T-lineage Leukemia (Jurkat)Suppresses proliferation, induces apoptosisNot specified[3]
Tamoxifen Breast Cancer (MCF-7)G1 cell cycle arrest~10% decrease in cell number at 24h[5]
Breast Cancer (MDA-MB-231)G1 cell cycle arrest25 µM[7]
Fulvestrant ER+ Breast CancerReduced proliferation250 mg (in vivo)[11]
ER+ Breast Cancer ModelsER degradation, decreased proliferationNot specified[9]

Experimental Protocols

A precise methodology is critical for validating and comparing the anti-proliferative effects of compounds like G-1. The MTT assay is a widely used colorimetric method for assessing cell viability and proliferation.

Protocol: MTT Cell Proliferation Assay

This protocol quantifies viable cells by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product by mitochondrial dehydrogenases.[12] The amount of formazan is directly proportional to the number of living cells.[13]

Materials:

  • G-1 (stock solution in DMSO)

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • Microplate reader (absorbance at ~570nm)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Attachment: Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]

  • G-1 Treatment: Prepare serial dilutions of G-1 in complete medium. Common concentrations to test range from 0.1 µM to 50 µM.[12] Remove the old medium from the wells and add 100 µL of the G-1 dilutions.

  • Controls: Include a vehicle control (medium with the same DMSO concentration used for the highest G-1 dose) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the anti-proliferative effect of G-1 at different concentrations.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in studying G-1.

GPER_Signaling_Pathway cluster_membrane Cell Membrane G1 G-1 GPER GPER G1->GPER binds Src Src GPER->Src Gas Gαs GPER->Gas Ca_Mobil Intracellular Ca2+ Mobilization GPER->Ca_Mobil MMPs MMPs Src->MMPs activates HB_EGF pro-HB-EGF (cleavage) MMPs->HB_EGF EGFR EGFR (transactivation) HB_EGF->EGFR activates MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK stimulates PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt stimulates Outcome Cell Cycle Arrest & Apoptosis (Anti-Proliferative Effect) MAPK_ERK->Outcome PI3K_Akt->Outcome AC Adenylyl Cyclase Gas->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PKA->Outcome Ca_Mobil->Outcome

GPER signaling pathway initiated by G-1.[3][12]

Experimental_Workflow Start Start: Cell Culture Seed Seed Cells in 96-Well Plate Start->Seed Attach Incubate (24h) for Cell Attachment Seed->Attach Treat Treat with G-1 & Vehicle Control Attach->Treat Incubate_Treat Incubate (24-72h) Treat->Incubate_Treat Add_MTT Add MTT Reagent to each well Incubate_Treat->Add_MTT Incubate_MTT Incubate (3-4h) for Formazan Formation Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance (~570nm) Solubilize->Read Analyze Data Analysis: Calculate % Viability Read->Analyze End End: Results Analyze->End

Experimental workflow for an MTT anti-proliferation assay.

References

G-1: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Oncology and Drug Development

The G protein-coupled estrogen receptor (GPER) agonist, G-1, has emerged as a compound of significant interest in cancer research due to its selective activation of GPER, a receptor implicated in a variety of cellular processes. This guide provides an objective comparison of the in vitro and in vivo efficacy of G-1 across various cancer models, supported by experimental data and detailed methodologies.

Data Presentation: In Vitro and In Vivo Effects of G-1

The following tables summarize the observed effects of G-1 on cancer cell lines and in animal models, providing a quantitative overview of its efficacy.

Table 1: In Vitro Efficacy of G-1 in Cancer Cell Lines
Cell LineCancer TypeConcentrationObserved EffectsCitation
H295RAdrenocortical CarcinomaMicromolar (µM) concentrationsReduced cell proliferation, G2 cell cycle arrest, DNA damage, and apoptosis.[1]
MDA-MB-231Breast Cancer10 µMSuppressed cell proliferation, induced apoptosis, and cell cycle blockage.[2]
AGS, SNU-216Gastric CancerNot specifiedG-1 treatment attenuates GPER expression and induces cell death.[3]
Jeko-1, Mino, Rec-1Mantle Cell Lymphoma0-5 µMDose-dependent induction of apoptosis and cell cycle arrest.[4]
Jurkat, CCRF-CEMT-cell Acute Lymphoblastic Leukemia≥0.5 µMCytotoxic effects, reduction in live cell counts.[5]
SiHaCervical CancerNot specifiedActivates apoptosis and inhibits proliferation.[6]
Table 2: In Vivo Efficacy of G-1 in Xenograft Models
Xenograft ModelCancer TypeG-1 AdministrationObserved EffectsCitation
H295R XenograftAdrenocortical CarcinomaNot specifiedSignificantly reduced tumor volume and decreased expression of Ki-67.[1]
AGS, SNU-216 XenograftGastric CancerIntraperitoneal (i.p.) injectionDecreased tumor volume in high GPER-expressing cells.[3]
Mantle Cell Lymphoma XenograftMantle Cell LymphomaNot specifiedExhibited anti-tumor functions.[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

GPER_Signaling_Pathway G-1 Activated GPER Signaling Pathway G1 G-1 GPER GPER G1->GPER binds & activates Gs Gαs GPER->Gs Src Src GPER->Src activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates MMPs MMPs Src->MMPs activates pro_HBEGF pro-HB-EGF MMPs->pro_HBEGF cleaves HBEGF HB-EGF pro_HBEGF->HBEGF EGFR EGFR HBEGF->EGFR binds & activates MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Apoptosis Apoptosis MAPK_ERK->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK_ERK->CellCycleArrest Proliferation_Inhibition Inhibition of Proliferation PI3K_Akt->Proliferation_Inhibition Experimental_Workflow General Workflow for Evaluating G-1 Efficacy cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellCulture Cancer Cell Line Culture G1_Treatment_vitro G-1 Treatment (Dose-Response) CellCulture->G1_Treatment_vitro ViabilityAssay Cell Viability Assay (MTT/MTS) G1_Treatment_vitro->ViabilityAssay ApoptosisAssay Apoptosis Assay (Annexin V/Sub-G1) G1_Treatment_vitro->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (Flow Cytometry) G1_Treatment_vitro->CellCycleAssay Xenograft Establish Xenograft Model (Immunocompromised Mice) ViabilityAssay->Xenograft Promising results lead to G1_Treatment_vivo G-1 Administration (e.g., i.p.) Xenograft->G1_Treatment_vivo TumorMeasurement Tumor Volume Measurement G1_Treatment_vivo->TumorMeasurement IHC Immunohistochemistry (e.g., Ki-67) TumorMeasurement->IHC

References

G-1's Off-Target Mechanisms: A Comparative Guide to GPER-Independent Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic compound G-1, widely recognized as a selective agonist for the G protein-coupled estrogen receptor (GPER), is increasingly understood to elicit biological effects through mechanisms independent of this receptor, particularly at micromolar concentrations. These "off-target" effects have significant implications for its therapeutic application and for the interpretation of experimental data. This guide provides a comparative overview of the known GPER-independent mechanisms of G-1, supported by experimental data, detailed protocols for key assays, and visual representations of the signaling pathways involved.

GPER-Independent Anti-Cancer Activity of G-1

A growing body of evidence demonstrates that G-1 can inhibit cell proliferation and induce apoptosis in various cancer cell lines that lack GPER expression. This suggests that G-1 may have therapeutic potential beyond its GPER-agonist activity.

Comparative Efficacy of G-1 on Cancer Cell Viability (GPER-Independent)

The following table summarizes the effective concentrations of G-1 required to inhibit the proliferation of various cancer cell lines in a GPER-independent manner.

Cell LineCancer TypeGPER StatusG-1 Concentration for Significant EffectObserved EffectsCitation
KGNOvarian Granulosa Cell TumorGPER-positive (but effects are GPER-independent)> 0.5 µMSuppression of proliferation, cell cycle arrest at G2/M, apoptosis[1]
HEK-293- (Embryonic Kidney)GPER-negativeMicromolar concentrationsSuppression of proliferation, cell cycle arrest, apoptosis[1]
MDA-MB-231Breast CancerGPER-negative/lowMicromolar concentrationsSuppression of proliferation, apoptosis[1][2]
Jurkat & CCRF-CEMT-cell Acute Lymphoblastic LeukemiaGPER-positive (but effects are GPER-independent)≥ 0.5 µMReduced viability, apoptosis, cell cycle arrest at G2/M[3]
H295RAdrenocortical CarcinomaGPER-positive (but effects are GPER-independent)Micromolar concentrationsReduced tumor growth, cell cycle arrest, apoptosis[4]

Key GPER-Independent Mechanisms of G-1

Two primary GPER-independent mechanisms of G-1 have been elucidated: disruption of microtubule dynamics and induction of apoptosis via the ROS/Egr-1/BAX pathway.

Disruption of Microtubule Polymerization

G-1 has been shown to directly interfere with microtubule formation, a mechanism shared by some established chemotherapy agents. This disruption leads to cell cycle arrest and subsequent apoptosis.

  • In Vitro Tubulin Polymerization Assay: G-1 directly inhibits the polymerization of purified tubulin in a dose-dependent manner, similar to the effects of known microtubule destabilizers like nocodazole.[5]

  • Cellular Effects: Treatment of cancer cells with G-1 leads to the disassembly of microtubule spindles, resulting in the formation of multiple spindle asters and mitotic arrest.[5]

G1_Microtubule_Disruption G1 G-1 Tubulin Tubulin Dimers G1->Tubulin Binds to colchicine (B1669291) site Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Microtubules->Spindle Assembly Arrest Mitotic Arrest Spindle->Arrest Disruption Apoptosis Apoptosis Arrest->Apoptosis

Caption: G-1 directly inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.
Induction of Apoptosis via the ROS/Egr-1/BAX Pathway

In adrenocortical carcinoma cells, G-1 has been found to induce apoptosis through a signaling cascade involving the generation of reactive oxygen species (ROS).

  • ROS Production: G-1 treatment leads to a significant increase in intracellular ROS levels.[3][4]

  • ERK Activation: The increase in ROS subsequently activates the ERK1/2 signaling pathway.[4]

  • Egr-1 and BAX Upregulation: Activated ERK1/2 promotes the expression of the transcription factor Egr-1, which in turn upregulates the pro-apoptotic protein BAX.[4]

G1_ROS_Apoptosis G1 G-1 ROS Reactive Oxygen Species (ROS) G1->ROS Induces ERK ERK1/2 ROS->ERK Activates Egr1 Egr-1 ERK->Egr1 Upregulates BAX BAX Egr1->BAX Upregulates Mitochondria Mitochondria BAX->Mitochondria Promotes mitochondrial permeability Apoptosis Apoptosis Mitochondria->Apoptosis Initiates intrinsic pathway

Caption: G-1 induces apoptosis through a ROS-mediated pathway involving ERK, Egr-1, and BAX.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

Objective: To determine the direct effect of G-1 on the assembly of microtubules from purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol (B35011)

  • Fluorescent reporter for polymerization (e.g., DAPI)

  • G-1, Paclitaxel (positive control for stabilization), Nocodazole (positive control for destabilization)

  • 96-well microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare a tubulin solution (e.g., 2 mg/mL) in cold polymerization buffer.

  • Add GTP to a final concentration of 1 mM and glycerol to 10%.

  • Add the fluorescent reporter to the tubulin solution.

  • Dispense the tubulin solution into the wells of a pre-warmed 96-well plate.

  • Add G-1 at various concentrations, along with controls (vehicle, paclitaxel, nocodazole), to the respective wells.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes. An increase in fluorescence indicates tubulin polymerization.

  • Plot fluorescence intensity versus time to generate polymerization curves for each condition.

Reactive Oxygen Species (ROS) Detection Assay

Objective: To measure the intracellular production of ROS in response to G-1 treatment.

Materials:

  • Cell line of interest

  • Complete culture medium

  • G-1

  • ROS-sensitive fluorescent probe (e.g., CM-H2DCFDA)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • 96-well black, clear-bottom plate

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Wash the cells twice with HBSS.

  • Load the cells with the ROS-sensitive probe (e.g., 5 µM CM-H2DCFDA in HBSS) and incubate for 30 minutes in the dark at 37°C.

  • Remove the probe-containing solution and wash the cells again with HBSS.

  • Add fresh culture medium containing various concentrations of G-1 or vehicle control to the wells.

  • Immediately measure the fluorescence intensity using a fluorescence plate reader (excitation/emission wavelengths appropriate for the probe, e.g., ~495/525 nm for DCF).

  • Alternatively, visualize and capture images of the cells using a fluorescence microscope.

Western Blot for Egr-1 and BAX

Objective: To quantify the protein expression levels of Egr-1 and BAX following G-1 treatment.

Materials:

  • Cell line of interest

  • G-1

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Egr-1, BAX, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with G-1 or vehicle control for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Normalize protein concentrations and prepare lysates in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and perform densitometry analysis to quantify protein levels relative to the loading control.

Conclusion

The GPER-independent mechanisms of G-1 represent a significant area of study with implications for its development as a therapeutic agent. The ability of G-1 to disrupt microtubule dynamics and induce apoptosis through ROS-mediated pathways in a variety of cancer cells highlights its potential as a multi-modal anti-cancer drug. Researchers and drug development professionals should consider these off-target effects when designing experiments and interpreting results related to G-1, as well as when exploring its therapeutic applications. Further investigation into these and other potential GPER-independent pathways will be crucial for fully understanding the pharmacological profile of this versatile compound.

References

G-1 Analogs and Their Activity at the G Protein-Coupled Estrogen Receptor (GPER): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, has emerged as a critical mediator of non-genomic estrogen signaling, playing a significant role in a multitude of physiological and pathological processes. The discovery of G-1, a selective GPER agonist, has paved the way for the development of a suite of pharmacological tools to probe the receptor's function. This guide provides a comparative analysis of the structure-activity relationship (SAR) of key G-1 analogs, presenting their binding affinities and functional activities in a structured format. Detailed experimental protocols for the characterization of these compounds are also provided to facilitate reproducible research.

Structure-Activity Relationship and Comparative Performance

The development of G-1 as a potent and selective GPER agonist (Kᵢ = 11 nM, EC₅₀ = 2 nM) has been a cornerstone in understanding GPER signaling.[1][2] A key structural feature of G-1, a substituted dihydroquinoline, is its ability to bind to GPER without significant interaction with the classical nuclear estrogen receptors, ERα and ERβ, at concentrations up to 10 μM.[1][2] Medicinal chemistry efforts have led to the modification of the G-1 scaffold, yielding analogs with altered pharmacological activities, most notably the antagonist G-15.[3][4]

The primary structural difference between the agonist G-1 and the antagonist G-15 is the absence of the ethanone (B97240) moiety on the tetrahydroquinoline ring in G-15.[5][6] This seemingly minor modification dramatically shifts the compound's functional output from agonism to antagonism. Further modifications, such as the addition of an isopropyl group in G-36, were aimed at reducing off-target binding to ERα and improving selectivity for GPER.[3][4]

Below is a summary of the quantitative data for key G-1 analogs and other relevant GPER ligands.

CompoundTargetPharmacological ActivityBinding Affinity (Kᵢ)Functional Potency (EC₅₀/IC₅₀)Cell Line/SystemReference
G-1 GPERAgonist11 nM2 nM (EC₅₀, Calcium mobilization)COS-7 cells[1][7]
GPERAgonist-0.7 nM (IC₅₀, Migration)SKBr3 cells[1]
GPERAgonist-1.6 nM (IC₅₀, Migration)MCF-7 cells[1]
G-15 GPERAntagonist20 nM-SKBR3 cells[8]
G-36 GPERAntagonist---[3]
17β-estradiol (E2) GPERAgonist3-6 nM1 nM (Calcium mobilization)COS-7 cells[3][6]
Tamoxifen GPERAgonist---[6]
Fulvestrant (ICI 182,780) GPERAgonist---[6]
2-Methoxyestradiol GPERAgonist10 nM--[9]
GPER-L1 & GPER-L2 GPERAgonist~100 nM--[10]
SAGZ5 GPERAgonist-Similar to G-1 (cAMP formation)HL60 cells[9]

GPER Signaling Pathways

Activation of GPER by agonists like G-1 initiates a cascade of intracellular signaling events, distinct from the genomic actions of nuclear estrogen receptors. These rapid signaling pathways are crucial for the diverse physiological effects mediated by GPER.

GPER_Signaling G1 G-1 GPER GPER G1->GPER Gs Gαs GPER->Gs activates PLC PLC GPER->PLC activates Src Src GPER->Src activates AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene IP3 IP3 PLC->IP3 produces Ca2 [Ca²⁺]i IP3->Ca2 releases from ER EGFR EGFR ERK ERK1/2 EGFR->ERK PI3K PI3K/Akt EGFR->PI3K MMPs MMPs Src->MMPs proHBEGF pro-HB-EGF MMPs->proHBEGF cleaves HBEGF HB-EGF proHBEGF->HBEGF HBEGF->EGFR activates

Caption: GPER signaling pathways activated by G-1.

Experimental Protocols

Accurate characterization of G-1 analogs requires robust and well-defined experimental procedures. Below are detailed protocols for key assays used to determine the binding affinity and functional activity of these compounds.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of a test compound for GPER by measuring its ability to compete with a radiolabeled ligand.

Binding_Assay_Workflow start Start prep Prepare membranes from GPER-expressing cells start->prep mix Incubate membranes with radiolabeled ligand (e.g., [³H]-E2) and varying concentrations of test compound (G-1 analog) prep->mix separate Separate bound and free radioligand via filtration mix->separate measure Measure radioactivity of bound ligand using a scintillation counter separate->measure analyze Analyze data using non-linear regression to determine IC₅₀ and calculate Kᵢ measure->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing GPER in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-estradiol) and a range of concentrations of the unlabeled test compound.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.[11]

Calcium Mobilization Assay

This functional assay measures the ability of a compound to stimulate GPER-mediated increases in intracellular calcium concentration ([Ca²⁺]i).

Detailed Methodology:

  • Cell Culture: Plate GPER-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer for a specific time at 37°C.

  • Washing: Wash the cells to remove excess dye.

  • Compound Addition: Use a fluorescence plate reader equipped with an automated injector to add the test compound at various concentrations to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound. For ratiometric dyes like Fura-2, measure the emission at ~510 nm with excitation at ~340 nm and ~380 nm.[7]

  • Data Analysis: Calculate the change in fluorescence or the ratio of fluorescence intensities to determine the increase in intracellular calcium. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the activation of the MAPK/ERK signaling pathway, a downstream effector of GPER activation, by measuring the phosphorylation of ERK1/2.

Western_Blot_Workflow start Start treat Treat GPER-expressing cells with G-1 analog for various times and concentrations start->treat lyse Lyse cells and determine protein concentration treat->lyse sds Separate proteins by SDS-PAGE lyse->sds transfer Transfer proteins to a PVDF membrane sds->transfer block Block membrane to prevent non-specific antibody binding transfer->block probe_pERK Incubate with primary antibody against phospho-ERK1/2 block->probe_pERK probe_sec Incubate with HRP-conjugated secondary antibody probe_pERK->probe_sec detect Detect signal using chemiluminescence probe_sec->detect strip Strip membrane detect->strip analyze Quantify band intensities and calculate the p-ERK/t-ERK ratio detect->analyze probe_tERK Re-probe with primary antibody against total ERK1/2 strip->probe_tERK probe_tERK->probe_sec end End analyze->end

Caption: Workflow for Western blot analysis of ERK1/2 phosphorylation.

Detailed Methodology:

  • Cell Treatment: Seed GPER-expressing cells and, after reaching the desired confluency, serum-starve them to reduce basal ERK phosphorylation. Treat the cells with the test compound for various time points and at different concentrations.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST). Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of p-ERK1/2 as a ratio to total ERK1/2.[7]

This guide provides a foundational understanding of the structure-activity relationships of G-1 analogs and the methodologies to assess their pharmacological profiles. The continued development of novel GPER-selective ligands will be instrumental in further elucidating the therapeutic potential of targeting this important receptor.

References

Safety Operating Guide

Navigating the Disposal of Laboratory Reagents: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

A specific Safety Data Sheet (SDS) and associated disposal procedures for the compound designated as "(3aS,4R,9bR)-G-1" are not publicly available. When encountering a novel or sparsely documented substance, a systematic approach grounded in established safety principles is essential. This guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to determine the appropriate disposal pathway for any laboratory chemical.

The cornerstone of safe chemical handling and disposal is the Safety Data Sheet (SDS), a document that manufacturers and suppliers are legally required to provide for hazardous chemicals.[1][2] This document contains critical information regarding the chemical's properties, hazards, and safe handling, storage, and disposal procedures.[2]

Step 1: Locate and Thoroughly Review the Safety Data Sheet (SDS)

Table 1: Key SDS Sections for Chemical Waste Disposal

Section Number Section Title Relevance to Disposal
2 Hazard(s) Identification Details the chemical's physical and health hazards, which dictate its classification as hazardous waste.[4]
7 Handling and Storage Provides information on safe handling practices and incompatible materials, which is crucial for waste segregation.[4]
8 Exposure Controls/Personal Protection Specifies the personal protective equipment (PPE) required when handling the chemical and its waste.[4]
9 Physical and Chemical Properties Includes properties like pH and flashpoint, which determine if the waste is corrosive or ignitable.[2]
11 Toxicological Information Provides data on toxicity, which is essential for assessing health risks and classifying the waste.[2]
12 Ecological Information Offers information on the chemical's potential environmental impact if released.[4]

| 13 | Disposal Considerations | This section provides direct guidance on proper disposal methods and regulatory requirements.[2][4] Note that this section may not always be complete.[1] |

Step 2: Characterize the Chemical Waste

Based on the SDS and institutional guidelines, determine if the waste is hazardous. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics:[5][6][7]

  • Ignitability: Liquids with a flashpoint below 60°C (140°F), flammable solids, or oxidizers.[7][8][9]

  • Corrosivity: Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[7][9]

  • Reactivity: Substances that are unstable, can react violently with water, or generate toxic gases.[7][9]

  • Toxicity: Harmful or fatal when ingested or absorbed.[7][9]

Additionally, some chemicals are designated as "P-listed" or "U-listed" wastes, which are acutely toxic and have stringent disposal regulations.[8][9][10]

Step 3: Adhere to Institutional and Regulatory Disposal Procedures

Your institution's Environmental Health and Safety (EHS) department provides specific guidelines for waste management that comply with federal, state, and local regulations.[5] Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by EHS for specific non-hazardous materials.[5][11]

General Disposal Workflow:

  • Container Selection: Use a chemically compatible, leak-proof container for waste accumulation. Plastic containers are often preferred.[5][12]

  • Labeling: As soon as the first drop of waste enters the container, affix a hazardous waste label.[8] The label must include the words "Hazardous Waste," the full chemical names of all components (no formulas or abbreviations), their approximate percentages, and the relevant hazard characteristics (e.g., flammable, corrosive).[5][6][9]

  • Segregation: Store different waste streams separately according to their compatibility.[5][13] For example, keep acids away from bases and oxidizers away from flammable solvents.

  • Storage: Keep waste containers sealed except when adding waste.[8][12] Store them in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12]

  • Disposal Request: Once the container is full or you have finished the process, contact your institution's EHS office to arrange for a pickup.[12][14]

The following diagram illustrates the decision-making process for proper laboratory chemical disposal.

Chemical_Disposal_Workflow General Workflow for Laboratory Chemical Disposal start Start: Chemical Waste Generated sds Obtain and Review Safety Data Sheet (SDS) start->sds identify_hazards Characterize Waste: Is it Hazardous? (Ignitable, Corrosive, Reactive, Toxic, Listed) sds->identify_hazards non_hazardous Non-Hazardous Waste identify_hazards->non_hazardous No hazardous Hazardous Waste identify_hazards->hazardous Yes consult_ehs_nh Consult Institutional Policy/ EHS for Non-Hazardous Disposal Options non_hazardous->consult_ehs_nh select_container Select Compatible, Leak-Proof Container hazardous->select_container drain_trash Permitted Drain/ Trash Disposal consult_ehs_nh->drain_trash end End: Waste Properly Disposed drain_trash->end label_container Label with 'Hazardous Waste' and Full Chemical Contents select_container->label_container segregate Segregate by Compatibility label_container->segregate store Store in Designated Satellite Accumulation Area (SAA) Keep Container Closed segregate->store request_pickup Request Pickup from Environmental Health & Safety (EHS) store->request_pickup request_pickup->end

References

Essential Safety and Operational Guidance for Handling (3aS,4R,9bR)-G-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of (3aS,4R,9bR)-G-1, a potent and selective GPER agonist.

This document provides crucial, immediate safety and logistical information for the handling of the chemical compound this compound, also identified by its CAS number 881639-98-1. Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

The primary known hazards of this compound are that it is harmful if swallowed and very toxic to aquatic life.[1] Due to its potent biological activity as a GPER agonist, it should be handled with care to avoid any direct contact or inhalation. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards.To protect eyes from accidental splashes or contact with the powder form of the chemical.
Skin Protection Chemical-resistant gloves (e.g., nitrile). A disposable lab coat or gown.To prevent skin contact with the compound.
Respiratory Protection Use in a well-ventilated area. If handling powders or creating aerosols, a NIOSH-approved respirator is recommended.To avoid inhalation of the compound, especially in powder form.
Foot Protection Closed-toe shoes.To protect feet from spills or falling objects.

Operational Plan for Safe Handling

A systematic approach is critical when working with this compound. The following workflow outlines the key steps from preparation to disposal to ensure a safe operational environment.

G1_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe consult_sds Consult Safety Data Sheet gather_ppe->consult_sds don_ppe Don Appropriate PPE consult_sds->don_ppe weigh_transfer Weigh and Transfer in a Ventilated Enclosure don_ppe->weigh_transfer dissolve Dissolve in Appropriate Solvent weigh_transfer->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands waste_collection Collect Waste in Labeled, Sealed Container wash_hands->waste_collection dispose_ppe Dispose of Contaminated PPE as Hazardous Waste waste_collection->dispose_ppe waste_pickup Arrange for Hazardous Waste Pickup dispose_ppe->waste_pickup

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocols

Weighing and Transfer:

  • Perform all weighing and transfer operations within a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

  • Use a dedicated set of spatulas and weighing papers.

  • Handle the compound gently to avoid creating airborne dust.

Dissolution:

  • Consult the product's technical data sheet for solubility information. This compound is soluble in DMSO.

  • Add the solvent to the weighed compound slowly and stir to dissolve.

  • Keep the container covered as much as possible during the dissolution process.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including weighing papers, pipette tips, and contaminated PPE, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid organic waste. Do not pour this chemical down the drain.

Disposal Procedure:

  • Follow your institution's guidelines for hazardous waste disposal.

  • The transportation information for disposal is UN 3077 9/ PG III.[1]

  • Ensure all waste containers are properly labeled with the chemical name and associated hazards.

  • Arrange for pickup by your institution's environmental health and safety department or a licensed hazardous waste disposal contractor. Contaminated disposable materials should be treated and disposed of at a permitted hazardous waste facility.[2]

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。